molecular formula C7H6N2O3 B147303 4-Nitrobenzamide CAS No. 619-80-7

4-Nitrobenzamide

Cat. No.: B147303
CAS No.: 619-80-7
M. Wt: 166.13 g/mol
InChI Key: ZESWUEBPRPGMTP-UHFFFAOYSA-N
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Description

4-Nitrobenzamide is a versatile chemical intermediate with significant value in modern pharmaceutical research and development. Its structure, featuring an amide group and a nitro substituent on the benzene ring, allows for specific reactivity that is leveraged in various synthetic pathways, particularly as a precursor for more complex molecules . A primary research application is its role as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) . The nitro group can be readily reduced to an amine, enabling further functionalization and the creation of novel compounds . This makes it a crucial intermediate in the development of therapeutic agents, including anticonvulsants and antimicrobial compounds . Furthermore, research into nitro-substituted benzamide derivatives has shown promise for in vitro anti-inflammatory activity. Some derivatives demonstrate a potent capacity to inhibit the release of nitric oxide (NO) and proinflammatory cytokines in activated macrophages, making them interesting lead compounds for the investigation of chronic inflammatory and metabolic diseases . Beyond pharmaceuticals, this compound also serves as an important intermediate in the synthesis of specialty chemicals, including dyes . Its utility in organic synthesis is exemplified by its use in preparing derivatives like N-(3-chlorophenethyl)-4-nitrobenzamide, a compound of interest in medicinal chemistry research . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobenzamide
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InChI

InChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10)
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InChI Key

ZESWUEBPRPGMTP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)N)[N+](=O)[O-]
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Molecular Formula

C7H6N2O3
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DSSTOX Substance ID

DTXSID8022086
Record name 4-Nitrobenzamide
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Molecular Weight

166.13 g/mol
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Physical Description

P-nitrobenzamide is a white powder. (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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CAS No.

619-80-7
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Melting Point

394 to 399 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzamide: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzamide (CAS No: 619-80-7), a versatile chemical intermediate with significant applications in pharmaceutical research and development, as well as in the dye industry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and the synthesis of its derivatives, and explores its biological activities, with a particular focus on its role as a precursor to potent antimicrobial and antitubercular agents. A key mechanism of action, the inhibition of the Mycobacterium tuberculosis cell wall synthesis enzyme DprE1, is discussed and visually represented.

Introduction

This compound, also known as p-nitrobenzamide, is an aromatic amide distinguished by a nitro group at the para position of the benzene ring.[1][2] This substitution pattern imparts unique electronic properties to the molecule, making it a valuable building block in organic synthesis.[1] Its utility spans from being a crucial intermediate in the production of dyes and polymers to serving as a scaffold for the development of novel therapeutic agents.[1][3][4] Notably, derivatives of this compound have demonstrated significant potential as antimicrobial and antitubercular drugs, targeting essential pathways in pathogenic microorganisms.[5][6] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 619-80-7[2][7][8]
Molecular Formula C₇H₆N₂O₃[2][7][8]
Molecular Weight 166.13 g/mol [2][7][8]
Appearance White to light yellow crystalline powder[2]
Melting Point 199-202 °C[2]
Boiling Point 368.0 ± 25.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Solubility Insoluble in water (<0.01 g/100 mL at 18 °C)[1]
Soluble in ethanol, chloroform, and hot acetic acid[2]
LogP 0.82
pKa 15.02 ± 0.50 (Predicted)[1]

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

TechniqueKey DataReference(s)
¹H NMR Spectra available in public databases.[9][10]
¹³C NMR Spectra available in public databases.[9]
IR Spectrum Data available in the NIST/EPA Gas-Phase Infrared Database.[10]
Mass Spectrum Data available in public databases.[9][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives, as well as protocols for evaluating their biological activity.

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.

Method 1: Amidation of 4-Nitrobenzoic Acid with Ammonia

This method involves the direct condensation of 4-nitrobenzoic acid with ammonia in the presence of a catalytic system.[11]

  • Materials:

    • 4-Nitrobenzoic acid

    • Boric acid

    • Polyethylene glycol (PEG-400)

    • Solvent mixture (e.g., mono- and diisopropylbenzene and toluene)

    • Ammonia gas

    • Alkaline solution (e.g., dilute NaOH)

    • Water

  • Procedure:

    • In a reaction flask equipped with a stirrer and a gas inlet, charge 2.5 g (0.015 mol) of 4-nitrobenzoic acid, 0.4 g (0.006 mol) of boric acid, and 2.28 g of PEG-400.[11]

    • Add a suitable solvent mixture.[11]

    • Heat the mixture to 160-165 °C with constant stirring.[11]

    • Bubble ammonia gas through the heated reaction mixture.[11]

    • Monitor the reaction progress by a suitable method (e.g., TLC).

    • Upon completion, cool the reaction mixture to 10-20 °C.[11]

    • Filter the resulting precipitate.[11]

    • Wash the precipitate first with an alkaline solution and then with water.[11]

    • Dry the solid to obtain this compound. The reported yield is up to 88%.[11]

Method 2: From 4-Nitrobenzoyl Chloride

This method involves the conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, followed by amidation.

  • Materials:

    • 4-Nitrobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Dimethylformamide (DMF) (catalyst)

    • Trichloroethylene

    • Concentrated ammonia solution

  • Procedure:

    • In a reaction flask, heat a mixture of 4-nitrobenzoic acid and thionyl chloride in the presence of a catalytic amount of DMF at approximately 100 °C to form 4-nitrobenzoyl chloride.[11]

    • After the reaction is complete, remove the excess thionyl chloride under vacuum.[11]

    • Dissolve the resulting crude 4-nitrobenzoyl chloride in trichloroethylene.[11]

    • Add a large excess of concentrated ammonia solution to the solution at 50-60 °C with stirring.[11]

    • Filter the precipitated this compound and dry. The reported yield is approximately 90%.[11]

Synthesis of this compound Derivatives (Schiff Bases)

This compound can be used as a starting material for the synthesis of various derivatives, such as Schiff bases, which have shown antimicrobial activity.[5][12]

  • Materials:

    • This compound

    • Aryl aldehydes

    • Glacial acetic acid (catalyst)

    • Hot alcohol (for recrystallization)

  • Procedure (Solvent-free):

    • Grind equimolar concentrations of this compound (e.g., 0.5 g) and an aryl aldehyde (e.g., 0.25 g) with a catalytic amount of glacial acetic acid in a mortar and pestle.[12]

    • Let the solid mass stand for 4-5 hours.[12]

    • Dry the product for several hours.[12]

    • Recrystallize the crude product from hot alcohol to obtain the pure Schiff base derivative.[12]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

Antimicrobial Activity Assay (Disc Diffusion Method)

The antimicrobial activity of synthesized this compound derivatives can be evaluated using the disc diffusion method.[12]

  • Materials:

    • Synthesized this compound derivatives

    • Bacterial strains (e.g., Gram-positive and Gram-negative bacteria)

    • Fungal strains

    • Nutrient agar plates

    • Sterile filter paper discs

    • Standard antibiotic and antifungal discs (positive controls)

    • Solvent (e.g., DMSO) (negative control)

    • Incubator

  • Procedure:

    • Prepare a uniform lawn of the test microorganism on nutrient agar plates.

    • Impregnate sterile filter paper discs with a known concentration of the synthesized compounds dissolved in a suitable solvent.

    • Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, on the surface of the agar plates.

    • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).

    • Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[12]

Antitubercular Activity Assay

The antitubercular activity of dinitrobenzamide derivatives against Mycobacterium tuberculosis H37Rv can be determined to assess their potential as anti-TB agents.[6]

  • Materials:

    • Synthesized dinitrobenzamide derivatives

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC

    • 96-well microplates

    • Standard anti-TB drugs (e.g., isoniazid, rifampicin)

    • Resazurin solution

  • Procedure (Microplate Alamar Blue Assay):

    • Serially dilute the test compounds in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Include wells with standard drugs as positive controls and wells with no drug as negative controls.

    • Incubate the plates at 37 °C for a specified period (e.g., 5-7 days).

    • Add resazurin solution to each well and incubate for another 24 hours.

    • Visually assess the color change from blue (no growth) to pink (growth).

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[6]

Biological Activity and Signaling Pathways

Derivatives of nitrobenzamide have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities.

Antimicrobial Activity

Schiff base derivatives of this compound have been synthesized and shown to possess in vitro antimicrobial activity against various bacterial and fungal strains.[5][12] The mechanism of action is often attributed to the azomethine group (-CH=N-), which is crucial for their biological activity.

Antitubercular Activity and Inhibition of DprE1

A significant breakthrough in the development of nitrobenzamide-based drugs is the discovery of their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] Dinitrobenzamide derivatives, in particular, have been identified as powerful inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[13][14]

DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[15][16] It is involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of arabinogalactan (AG) and lipoarabinomannan (LAM), two essential components of the mycobacterial cell wall.[13][15][16] Inhibition of DprE1 disrupts the synthesis of these vital polysaccharides, leading to cell death.[16]

The following diagram illustrates the role of DprE1 in the arabinogalactan biosynthesis pathway and its inhibition by nitrobenzamide derivatives.

Arabinogalactan_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc Linker Linker Unit (GlcNAc-Rha) UDP_GlcNAc->Linker GlcNAc-1-P transferase UDP_Rha UDP-Rha UDP_Rha->Linker Rha transferase UDP_Galp UDP-Galp UDP_Galf UDP-Galf UDP_Galp->UDP_Galf Glf Galactan Galactan Chain UDP_Galf->Galactan Galactofuranosyl transferases DPR Decaprenylphosphoryl- β-D-ribose (DPR) DPX Decaprenylphosphoryl- 2-keto-β-D-erythro- pentofuranose (DPX) DPR->DPX Oxidation DPA Decaprenylphosphoryl- D-arabinose (DPA) DPX->DPA Reduction Arabinogalactan Arabinogalactan DPA->Arabinogalactan Arabinofuranosyl- transferases Linker->Galactan Galactan->Arabinogalactan mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Complex Arabinogalactan->mAGP Mycolic_Acids Mycolic Acids Mycolic_Acids->mAGP Cell_Wall Mycobacterial Cell Wall mAGP->Cell_Wall DprE1 DprE1 DprE1->DPR DprE2 DprE2 DprE2->DPX Nitrobenzamides Nitrobenzamide Derivatives Nitrobenzamides->DprE1 Inhibition

DprE1's role in the mycobacterial cell wall synthesis and its inhibition.

Safety and Handling

This compound is considered harmful if swallowed and may cause irritation upon contact with skin and eyes.[1][4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[4] In case of contact, wash the affected area with plenty of water.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a chemical compound of significant interest due to its versatile applications as an intermediate in various industries and its role as a scaffold in medicinal chemistry. The development of this compound derivatives as potent inhibitors of the Mycobacterium tuberculosis enzyme DprE1 highlights its importance in the ongoing search for new and effective treatments for tuberculosis. This technical guide provides a foundational resource for researchers and developers working with this compound, offering detailed information on its properties, synthesis, and biological significance. Further research into the structure-activity relationships of this compound derivatives will likely lead to the discovery of even more potent and selective therapeutic agents.

References

An In-depth Technical Guide to 4-Nitrobenzamide: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzamide, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] This document details its chemical structure, formula, and physicochemical properties, presenting quantitative data in accessible tables. Furthermore, it outlines a detailed experimental protocol for its synthesis and includes a visualization of its chemical structure, all tailored for a technical audience in research and development.

Chemical Identity and Structure

This compound, also known as p-Nitrobenzamide, is an organic compound belonging to the class of benzamides and nitroaromatics.[3][4] Its structure consists of a benzene ring substituted by a nitro group (-NO2) and an amide group (-CONH2) at the para (1,4) positions.

Chemical Formula: C₇H₆N₂O₃[3][5][6]

IUPAC Name: this compound[3]

CAS Registry Number: 619-80-7[5][6][7]

Synonyms: p-Nitrobenzamide, Benzamide, 4-nitro-[3][7][8]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline powder with no distinct odor.[2][4] It is stable under normal conditions but incompatible with strong oxidizing agents and strong bases.[4][7] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight 166.13 g/mol [1][3][6]
Melting Point 199-202 °C[2][7][9]
Boiling Point Decomposes at high temperatures[2]
Density ~1.4 g/cm³[2][10]
Water Solubility <0.01 g/100 mL at 18 °C[4][7]
Solubility Soluble in ethanol, chloroform, and hot acetic acid[2]
LogP 0.82[7]
pKa 15.02 ± 0.50 (Predicted)[4]

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound from 4-nitrobenzoic acid and ammonia, a method adapted from documented procedures.[11][12][13] This process involves the amidation of a carboxylic acid in the presence of a catalytic system.

Materials and Reagents:
  • 4-Nitrobenzoic acid

  • Ammonia gas

  • Boric acid (catalyst)

  • Polyethylene glycol (PEG-400) (co-catalyst)

  • Solvent mixture (e.g., isopropylbenzene and toluene)

  • Alkaline solution (e.g., dilute sodium hydroxide)

  • Distilled water

Equipment:
  • Reaction flask equipped with a stirrer, gas inlet, and condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:
  • Charge the reaction flask with 4-nitrobenzoic acid, boric acid, and polyethylene glycol (PEG-400) in the chosen solvent mixture. A suggested molar ratio is 1 mole of 4-nitrobenzoic acid to 0.008-0.4 moles of boric acid and 0.00024-0.266 moles of PEG-400.[12]

  • Heat the mixture to 160-165 °C with continuous stirring.[11][12]

  • Bubble ammonia gas through the heated reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to 10-20 °C to allow the product to precipitate.

  • Filter the precipitate using a Büchner funnel.

  • Wash the solid product first with an alkaline solution to remove any unreacted 4-nitrobenzoic acid, followed by a wash with distilled water.

  • Dry the purified this compound in an oven to yield the final product.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis.[4] Its primary applications include:

  • Pharmaceutical Synthesis: It is an important intermediate in the preparation of various active pharmaceutical ingredients.[1][2] The nitrobenzamide scaffold has been explored for a range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[11]

  • Fine Chemicals: It is used in the synthesis of dyes and other specialty chemicals.

  • Proteomics Research: this compound plays a role in proteomics research, highlighting its utility in the life sciences.[2]

  • Chemical Reagent: It is used in the preparation of other compounds, such as 4-nitrobenziminosulfurane.[5][8]

Logical Workflow: Synthesis of this compound Derivatives

The following diagram illustrates a general experimental workflow for the synthesis of this compound derivatives, which is a common application in medicinal chemistry and drug discovery.

Synthesis_Workflow start Starting Materials: This compound & Aldehydes/Ketones reaction Condensation Reaction (e.g., Reflux with catalyst) start->reaction workup Reaction Work-up: - Solvent Removal - Extraction - Washing reaction->workup purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Structural Characterization: - NMR (1H, 13C) - FT-IR - Mass Spectrometry purification->characterization activity Biological Activity Screening: - Antimicrobial Assays - Anticancer Assays characterization->activity end Lead Compound Identification activity->end

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Safety and Handling

This compound is considered toxic if swallowed or in contact with skin.[3] It is advisable to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 4-Nitrobenzamide, a key chemical intermediate. It covers its fundamental chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in the development of pharmaceuticals and other fine chemicals.

Core Chemical and Physical Properties

This compound, also known as p-Nitrobenzamide, is an organic compound with the molecular formula C7H6N2O3.[1] It presents as a white to light yellow crystalline powder.[1] This compound is a derivative of benzamide and is characterized by a nitro group substituted at the para (4) position of the benzene ring. It is generally stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 166.13 g/mol [1][4]
Molecular Formula C7H6N2O3[2][4][5]
CAS Number 619-80-7[5]
IUPAC Name This compound[4]
Synonyms p-Nitrobenzamide, Benzamide, 4-nitro-[1][4][5]
Appearance White to light yellow crystalline powder[1]
Melting Point 199-202 °C[1][2]
Boiling Point Decomposes at high temperatures[1]
Solubility Insoluble in water; Soluble in ethanol, chloroform, and hot acetic acid[1][4]
Density Approximately 1.4 g/cm³[1][2]

Applications in Research and Industry

This compound is a versatile intermediate with significant applications in several fields:

  • Pharmaceutical Synthesis: It is a crucial precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6] Its chemical structure allows for modifications to create molecules with potential therapeutic effects, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[6][7]

  • Dye and Pigment Industry: The compound serves as an intermediate in the production of azo dyes and pigments, contributing to the stability and light-fastness of colors in textiles, inks, and paints.[6][8]

  • Fine Chemical Synthesis: It is a valuable building block in broader organic synthesis and proteomics research.[1] For instance, it is used in the preparation of 4-nitrobenziminosulfurane.[1][5]

  • Antimicrobial Research: Derivatives of this compound, particularly Schiff bases, have been synthesized and evaluated for their in-vitro antimicrobial activity.[9][10]

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G This compound This compound (Intermediate) Pharmaceuticals Pharmaceuticals (e.g., anticonvulsants, antimicrobials) This compound->Pharmaceuticals Further Synthesis Dyes Azo Dyes & Pigments This compound->Dyes Coupling Reactions Fine_Chemicals Fine Chemicals (e.g., 4-nitrobenziminosulfurane) This compound->Fine_Chemicals Derivatization Ammonia Ammonia Ammonia->this compound

Role of this compound as a key synthetic intermediate.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and its derivatives are crucial for reproducible research.

This protocol describes a method for producing this compound via the condensation of 4-nitrobenzoic acid with ammonia, utilizing a catalytic system.[7][11]

Materials:

  • 4-nitrobenzoic acid

  • Ammonia gas

  • Boric acid (catalyst)

  • Polyethylene glycol (PEG) (co-catalyst)

  • Solvent mixture (e.g., isopropylbenzene and toluene)

  • Alkaline solution

  • Water

Procedure:

  • Charge a reaction flask with 4-nitrobenzoic acid, boric acid, and polyethylene glycol in a suitable solvent mixture.[7]

  • Heat the mixture to 160-165 °C with constant stirring.[7]

  • Bubble ammonia gas through the heated reaction mixture.

  • Monitor the reaction for completion (e.g., via Thin Layer Chromatography).

  • Upon completion, cool the mixture to allow the product to precipitate.

  • Filter the solid precipitate.

  • Wash the collected solid first with an alkaline solution and then with water.[7]

  • Dry the final product to yield this compound.

The following diagram outlines the workflow for this synthesis protocol.

G start Start mix Mix 4-Nitrobenzoic Acid, Boric Acid, PEG, & Solvent start->mix heat Heat to 160-165°C & Add Ammonia Gas mix->heat cool Cool Mixture to Precipitate Product heat->cool filter Filter Solid cool->filter wash Wash with Alkaline Solution & Water filter->wash dry Dry Product wash->dry end End: This compound dry->end

Workflow for the synthesis of this compound.

This protocol outlines the synthesis of Schiff base derivatives from this compound, which have been investigated for antimicrobial properties.[9]

Materials:

  • This compound

  • Aryl aldehydes

  • Methanol

  • Concentrated H2SO4 (catalyst)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulphate

Procedure:

  • Dissolve equimolar concentrations of this compound (e.g., 0.5 g) and an aryl aldehyde (e.g., 0.25 g) in methanol (25 ml).[9]

  • Add 2-3 drops of concentrated H2SO4 as a catalyst.

  • Reflux the mixture at 60 °C for 4-5 hours.[9]

  • Remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the organic layer with a brine solution, followed by a water wash.

  • Dry the organic layer with anhydrous sodium sulphate.[9]

  • Recrystallize the product from ethyl acetate to obtain the purified Schiff base derivative.

The structural characterization of this compound and its derivatives is typically performed using a combination of spectroscopic techniques.[9]

Table 2: Analytical Methods for Characterization

TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FT-IR) To identify characteristic functional groups (e.g., C=O, N-H, N=O).
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) To determine the chemical structure and confirm the arrangement of protons and carbon atoms.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the synthesized compound and assess its purity.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of this compound, often with a standard of ≥ 99.0%.[1]

The general workflow for the characterization of a synthesized derivative is shown below.

G A Synthesized Crude Product B Purification (e.g., Recrystallization) A->B C FT-IR Analysis (Functional Groups) B->C Sample D NMR Analysis (¹H, ¹³C Structure) B->D Sample E LC-MS Analysis (Molecular Weight & Purity) B->E Sample F Characterized Compound C->F D->F E->F

General workflow for the analytical characterization.

References

An In-depth Technical Guide to 4-Nitrobenzamide: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzamide, a derivative of benzoic acid, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2][3] Its utility stems from the reactivity of its nitro and amide functionalities.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, including quantitative data, experimental protocols, and key chemical relationships to support its application in research and development.

Chemical Identity and Structure

This compound, also known as p-Nitrobenzamide, is an organic compound with the systematic IUPAC name this compound.[4][5] It consists of a benzene ring substituted by a nitro group at the para position (position 4) relative to an amide group.[6]

IdentifierValueReference
IUPAC Name This compound[4]
CAS Number 619-80-7[2]
Molecular Formula C7H6N2O3[7]
Molecular Weight 166.13 g/mol [2][4]
Canonical SMILES C1=CC(=CC=C1C(=O)N)--INVALID-LINK--[O-][4]
InChI Key ZESWUEBPRPGMTP-UHFFFAOYSA-N[4]

Physical Properties

This compound is a white to light yellow crystalline powder with no distinct odor.[2][3] A summary of its key physical properties is presented below.

PropertyValueUnitReference
Melting Point 199-202°C[2][7]
Boiling Point 368.0 ± 25.0 (Predicted)°C[7]
Density 1.4 ± 0.1g/cm³[7]
Solubility in Water <0.01 g/100 mL at 18°C[3][7]
Solubility in Organic Solvents Soluble in ethanol, chloroform, and hot acetic acid[2]
logP (Octanol/Water Partition Coefficient) 0.82[7][8]
pKa 15.02 ± 0.50 (Predicted)[3]
Vapor Pressure 0.0 ± 0.8 at 25°C (Predicted)mmHg[7]
Flash Point 176.3 ± 23.2°C[7]

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but is incompatible with strong oxidizing agents and strong bases.[3][7] The presence of the nitro group makes the aromatic ring electron-deficient, influencing its reactivity. The amide group can undergo hydrolysis under acidic or basic conditions.

Key reactivity information includes:

  • Reaction with Reducing Agents: Flammable gases can be generated upon reaction with strong reducing agents.[4]

  • Reaction with Dehydrating Agents: Mixing with dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) can produce the corresponding nitrile.[4][9]

  • Combustion: Combustion of this compound produces mixed oxides of nitrogen (NOx).[4][9]

  • Basicity: Amides are very weak bases, weaker than water.[4][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueKey Features and ObservationsReference
¹H NMR Spectra available from Sigma-Aldrich Co. LLC.[4]
¹³C NMR Data available.[10]
Infrared (IR) Spectroscopy IR spectrum data is available from the NIST WebBook.[5]
Mass Spectrometry (MS) Mass spectrum (electron ionization) data is available from the NIST WebBook. Negative quasimolecular ions have been investigated by electrospray ionization mass spectrometry.[4][11][12]
UV-Vis Spectroscopy UV-Vis spectral data is available.[4]

Experimental Protocols

Synthesis of this compound from 4-Nitrobenzoic Acid

A common method for the synthesis of this compound involves the amidation of 4-nitrobenzoic acid.[13][14]

Materials:

  • 4-nitrobenzoic acid

  • Ammonia

  • Boric acid (catalyst)

  • Polyethylene glycol (PEG) (cocatalyst)

  • Solvent mixture (e.g., isopropylbenzene and toluene)

  • Alkaline solution (for washing)

  • Water

Procedure:

  • Charge a reaction flask with 4-nitrobenzoic acid, boric acid, and polyethylene glycol in a suitable solvent mixture.[13]

  • Heat the mixture to 160-165 °C with stirring.[13]

  • Bubble ammonia gas through the heated reaction mixture.[13]

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction mixture.

  • Filter the precipitated product.

  • Wash the solid product first with an alkaline solution and then with water.[13]

  • Dry the purified this compound.[13]

A patent describes a similar method using a catalytic system of boric acid and polyethylene glycol, achieving a yield of up to 97%.[14] Another study notes that tetrabutoxytitanium can also be used as a catalyst in the presence of PEG-400.[15]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_catalysts Catalytic System 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid Reaction Reaction 4-Nitrobenzoic Acid->Reaction Ammonia Ammonia Ammonia->Reaction Boric Acid Boric Acid Boric Acid->Reaction Polyethylene Glycol Polyethylene Glycol Polyethylene Glycol->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound (Product) This compound (Product) Drying->this compound (Product)

Caption: Synthesis workflow for this compound.

Logical Relationships of Properties

The physical and chemical properties of this compound are interconnected and dictate its behavior and applications.

G Properties of this compound cluster_physical Physical Properties cluster_chemical Chemical Properties Structure Structure Physical Properties Physical Properties Structure->Physical Properties Determines Chemical Properties Chemical Properties Structure->Chemical Properties Governs Spectroscopic Data Spectroscopic Data Structure->Spectroscopic Data Characterized by Applications Applications Physical Properties->Applications Influences Melting Point Melting Point Physical Properties->Melting Point Boiling Point Boiling Point Physical Properties->Boiling Point Solubility Solubility Physical Properties->Solubility Chemical Properties->Applications Enables Reactivity Reactivity Chemical Properties->Reactivity Stability Stability Chemical Properties->Stability

Caption: Interrelation of this compound properties.

Safety and Handling

This compound is considered hazardous.[16] It is harmful if swallowed and may cause skin and eye irritation.[16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[16][17] In case of dust formation, use a suitable respirator.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[17] Ensure adequate ventilation.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][3] Keep away from strong oxidizing agents and strong bases.[3][7]

Applications

This compound is a valuable intermediate in organic synthesis.[2] Its primary applications include:

  • Pharmaceutical Synthesis: It serves as a building block in the preparation of various pharmaceutical compounds.[1][2][3]

  • Fine Chemicals and Dyes: It is used in the synthesis of dyes and other fine chemicals.[2][3]

  • Proteomics Research: It has applications in proteomics research.[2]

  • Preparation of other compounds: For example, it is used in the preparation of 4-nitrobenziminosulfurane.[2][9]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate. Understanding these properties is essential for its safe handling, effective use in synthesis, and the development of new applications.

References

An In-depth Technical Guide to the Solubility of 4-Nitrobenzamide in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrobenzamide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the solubility of this compound is critical for process development, formulation, and quality control in the pharmaceutical and chemical industries. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents logical workflows through diagrams.

Core Compound Properties

PropertyValue
Chemical Name This compound
CAS Number 619-80-7
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 199-202 °C[1]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it exhibits low solubility in water and higher solubility in various organic solvents.

Solubility in Water

The solubility of this compound in water is reported to be very low.

SolventTemperatureSolubility
Water18 °C< 0.01 g/100 mL[2][3][4]
Water17.8 °C (64 °F)< 0.1 mg/mL[5]
Solubility in Organic Solvents

A systematic study published in the Journal of Chemical & Engineering Data provides comprehensive solubility data for this compound in twelve different organic solvents over a temperature range of 283.15 K to 328.15 K (10 °C to 55 °C). The mole fraction solubility of this compound was found to increase with temperature in all tested solvents.[1]

The order of solubility in the tested solvents at a given temperature is as follows: Dimethyl Sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > N-Methyl-2-pyrrolidinone (NMP) > Ethylene Glycol > Ethyl Acetate > Ethanol > Isopropanol > n-Propanol > Isobutanol > Acetonitrile > n-Butanol > Water.[1]

For detailed quantitative data (mole fraction solubility at different temperatures) for the solvents listed below, readers are directed to the full research article: "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K".[1][6]

Table of Organic Solvents Studied: [1]

Solvent CategorySolvent Name
Alcohols Ethanol
n-Propanol
Isopropanol
n-Butanol
Isobutanol
Ethylene Glycol
Esters Ethyl Acetate
Nitriles Acetonitrile
Amides N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidinone (NMP)
Sulfoxides Dimethyl Sulfoxide (DMSO)

Qualitative solubility information also indicates solubility in chloroform and hot acetic acid.[1]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental requirement for characterizing a compound. The "shake-flask" method is a widely accepted and robust technique for this purpose and was utilized in the key study cited.[1]

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the general steps for determining the equilibrium solubility of this compound in a specific solvent.

  • Preparation of Saturated Solution:

    • An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • The container is then agitated in a constant-temperature environment, such as a shaker bath, for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically several hours to days.

  • Phase Separation:

    • Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically accomplished by allowing the solution to stand undisturbed for a period, followed by centrifugation to pellet the remaining solid.

    • The supernatant (the clear, saturated solution) is then carefully withdrawn, often using a syringe fitted with a chemically inert filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to prevent undissolved solid from affecting the concentration measurement.

  • Quantification of Solute:

    • The concentration of this compound in the filtered, saturated solution is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.

    • A calibration curve is constructed using standard solutions of this compound at known concentrations. The concentration of the sample is then determined by comparing its response to the calibration curve.

Example HPLC Method Parameters:
  • Column: A reverse-phase column, such as a C18, is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.

  • Detection: UV detection at a wavelength where this compound has strong absorbance.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: A fixed volume, for example, 10 or 20 µL.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound solubility.

experimental_workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute saturated solution sep2->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship compound This compound solubility Solubility compound->solubility process_dev Process Development solubility->process_dev formulation Formulation Design solubility->formulation solvent Solvent Type solvent->solubility temperature Temperature temperature->solubility

Caption: Factors influencing the solubility of this compound and its applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling points of 4-Nitrobenzamide, including experimental protocols for their determination. This compound is a chemical intermediate utilized in the synthesis of various substances, including pharmaceuticals.[1] A thorough understanding of its physical properties is crucial for its application in research and development.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants that indicate the purity of a compound. The data for this compound, as reported in various sources, are summarized below.

Physical PropertyReported Value (°C)Reported Value (°F)
Melting Point 198-202[2][3][4]388.4 - 395.6
200[1][5]392
199-201390.2 - 393.8
201.1 - 203.9[6]394 - 399[6]
199-203[7]390.2 - 397.4
Boiling Point 201[2]393.8
Not Applicable[3]Not Applicable

Note: The variability in reported melting points can be attributed to differences in experimental conditions and sample purity. The boiling point is reported by one source, while another indicates it is not applicable, which may suggest potential decomposition at higher temperatures.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

This method is widely used for the determination of the melting point of a solid crystalline substance.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil, silicone oil)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry this compound sample is finely powdered using a mortar and pestle.[8]

  • Capillary Tube Packing: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 1-2 mm of tightly packed sample is achieved.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in the melting point apparatus.

  • Heating: The apparatus is heated slowly, with constant stirring of the heating bath to ensure uniform temperature distribution.[9] The heating rate should be controlled, especially near the expected melting point.[8]

  • Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

  • Repetition: For accuracy, the determination should be repeated with a fresh sample in a new capillary tube.[8][9]

Boiling Point Determination: Distillation Method

The distillation method is suitable for determining the boiling point of a sufficient quantity of a liquid. Given that this compound is a solid at room temperature, this method would require melting it first and ensuring it does not decompose.

Apparatus:

  • Distillation flask (e.g., round-bottom flask)

  • Condenser

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle or Bunsen burner

Procedure:

  • Apparatus Setup: The this compound sample (at least 5 mL, after melting) is placed in the distillation flask.[10] The flask is connected to the condenser, and a thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is heated gently.[11] As the substance boils, its vapor will rise and surround the thermometer bulb before passing into the condenser.

  • Equilibrium: The temperature will rise and then stabilize as the vapor and liquid reach equilibrium. This constant temperature, observed while the vapor is condensing and the liquid is collecting in the receiving flask, is the boiling point.[10][11]

  • Recording: The stable temperature reading on the thermometer is recorded as the boiling point.

Boiling Point Determination: Micro Method (Siwoloboff's Method)

This method is ideal when only a small amount of the substance is available.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube)

Procedure:

  • Sample Preparation: A few milliliters of the molten this compound are placed in the small test tube.

  • Capillary Placement: A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[12]

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath.[12]

  • Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[13] This indicates that the vapor pressure of the substance has exceeded the external pressure.

  • Cooling and Observation: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12][13]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result start Start powder Powder Dry Sample start->powder pack Pack Sample into Capillary Tube (1-2 mm) powder->pack attach Attach Capillary to Thermometer pack->attach place Place Assembly in Heating Bath attach->place heat Heat Bath Slowly place->heat observe_start Observe & Record T_start (First Drop of Liquid) heat->observe_start observe_end Observe & Record T_end (Completely Liquid) observe_start->observe_end result Melting Point Range = T_start to T_end observe_end->result end End result->end

Caption: Workflow for Melting Point Determination.

References

p-Nitrobenzamide: A Comprehensive Technical Guide to its Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and reactivity profile of p-Nitrobenzamide. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical behavior of this compound, ensuring its proper handling, and facilitating its application in pharmaceutical development and organic synthesis.

Core Stability Profile

p-Nitrobenzamide is a crystalline solid that is generally stable under standard laboratory conditions.[1][2][3] However, its stability is influenced by temperature, pH, and light. It is notably incompatible with strong oxidizing agents and strong bases.[1][2][3]

Thermal Stability

Table 1: Thermal Stability Data (Qualitative)

ParameterObservationSource(s)
General StabilityStable under normal conditions.[1][2][3]
IncompatibilitiesStrong oxidizing agents, strong bases.[1][2][3]
Thermal HazardExpected to decompose at high temperatures.[4] (by analogy)
Hydrolytic Stability

The amide linkage in p-nitrobenzamide is susceptible to hydrolysis under both acidic and basic conditions, yielding p-nitrobenzoic acid and ammonia or an ammonium salt. The electron-withdrawing nature of the para-nitro group is known to accelerate the rate of acid-catalyzed hydrolysis compared to unsubstituted benzamide.[5]

One study demonstrated the relative rates of hydrolysis in 7.1 M perchloric acid at 95°C, highlighting the activating effect of the nitro group.[5]

Table 2: Relative Hydrolysis Rates in 7.1 M HClO₄ at 95°C[5]

CompoundRelative Rate
p-Nitrobenzamide 1.40
Benzamide0.228
p-Toluamide0.129

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This reaction typically requires heating to proceed at a reasonable rate.

The hydrolysis of p-nitrobenzamide can be visualized as follows:

Hydrolysis of p-Nitrobenzamide cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis pNBA_acid p-Nitrobenzamide intermediate_acid Protonated Intermediate pNBA_acid->intermediate_acid Protonation H3O H₃O⁺ products_acid p-Nitrobenzoic Acid + NH₄⁺ intermediate_acid->products_acid Nucleophilic attack H2O_acid H₂O pNBA_base p-Nitrobenzamide intermediate_base Tetrahedral Intermediate pNBA_base->intermediate_base Nucleophilic attack OH OH⁻ products_base p-Nitrobenzoate + NH₃ intermediate_base->products_base Elimination

Figure 1: Hydrolysis pathways of p-Nitrobenzamide.
Photostability

Forced degradation studies are essential to determine the intrinsic photostability of a compound.[6][7] While specific photodegradation kinetics for p-nitrobenzamide were not found, the presence of the nitroaromatic chromophore suggests a potential for photosensitivity. Standard ICH Q1B guidelines for photostability testing should be followed to assess its behavior upon exposure to light.[8]

Reactivity Profile

The reactivity of p-nitrobenzamide is dictated by its three key structural features: the amide functionality, the aromatic ring, and the nitro group.

Reduction of the Nitro Group

The most well-documented reaction of p-nitrobenzamide is the reduction of the nitro group to an amino group, forming p-aminobenzamide, a valuable intermediate in the synthesis of various dyes and pharmaceuticals. This transformation can be achieved using a variety of reducing agents.

Table 3: Common Reducing Agents for p-Nitrobenzamide

Reducing AgentConditionsSource(s)
Hydrazine hydrate (N₂H₄·H₂O)Catalyst (e.g., ferric hydroxide), solvent, 0-100°C
Iron powder (Fe)Acidic medium (e.g., acetic acid or HCl in ethanol/water)
Catalytic Hydrogenation (H₂)Catalyst (e.g., Raney Nickel, Pd/C), pressure, elevated temperature
Sodium Hydrosulfide (NaHS) / Sodium Sulfide (Na₂S)Reflux in a suitable solvent

The general reduction pathway is illustrated below:

Reduction of p-Nitrobenzamide pNBA p-Nitrobenzamide pABA p-Aminobenzamide pNBA->pABA Reduction reducing_agent Reducing Agent (e.g., Fe/H⁺, H₂/Pd, etc.)

Figure 2: Reduction to p-aminobenzamide.
Reactions with Oxidizing Agents

p-Nitrobenzamide is incompatible with strong oxidizing agents.[1][2][3] While specific reaction products with common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are not detailed in the available literature for p-nitrobenzamide itself, the aromatic ring and amide group are generally resistant to oxidation under typical conditions. The primary site of oxidation, if it were to occur under harsh conditions, would likely be any alkyl substituents on the ring, which are absent in this case. It is important to exercise caution when handling p-nitrobenzamide in the presence of strong oxidizers.

Other Reactions
  • Amide Chemistry: Besides hydrolysis, the amide group can undergo other characteristic reactions. For instance, dehydration with agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can yield the corresponding nitrile (p-nitrobenzonitrile).[1][3]

  • Aromatic Ring Chemistry: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, further electrophilic substitution on the aromatic ring of p-nitrobenzamide would be difficult and would likely occur at the meta position relative to the nitro group. Conversely, the electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group, if a suitable leaving group were present.

Experimental Protocols

The following are detailed methodologies for key stability and reactivity experiments, adapted from standard guidelines.

Thermal Stability Assessment (TGA/DSC)

Objective: To determine the thermal decomposition profile of p-nitrobenzamide.

Methodology:

  • Instrumentation: A calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 5-10 mg of p-nitrobenzamide into an appropriate TGA/DSC pan (e.g., aluminum).

  • TGA Protocol:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a final temperature of at least 400°C at a constant heating rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

  • DSC Protocol:

    • Purge the DSC cell with an inert gas.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes its melting point and decomposition region.

    • Record the heat flow as a function of temperature to observe melting endotherms and decomposition exotherms.

Hydrolytic Stability Assessment (as per OECD 111)

Objective: To determine the rate of hydrolysis of p-nitrobenzamide at different pH values.

Methodology:

  • Materials: p-Nitrobenzamide, sterile buffer solutions (pH 4, 7, and 9), light-protected thermostatically controlled incubator, and a validated stability-indicating analytical method (e.g., HPLC-UV).

  • Procedure:

    • Prepare solutions of p-nitrobenzamide in each of the sterile buffer solutions at a known concentration.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

    • At specified time intervals, withdraw aliquots from each solution.

    • Immediately analyze the aliquots using the validated analytical method to determine the concentration of remaining p-nitrobenzamide.

    • Continue the study until at least 10% degradation has occurred or for a predefined duration.

  • Data Analysis:

    • Plot the concentration of p-nitrobenzamide versus time for each pH.

    • Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH.

Photostability Assessment (as per ICH Q1B)

Objective: To evaluate the stability of p-nitrobenzamide upon exposure to light.

Methodology:

  • Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Sample Preparation:

    • Place a solid sample of p-nitrobenzamide in a chemically inert, transparent container.

    • Prepare a solution of p-nitrobenzamide in a suitable solvent and place it in a transparent container.

    • Prepare a dark control sample for each condition, wrapped in aluminum foil.

  • Exposure:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a constant temperature during the exposure.

  • Analysis:

    • At the end of the exposure period, visually inspect the samples for any changes in appearance.

    • Assay the exposed samples and the dark controls using a validated stability-indicating analytical method to determine the extent of degradation.

A general workflow for stability testing is depicted below:

General Workflow for Stability Testing start Start: p-Nitrobenzamide Sample stress Apply Stress Condition (Heat, pH, Light, Oxidant) start->stress dark_control Prepare Dark/Unstressed Control start->dark_control analysis Analyze Samples at Time Points (e.g., HPLC-UV) stress->analysis dark_control->analysis data Collect and Analyze Data (Degradation %, Kinetics) analysis->data report Generate Stability Report data->report

Figure 3: A simplified stability testing workflow.

Conclusion

p-Nitrobenzamide is a thermally stable compound under normal conditions but is susceptible to degradation under hydrolytic, photolytic, and strong oxidizing or basic environments. Its reactivity is characterized by the facile reduction of the nitro group and the typical reactions of the amide functionality. A thorough understanding of this stability and reactivity profile, guided by the experimental protocols outlined in this guide, is crucial for the successful application of p-nitrobenzamide in research and development. It is recommended that specific quantitative stability studies be conducted for any new formulation or application to ensure product quality and safety.

References

Potential Therapeutic Applications of Nitrobenzamides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrobenzamide derivatives, a versatile class of organic compounds, have emerged as a focal point in medicinal chemistry due to their extensive range of biological activities. The incorporation of a nitro group, a potent electron-withdrawing moiety, significantly shapes the physicochemical and pharmacological characteristics of these molecules.[1] This technical guide offers a detailed exploration of the principal therapeutic targets of nitrobenzamide derivatives, presenting quantitative data, comprehensive experimental protocols, and visualizations of key signaling pathways to catalyze further research and development in this promising field.

Core Therapeutic Areas and Molecular Mechanisms

Nitrobenzamide derivatives have shown therapeutic promise across diverse medical fields, including oncology, infectious diseases, inflammation, and neurodegenerative disorders, by targeting specific molecular pathways integral to disease progression.[1]

Oncology: PARP Inhibition and Synthetic Lethality

A substantial body of research has concentrated on the anticancer properties of nitrobenzamide derivatives, which primarily exert their effects by modulating key cellular targets. A prominent mechanism is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[1] PARP-1 is essential for the repair of single-strand DNA breaks. In cancer cells with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage, culminating in cell death through a process known as synthetic lethality.[1]

Quantitative Data: PARP Inhibitory Activity

CompoundTargetIC50 (nM)Cell Line
3-NitrobenzamidePARP-13300Cell-free
4-Iodo-3-nitrobenzamidePARP-1--

Note: 4-Iodo-3-nitrobenzamide is a precursor to the PARP inhibitor iniparib.[1]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Deficient Cancer Cell DNA_Damage_N DNA Single-Strand Break PARP_N PARP Activation DNA_Damage_N->PARP_N SSBR_N Single-Strand Break Repair PARP_N->SSBR_N Replication_N DNA Replication SSBR_N->Replication_N DSB_N Double-Strand Break Replication_N->DSB_N Replication Fork Collapse HR_Repair_N Homologous Recombination Repair DSB_N->HR_Repair_N Cell_Survival_N Cell Survival HR_Repair_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP DNA_Damage_C->PARP_C Replication_C DNA Replication DNA_Damage_C->Replication_C Unrepaired SSB Nitrobenzamide Nitrobenzamide (PARP Inhibitor) Nitrobenzamide->PARP_C Inhibition SSBR_C Single-Strand Break Repair PARP_C->SSBR_C Blocked DSB_C Double-Strand Break Replication_C->DSB_C Replication Fork Collapse HR_Repair_C Homologous Recombination Repair (Defective) DSB_C->HR_Repair_C Apoptosis Apoptosis HR_Repair_C->Apoptosis

Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of nitrobenzamide compounds against PARP-1.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Histones (H1 or a mixture)

    • Biotinylated NAD+

    • Streptavidin-coated plates

    • Anti-PAR antibody (conjugated to a reporter enzyme like HRP)

    • Substrate for the reporter enzyme (e.g., TMB for HRP)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Test nitrobenzamide compounds

  • Procedure:

    • Coat streptavidin plates with histones and incubate overnight at 4°C. Wash the plates to remove unbound histones.

    • Prepare serial dilutions of the nitrobenzamide test compounds.

    • In a separate plate, add the PARP-1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), and the test compound dilutions. Incubate for 15 minutes at room temperature.

    • Add biotinylated NAD+ to initiate the PARylation reaction. Incubate for 60 minutes at room temperature.

    • Transfer the reaction mixture to the histone-coated plates and incubate for 60 minutes to allow the biotinylated PAR polymers to bind to the histones.

    • Wash the plates and add the anti-PAR antibody. Incubate for 60 minutes.

    • Wash the plates and add the reporter enzyme substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP-1 activity by 50%.

Infectious Diseases: DprE1 Inhibition in Tuberculosis

Nitrobenzamide derivatives have demonstrated significant potential as antitubercular agents by targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. DprE1 is crucial for the biosynthesis of the mycobacterial cell wall. The mechanism of action involves the nitro group of the benzamide, which is reduced to a nitroso intermediate by the FAD cofactor of DprE1. This reactive species then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inhibition.

Quantitative Data: Anti-mycobacterial Activity

CompoundTargetMIC (µg/mL)Strain
c2DprE10.031M. tuberculosis H37Rv
d1DprE10.031M. tuberculosis H37Rv
d2DprE10.031M. tuberculosis H37Rv
A6DprE1< 0.016M. tuberculosis H37Rv & drug-resistant isolates
A11DprE1< 0.016M. tuberculosis H37Rv & drug-resistant isolates
C1DprE1< 0.016M. tuberculosis H37Rv & drug-resistant isolates
C4DprE1< 0.016M. tuberculosis H37Rv & drug-resistant isolates

Signaling Pathway: DprE1 Inhibition

DprE1_Inhibition cluster_0 DprE1 Catalytic Cycle cluster_1 Inhibition by Nitrobenzamide DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1_FAD DprE1-FAD DPR->DprE1_FAD Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythropentofuranose (DPX) DprE1_FAD->DPX Oxidation DprE1_FADH2 DprE1-FADH2 DprE1_FAD->DprE1_FADH2 DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Cell_Wall Arabinan Synthesis for Cell Wall DPA->Cell_Wall Nitrobenzamide Nitrobenzamide DprE1_FADH2_Inhib DprE1-FADH2 Nitrobenzamide->DprE1_FADH2_Inhib Enters Active Site Nitroso_Intermediate Nitroso Intermediate DprE1_FADH2_Inhib->Nitroso_Intermediate Reduction of Nitro Group Covalent_Adduct Covalent Adduct Nitroso_Intermediate->Covalent_Adduct Cys387 Cys387 Cys387->Covalent_Adduct Nucleophilic Attack Enzyme_Inactivation Enzyme Inactivation Covalent_Adduct->Enzyme_Inactivation

Mechanism of DprE1 inhibition by nitrobenzamides.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of nitrobenzamide compounds against Mycobacterium tuberculosis.

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

    • 96-well microtiter plates

    • Test nitrobenzamide compounds

    • Resazurin solution (0.01% in sterile water)

  • Procedure:

    • Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

    • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in the 96-well plates.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 7-14 days.

    • After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin from blue to pink, indicating inhibition of bacterial growth.

Inflammation: NF-κB Pathway Modulation

Nitrobenzamide derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and TNF-α. This is achieved through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain benzamides have been shown to inhibit the breakdown of IκBβ, thereby preventing NF-κB activation.[2]

Quantitative Data: Anti-inflammatory Activity

CompoundAssayIC50 (µM)Cell Line
Compound 5LPS-induced NO production3.7RAW 264.7 macrophages
Compound 6LPS-induced NO production5.3RAW 264.7 macrophages

Signaling Pathway: NF-κB Inhibition

NFkB_Inhibition cluster_0 Canonical NF-κB Pathway cluster_1 Inhibition by Nitrobenzamide LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_translocation Nuclear Translocation NFkB_p50_p65->NFkB_translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) NFkB_translocation->Inflammatory_Genes Nitrobenzamide_inflam Nitrobenzamide IKK_inhib IKK Complex Nitrobenzamide_inflam->IKK_inhib Inhibition of IκBβ breakdown IkB_inhib IκB IKK_inhib->IkB_inhib Phosphorylation Blocked

Inhibition of the NF-κB signaling pathway by nitrobenzamides.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details a method to assess the anti-inflammatory activity of nitrobenzamides by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test nitrobenzamide compounds

    • Griess Reagent System

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the nitrobenzamide test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • To 50 µL of supernatant, add 50 µL of Sulfanilamide solution (from Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the IC50 value for the inhibition of NO production.

Other Potential Therapeutic Applications

While research is more nascent in these areas, nitrobenzamides are being explored for other therapeutic uses:

  • Neurodegenerative Disorders: Some benzamide compounds have been investigated for their potential in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. The proposed mechanisms are varied and require further elucidation for specific nitrobenzamide derivatives.

  • Antipsychotic Agents: Substituted benzamides are a known class of atypical antipsychotics that primarily act as dopamine D2 receptor antagonists. The potential for nitro-substituted benzamides in this area is an active field of research.

  • Gastrointestinal Disorders: Certain benzamides, such as metoclopramide, are used as prokinetic agents to treat gastroparesis and other motility disorders. Their mechanism often involves dopamine D2 receptor antagonism and 5-HT4 receptor agonism. The applicability of nitrobenzamides in this context is yet to be fully explored.

Conclusion

Nitrobenzamide derivatives represent a rich scaffold for the development of novel therapeutics across a spectrum of diseases. Their demonstrated efficacy as PARP inhibitors in oncology and DprE1 inhibitors in tuberculosis highlights their potential. Furthermore, emerging evidence of their anti-inflammatory and potential neuroprotective, antipsychotic, and gastrointestinal applications suggests a broad and promising future for this class of compounds. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further investigate and unlock the full therapeutic potential of nitrobenzamides.

Disclaimer: The information provided in this document is for research and development purposes only and is not intended for diagnostic or therapeutic use. The experimental protocols are representative and may require optimization for specific experimental conditions.

References

4-Nitrobenzamide: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzamide and its derivatives represent a class of small molecules with diverse biological activities, including antimicrobial, antitubercular, and notably, anticancer properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in biological systems, with a primary focus on its role as an inhibitor of Poly(ADP-ribose) polymerase (PARP). The inhibition of PARP disrupts cellular DNA damage repair pathways, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing its biological effects, and visualizes the intricate signaling pathways and experimental workflows involved.

Core Mechanism of Action: PARP Inhibition

The principal mechanism through which this compound and its derivatives exert their anticancer effects is the inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1. PARP-1 is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

By competitively binding to the NAD+ binding site of PARP-1, nitrobenzamide compounds prevent the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition has two major consequences for cancer cells:

  • Enzymatic Inhibition: The catalytic activity of PARP-1 is blocked, preventing the recruitment of other DNA repair proteins to the site of damage.

  • PARP Trapping: The inhibitor-bound PARP-1 remains trapped on the DNA at the site of the SSB. This trapped PARP-DNA complex is a significant cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).

In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the accumulation of DSBs due to PARP inhibition is highly toxic, leading to a phenomenon known as synthetic lethality . This selective killing of cancer cells while sparing normal cells with functional HR pathways is the cornerstone of the therapeutic potential of PARP inhibitors.

Quantitative Data on Nitrobenzamide Derivatives

While specific quantitative data for this compound's direct inhibition of PARP-1 is not extensively available in public literature, studies on its isomer, 3-nitrobenzamide, and other derivatives provide strong evidence for the class's activity.

CompoundTargetIC50 (nM)Cell LineReference
3-NitrobenzamidePARP-13300Cell-free[1]
Various Benzamide Derivatives
Benzamide Derivative 5A549 (Lung Carcinoma)10.67 ± 1.53 (GI50, µM)A549[2]
Benzamide Derivative 5C6 (Glioma)4.33 ± 1.04 (GI50, µM)C6[2]
Benzamide Derivative 2A549 (Lung Carcinoma)24.0 ± 3.46 (GI50, µM)A549[2]
Benzamide Derivative 2C6 (Glioma)23.33 ± 2.08 (GI50, µM)C6[2]
Benzamide Derivative 10A549 (Lung Carcinoma)29.67 ± 5.51 (GI50, µM)A549[2]
Benzamide Derivative 10C6 (Glioma)12.33 ± 4.93 (GI50, µM)C6[2]

Key Biological Consequences

The inhibition of PARP by this compound and its derivatives triggers a cascade of cellular events, ultimately leading to cancer cell death.

Induction of Apoptosis

The accumulation of DNA damage due to PARP inhibition is a potent trigger for apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. Key events include the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9 to create the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.[3][4][5]

Cell Cycle Arrest

DNA damage also activates cell cycle checkpoints to halt cell division and allow time for repair. PARP inhibition can lead to an accumulation of cells in the G2/M phase of the cell cycle.[6][7] The G2/M checkpoint is regulated by the ATM/ATR and Chk1/Chk2 kinase pathways, which ultimately inhibit the activity of the Cyclin B-Cdk1 complex required for entry into mitosis.[8][9]

Signaling Pathway Diagrams

PARP_Inhibition_and_Apoptosis cluster_0 DNA Damage & Repair cluster_1 This compound Action cluster_2 Cellular Consequences DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR PARylation PARP1->PAR synthesizes DNA_Repair DNA Repair Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Trapping leads to BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits BER_Complex->DNA_Repair Nitrobenzamide This compound Nitrobenzamide->PARP1 inhibits DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis_Signal Apoptotic Signal DSB->Apoptosis_Signal Cytochrome_c Cytochrome c Release Apoptosis_Signal->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

PARP-1 mediated DNA repair and its inhibition by this compound leading to apoptosis.

G2M_Checkpoint cluster_0 DNA Damage Sensing cluster_1 Checkpoint Signaling Cascade cluster_2 Cell Cycle Regulation DNA_Damage DNA Damage (DSBs) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylate & activate p53 p53 ATM_ATR->p53 phosphorylate & activate Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 phosphorylate & inhibit p21 p21 CyclinB_Cdk1 Cyclin B/Cdk1 Complex Cdc25->CyclinB_Cdk1 dephosphorylates & activates G2_Arrest G2/M Arrest p53->p21 induces transcription of p21->CyclinB_Cdk1 inhibits Mitosis Entry into Mitosis CyclinB_Cdk1->Mitosis

Simplified signaling pathway of the G2/M DNA damage checkpoint.

Experimental Protocols

PARP-1 Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of this compound against PARP-1.[8][10][11]

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • 10X PARP Buffer

  • 10X PARP Cocktail (containing biotinylated NAD+)

  • Activated DNA

  • This compound (and other test compounds)

  • 3-Aminobenzamide (positive control inhibitor)

  • Streptavidin-HRP conjugate

  • TACS-Sapphire™ colorimetric substrate

  • 2M HCl or 0.4M Sulfuric Acid (stop solution)

  • Plate reader

Procedure:

  • Plate Preparation: Rehydrate the histone-coated wells with 1X PARP Buffer for 30 minutes at room temperature. Remove the buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control (3-aminobenzamide) in 1X PARP Buffer.

  • Reaction Setup:

    • Add 25 µL of 1X PARP Buffer to each well.

    • Add 5 µL of the diluted inhibitors or vehicle control to the appropriate wells.

    • Add 10 µL of diluted PARP-1 enzyme to all wells except the negative control.

    • Incubate for 10 minutes at room temperature.

  • Enzymatic Reaction:

    • Add 25 µL of 1X PARP Cocktail to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the wells three times with PBS-T (PBS with 0.05% Tween-20).

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

    • Wash the wells three times with PBS-T.

    • Add 50 µL of TACS-Sapphire™ substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained cells.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Mechanism of Action Confirmation A1 Target Identification (e.g., PARP-1) A2 PARP-1 Inhibition Assay (IC50 Determination) A1->A2 B1 Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) GI50 Determination in Cancer Cell Lines A2->B1 C2 Cellular Thermal Shift Assay (CETSA) (Target Engagement) A2->C2 B2 Cell Cycle Analysis (Flow Cytometry) B1->B2 B3 Apoptosis Assay (e.g., Annexin V/PI Staining) B1->B3 C1 Western Blot Analysis (e.g., for cleaved PARP, γH2AX, Caspase-3) B2->C1 B3->C1

Logical workflow for investigating the mechanism of action of this compound.

Conclusion

This compound and its derivatives are a promising class of compounds with significant potential in oncology. Their primary mechanism of action involves the inhibition of PARP, leading to synthetic lethality in DNA repair-deficient cancer cells. This is achieved through the induction of apoptosis and cell cycle arrest. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this class of molecules. Further research is warranted to elucidate the precise quantitative activity of this compound itself and to explore its efficacy in a broader range of cancer models.

References

4-Nitrobenzamide: A Comprehensive Technical Review of its Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzamide, a versatile nitroaromatic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-depth review of the current research on this compound and its derivatives, with a focus on its synthesis, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and presents visual representations of associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound (4-NB) is a synthetic compound characterized by a benzamide structure substituted with a nitro group at the para position. The presence of the electron-withdrawing nitro group significantly influences the molecule's chemical properties and biological activity. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2] Recent research has highlighted the potential of this compound and its derivatives as antimicrobial and anti-inflammatory agents, prompting further investigation into their mechanisms of action and therapeutic applications.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the amidation of 4-nitrobenzoic acid or its derivatives. Several methods have been reported, with variations in catalysts and reaction conditions to optimize yield and purity.

Synthesis of this compound from 4-Nitrobenzoic Acid

A common and efficient method involves the direct condensation of 4-nitrobenzoic acid with ammonia in the presence of a catalytic system.

Experimental Protocol:

  • Reactants: 4-nitrobenzoic acid, ammonia gas.

  • Catalytic System: Boric acid and polyethylene glycol (PEG-400).

  • Solvent: A mixture of mono- and diisopropylbenzene and toluene.

  • Procedure:

    • Charge a reaction flask with 2.5 g (0.015 mol) of 4-nitrobenzoic acid, 0.4 g (0.006 mol) of boric acid, and 2.28 g of PEG-400.

    • Add the solvent mixture to the flask.

    • Heat the mixture with stirring to 160-165 °C.

    • Bubble ammonia gas through the heated reaction mixture.

    • Upon completion of the reaction (monitored by TLC), cool the mixture to 10-20 °C.

    • Filter the resulting precipitate.

    • Wash the precipitate first with an alkaline solution and then with water.

    • Dry the solid to obtain this compound.

  • Yield: Approximately 88%.[3]

Synthesis of this compound Schiff Base Derivatives

Schiff base derivatives of this compound have been synthesized to explore their antimicrobial potential. This typically involves the condensation of this compound with various aromatic aldehydes.

Experimental Protocol:

  • Reactants: this compound, various aryl aldehydes.

  • Catalyst: Concentrated sulfuric acid or glacial acetic acid.

  • Solvent: Methanol or solvent-free grinding.

  • Procedure (Reflux in Methanol):

    • Take equimolar concentrations of this compound (0.5 g) and the respective aryl aldehyde (0.25 g) in a round-bottom flask.

    • Add 25 ml of methanol and 2-3 drops of concentrated H₂SO₄.

    • Reflux the mixture at 60 °C for 4-5 hours.

    • Remove the solvent under reduced pressure.

    • Take up the residue in water and extract with ethyl acetate.

    • Wash the organic layer with brine solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Recrystallize the product from ethyl acetate.[4]

Below is a generalized workflow for the synthesis of this compound derivatives.

G cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Schiff Base Derivatives 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Reaction Condensation Reaction 4-Nitrobenzoic_Acid->Reaction Ammonia Ammonia Ammonia->Reaction Catalyst Catalyst (Boric Acid/PEG) Catalyst->Reaction 4-Nitrobenzamide_Product This compound Reaction->4-Nitrobenzamide_Product This compound This compound Condensation Condensation Reaction This compound->Condensation Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Condensation Acid_Catalyst Acid Catalyst (H2SO4 or Acetic Acid) Acid_Catalyst->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base

General synthesis workflow for this compound and its derivatives.

Biological Activities of this compound and its Derivatives

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases, have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains.

Experimental Protocol (Disc Diffusion Method):

  • Microorganisms: Various Gram-positive and Gram-negative bacteria.

  • Culture Medium: Nutrient agar.

  • Procedure:

    • Prepare a bacterial suspension from an overnight culture (1x10⁶ CFU/mL).

    • Inoculate the surface of the nutrient agar plates with the bacterial suspension.

    • Load sterile 6 mm paper discs with 5 µL of the synthesized compound solution (e.g., 200 µ g/disc ).

    • Place the discs on the inoculated agar surface.

    • Use sterile distilled water as a negative control and a standard antibiotic (e.g., Streptomycin) as a positive control.

    • Seal the plates and incubate at 37 °C for 24 hours.

    • Measure the diameter of the zone of inhibition around each disc.[4]

Quantitative Data:

The following table summarizes the antimicrobial activity of some this compound Schiff base derivatives, presented as the zone of inhibition in millimeters.

CompoundTarget MicroorganismZone of Inhibition (mm) at 200 µ g/disc
3a Staphylococcus aureus18
Bacillus subtilis16
Escherichia coli15
Pseudomonas aeruginosa14
3a1 Staphylococcus aureus19
Bacillus subtilis17
Escherichia coli16
Pseudomonas aeruginosa15
Streptomycin (Standard) Staphylococcus aureus22
Bacillus subtilis21
Escherichia coli20
Pseudomonas aeruginosa19
Data extracted from a study on this compound Schiff base derivatives.[4]

Mechanism of Antimicrobial Action:

The antimicrobial action of nitroaromatic compounds is generally attributed to the reductive activation of the nitro group within the microbial cell. This process, catalyzed by nitroreductases, generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[3][5][6]

G cluster_mechanism Intracellular Mechanism Nitroaromatic_Compound Nitroaromatic Compound (e.g., this compound derivative) Microbial_Cell Microbial Cell Nitroaromatic_Compound->Microbial_Cell Reduction Reduction of Nitro Group Nitroreductase Nitroreductase Nitroreductase->Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates, Superoxide Radicals Reduction->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Proposed antimicrobial mechanism of action for nitroaromatic compounds.
Anti-inflammatory Activity

Benzamide derivatives have been investigated for their anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory pathways. While specific quantitative data for this compound is limited, related benzamides have been shown to inhibit the production of pro-inflammatory mediators.

Experimental Protocol (Nitric Oxide Production Assay):

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Stimulant: Lipopolysaccharide (LPS).

  • Assay: Griess assay to measure nitrite, a stable product of nitric oxide (NO).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve to determine the inhibition of NO production.[7][8][9]

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of benzamides are thought to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS which produces nitric oxide. By inhibiting the activation of NF-κB, benzamides can suppress the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Activation TLR4->IKK IkB_Phosphorylation IκB Phosphorylation & Degradation IKK->IkB_Phosphorylation NFkB_Activation NF-κB Activation & Nuclear Translocation IkB_Phosphorylation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS) Gene_Transcription->Inflammatory_Mediators Benzamide_Derivative Benzamide Derivative (e.g., this compound) Benzamide_Derivative->IKK Inhibition

Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Potential as a PARP-1 Inhibitor

The benzamide moiety is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway. PARP-1 inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Given its structure, this compound is a candidate for investigation as a PARP-1 inhibitor.

Mechanism of PARP-1 Inhibition and Synthetic Lethality:

PARP-1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). When PARP-1 is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.

G cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARP1_N PARP-1 SSB_N->PARP1_N BER_N Base Excision Repair PARP1_N->BER_N activates Repair_N DNA Repair BER_N->Repair_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination DSB_N->HR_N HR_N->Repair_N Viability_N Cell Viability Repair_N->Viability_N SSB_C Single-Strand Break (SSB) PARP1_C PARP-1 SSB_C->PARP1_C DSB_C Double-Strand Break (DSB) SSB_C->DSB_C leads to PARP_Inhibitor PARP-1 Inhibitor (e.g., this compound) PARP_Inhibitor->PARP1_C inhibits HR_Deficient Defective Homologous Recombination (BRCA-) DSB_C->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Mechanism of synthetic lethality with PARP-1 inhibitors.

A hypothetical molecular docking study of a related molecule, 3-Nitro-4-phenylmethoxybenzamide, suggests that the benzamide moiety can form key interactions with amino acid residues in the catalytic domain of PARP-1, such as Gly863, Ser904, and Tyr907. Further in silico and in vitro studies are warranted to confirm the PARP-1 inhibitory potential of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The straightforward synthesis of these molecules, coupled with their demonstrated antimicrobial and potential anti-inflammatory and anticancer properties, makes them attractive candidates for further drug development. This technical guide has summarized the current state of research, providing detailed experimental protocols and visual representations of key concepts to facilitate future investigations in this area. Further studies are needed to elucidate the precise mechanisms of action and to optimize the therapeutic potential of this compound-based compounds.

References

Spectroscopic Profile of 4-Nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrobenzamide (CAS No. 619-80-7), a key intermediate in organic synthesis and drug discovery. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format for researchers, scientists, and professionals in the field of drug development. Detailed experimental methodologies and visual representations of key spectroscopic features are included to facilitate a deeper understanding of the compound's structural characteristics.

Introduction

This compound is a nitro-substituted aromatic amide with the molecular formula C₇H₆N₂O₃. Its chemical structure, consisting of a benzene ring substituted with a nitro group and an amide group at the para position, makes it a versatile building block for the synthesis of various pharmaceutical compounds and other functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide serves as a centralized resource for its ¹H NMR, ¹³C NMR, IR, and MS data.

Spectroscopic Data

The following sections provide a detailed summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. The data presented here was acquired in Acetone-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, Acetone-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.49Doublet2H1.3Aromatic H (ortho to -NO₂)
8.21Doublet2H1.28Aromatic H (ortho to -CONH₂)
7.83Singlet (broad)1H-Amide -NH₂
7.00Singlet (broad)1H-Amide -NH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound (400 MHz, Acetone-d₆)

Chemical Shift (δ) ppmAssignment
167.47Carbonyl C (C=O)
150.69Aromatic C (para to -CONH₂)
141.15Aromatic C (ipso to -CONH₂)
129.94Aromatic C (ortho to -CONH₂)
124.34Aromatic C (ortho to -NO₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is typically acquired using a KBr-pellet technique.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Amide)
1680-1630StrongC=O Stretch (Amide I)
1620-1580MediumN-H Bend (Amide II)
1530-1500StrongAsymmetric NO₂ Stretch
1350-1330StrongSymmetric NO₂ Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained using Electron Ionization (EI).

Table 4: Key Mass Spectrometry Data for this compound (EI)

m/zRelative Intensity (%)Assignment
166High[M]⁺ (Molecular Ion)
150High[M - NH₂]⁺
120Medium[M - NO₂]⁺
104High[M - NH₂ - NO]⁺ or [C₇H₄O]⁺
92Medium[C₆H₄O]⁺
76High[C₆H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as Acetone-d₆, in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.

  • Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. The number of scans is adjusted to obtain a good signal-to-noise ratio.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in Deuterated Solvent IR IR Spectroscopy Sample->IR Prepare KBr Pellet MS Mass Spectrometry Sample->MS Dissolve in Volatile Solvent Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants Purity Purity Assessment NMR->Purity IR->Structure Functional Group Identification MS->Structure Molecular Weight, Fragmentation Pattern MS->Purity

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M [C₇H₆N₂O₃]⁺ m/z = 166 (Molecular Ion) F1 [C₇H₆NO₂]⁺ m/z = 150 M->F1 - NH₂ F2 [C₇H₆NO]⁺ m/z = 120 M->F2 - NO₂ F3 [C₇H₄O]⁺ m/z = 104 F1->F3 - NO F4 [C₆H₄]⁺ m/z = 76 F2->F4 - CONH₂

Caption: Key fragmentation pathways of this compound in EI-MS.

References

An In-depth Technical Guide to 4-Nitrobenzamide (CAS 619-80-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobenzamide, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and explores its significant applications in pharmaceuticals and other industries.

Compound Identification

The compound associated with CAS number 619-80-7 is unequivocally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2][3] It is also commonly referred to as p-nitrobenzamide.[2][3][4]

IdentifierValue
CAS Number 619-80-7
IUPAC Name This compound[1][2]
Synonyms p-Nitrobenzamide, Benzamide, 4-nitro-[3][5]
Molecular Formula C₇H₆N₂O₃[1][2][3]
Molecular Weight 166.13 g/mol [2][6]
InChI Key ZESWUEBPRPGMTP-UHFFFAOYSA-N[3][7]

Physicochemical Properties

This compound is a white to light yellow crystalline powder with no distinct odor.[2][6] It is characterized by its stability under normal conditions and its utility as a reactive intermediate in various organic syntheses.

PropertyValueSource
Physical Description White to light yellow crystalline powder[2][6]
Melting Point 199-202 °C[6][7][8]
Density ~1.4 g/cm³[6]
Solubility Insoluble in water; Soluble in ethanol, chloroform, and hot acetic acid.[2][6]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the amidation of 4-nitrobenzoic acid. This process can be effectively catalyzed to achieve high yields.

Objective: To synthesize this compound from 4-nitrobenzoic acid and ammonia using a boric acid and polyethylene glycol (PEG) catalytic system.

Materials:

  • 4-Nitrobenzoic acid

  • Boric acid

  • Polyethylene glycol (PEG-400)

  • Solvent mixture (e.g., isopropylbenzene and toluene)

  • Ammonia gas

  • Alkaline solution (for washing)

  • Deionized water

Procedure:

  • Charge a reaction flask with 4-nitrobenzoic acid, boric acid, and polyethylene glycol in a suitable solvent mixture.[9]

  • Heat the mixture to a temperature of 160-165 °C with continuous stirring.[9]

  • Bubble ammonia gas through the heated reaction mixture.[9]

  • Monitor the reaction's progress until completion.

  • Upon completion, cool the mixture to allow the product to precipitate.[9]

  • Filter the precipitated solid.

  • Wash the solid first with an alkaline solution and then with water.[9]

  • Dry the final product to yield this compound.[9]

This method is noted for its high yield, which can reach up to 97%, and its simplified technological process.[10]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in several key industrial and research sectors.

  • Pharmaceutical Synthesis: It is a vital precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs).[4][11] Derivatives of this compound have been investigated for a range of therapeutic activities, including anticonvulsant, antimicrobial, and anticancer effects.[11][12] The nitro group is often a key feature for enhancing the bioactivity of these compounds.[13]

  • Dye and Pigment Industry: The compound is used as an intermediate in the production of azo dyes and pigments, where the nitro group contributes to the stability and light-fastness of the colors.[11]

  • Organic Synthesis and Research: In a laboratory setting, this compound is used as a building block for creating more complex molecules.[4] It has been specifically used in the preparation of compounds like 4-nitrobenziminosulfurane.[7][14] Its chemical reactivity makes it a valuable tool for exploring new synthetic pathways and reaction mechanisms.[11]

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 4-nitrobenzoic acid.

Synthesis_of_4_Nitrobenzamide reactant1 4-Nitrobenzoic Acid conditions Boric Acid / PEG 160-165 °C reactant1->conditions reactant2 Ammonia (NH3) reactant2->conditions product This compound conditions->product Amidation

Caption: Synthesis of this compound via catalytic amidation.

References

An In-depth Technical Guide to the Health and Safety of 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive health and safety information for 4-nitrobenzamide, a compound utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Adherence to the following guidelines is crucial for the safe handling and use of this substance in a laboratory or industrial setting.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the substance's physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O₃[1][2][3]
Molecular Weight 166.13 g/mol [1][3][4]
Appearance White to light yellow crystalline powder[1][5]
Odor Odorless[5][6]
Melting Point 198 - 202 °C (388.4 - 395.6 °F)[1][2][6]
Boiling Point 368.0 ± 25.0 °C at 760 mmHg[2]
Solubility Insoluble in water. Soluble in ethanol, chloroform, and hot acetic acid.[1][2][4]
Density Approximately 1.4 g/cm³[1][2]
Flash Point 176.3 ± 23.2 °C[2]
Autoignition Temperature >400 °C / >752 °F[6]

Toxicological Information

This compound is classified as toxic and harmful. The primary routes of exposure are inhalation, ingestion, and skin contact.

Toxicity DataValueSpeciesEffects NotedSource(s)
LD50 Oral 476 mg/kgRatSomnolence (general depressed activity), muscle weakness, dyspnea.[2][3][7]
Acute Dermal Toxicity Toxic in contact with skin.Guinea pigStandard Draize test data available.[2][4]
Acute Inhalation Toxicity Toxic if inhaled.Not specifiedMay cause respiratory irritation.[4][6]

Hazard Identification and GHS Classification

Understanding the GHS classification is essential for recognizing the intrinsic hazards of this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3 / 4H301: Toxic if swallowed / H302: Harmful if swallowed
Acute Toxicity, Dermal 3H311: Toxic in contact with skin
Acute Toxicity, Inhalation 3H331: Toxic if inhaled
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure 3H335: May cause respiratory irritation

Source(s):[3][4][6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[4][6] Remove contact lenses, if present and easy to do.[4][6] Continue rinsing. Seek immediate medical attention.[4][6]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4][6] Seek immediate medical attention if irritation develops or persists.[4]
Inhalation Move the victim to fresh air.[3][6] If not breathing, give artificial respiration.[3][6] If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[3][6] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[6]

Firefighting Measures

While not highly flammable, this compound is combustible and presents specific hazards in a fire.

AspectInformation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]
Unsuitable Extinguishing Media No information available.
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx).[3][6]
Protective Equipment for Firefighters Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Handling, Storage, and Spill Procedures

Proper handling and storage are paramount to preventing exposure and maintaining the chemical's integrity.

Handling
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][8]

  • Use personal protective equipment as required.[3]

  • Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[3][9]

  • Do not eat, drink, or smoke in laboratory areas.[9]

Storage
  • Store in a cool, dry, and well-ventilated place.[3][5]

  • Keep containers tightly closed when not in use.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][5][6]

Spill and Leak Procedures
  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment, including respiratory protection.[3][8]

  • Avoid generating dust.[3][8]

  • For small spills, dampen the solid material with a solvent like acetone and transfer it to a suitable, labeled container for disposal.[4]

  • For larger spills, carefully sweep or vacuum the material.[8]

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.[3][8]

  • Wash the spill area with soap and water.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Protection TypeEquipment Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3][8] A face shield is recommended if there is a risk of splashing or dust generation.[8]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[8] Inspect gloves for integrity before each use.[8]
Body Protection A laboratory coat should be worn and fully buttoned.[8] A chemical-resistant apron may also be necessary.[8] For significant exposure risk, a complete suit protecting against chemicals is recommended.[3]
Respiratory Protection If there is a risk of inhaling dust, use a NIOSH-approved particulate respirator (e.g., N95).[8]

Stability and Reactivity

AspectInformation
Reactivity Not generally reactive under normal conditions.
Chemical Stability Stable under recommended storage conditions.[2][3]
Conditions to Avoid Excess heat and dust formation.[6]
Incompatible Materials Strong oxidizing agents and strong bases.[2][5][6]
Hazardous Decomposition Products Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx) under fire conditions.[3][6]

Experimental Protocol: Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method 1: From 4-Nitrobenzoic Acid and Ammonia

This method involves the direct amidation of 4-nitrobenzoic acid.

Starting Materials:

  • 4-nitrobenzoic acid

  • Ammonia gas

  • Catalytic system: Boric acid and Polyethylene glycol (PEG-400)

  • Solvent: A mixture of isopropylbenzene and toluene

Procedure:

  • Charge a reaction flask with 4-nitrobenzoic acid, boric acid, and polyethylene glycol in a suitable solvent mixture.[1]

  • Heat the mixture to 160-165 °C with constant stirring.[1]

  • Bubble ammonia gas through the heated reaction mixture.[1]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to allow the product to precipitate.[1]

  • Filter the precipitated solid.[1]

  • Wash the solid with an alkaline solution, followed by a water wash.[1]

  • Dry the solid to yield this compound.[1]

Method 2: From 4-Nitrobenzoyl Chloride and Ammonia

This is a common laboratory-scale synthesis.

Starting Materials:

  • 4-nitrobenzoyl chloride

  • Ammonia (e.g., concentrated ammonium hydroxide)

  • Dichloromethane (or other suitable inert solvent)

  • Triethylamine (or other suitable base)

Procedure:

  • Dissolve 4-nitrobenzoyl chloride in dichloromethane in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ammonia and triethylamine in dichloromethane to the cooled 4-nitrobenzoyl chloride solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction for completion (e.g., by TLC).

  • Wash the reaction mixture sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key safety and experimental concepts.

Hazard_Controls cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE PPE (Protect the worker with Personal Protective Equipment) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing workplace hazards.

Synthesis_Workflow cluster_1 Synthesis of this compound (Method 1) Start Start: 4-Nitrobenzoic Acid, Boric Acid, PEG-400, Solvent Heat Heat to 160-165 °C with Stirring Start->Heat Ammonia Bubble Ammonia Gas Heat->Ammonia Cool Cool Reaction Mixture Ammonia->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Alkaline Solution and Water Filter->Wash Dry Dry the Product Wash->Dry End End: This compound Dry->End

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Nitrobenzamide from 4-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid. Two primary synthetic routes are presented: a two-step process involving the formation of an acyl chloride intermediate, and a one-pot direct amidation. These methods are suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate optimization.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] It also serves as a building block in the production of dyes and agrochemicals.[1] The reliable and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This document outlines two robust methods for its preparation from 4-nitrobenzoic acid, a readily available starting material.

Synthetic Strategies

There are two principal methods for the conversion of 4-nitrobenzoic acid to this compound:

  • Two-Step Synthesis via Acyl Chloride Intermediate: This classic and highly effective method involves the initial conversion of 4-nitrobenzoic acid to the more reactive 4-nitrobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[2][3][4] The subsequent reaction of the acyl chloride with ammonia affords the desired this compound. This method generally provides high yields and purity.

  • One-Pot Direct Amidation: This approach involves the direct condensation of 4-nitrobenzoic acid with an ammonia source at elevated temperatures, often in the presence of a catalyst.[5][6] This method offers the advantage of a simpler procedure by avoiding the isolation of the acyl chloride intermediate. A notable catalytic system for this transformation employs boric acid and polyethylene glycol (PEG).[5][6]

Data Presentation

The following table summarizes the quantitative data associated with the two synthetic methods described in this document.

ParameterTwo-Step Synthesis (via Acyl Chloride)One-Pot Direct Amidation
Starting Material 4-Nitrobenzoic acid4-Nitrobenzoic acid
Key Reagents Thionyl chloride (SOCl₂), Ammonia (NH₃)Ammonia (NH₃), Boric acid, Polyethylene glycol (PEG)
Reaction Time Several hoursNot explicitly stated, process involves heating and cooling
Reaction Temperature Heating required (e.g., ~100°C for acyl chloride formation)160-165°C
Reported Yield Approximately 90%[6]Up to 97%[6], specific example yielded 88%[6]
Melting Point Not specified in general protocol198-200°C[6]
Purity High, purification by recrystallization is commonHigh, purification by washing and drying

Experimental Protocols

Protocol 1: Two-Step Synthesis via 4-Nitrobenzoyl Chloride Intermediate

This protocol is a standard laboratory procedure for the synthesis of amides from carboxylic acids.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (e.g., a drying tube filled with calcium chloride followed by a tube leading to a beaker of sodium hydroxide solution to neutralize HCl and SO₂ byproducts).

  • To the flask, add 4-nitrobenzoic acid and an excess of thionyl chloride (SOCl₂). A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Heat the reaction mixture to reflux (approximately 100°C) with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[7]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-nitrobenzoyl chloride, a solid, remains in the flask.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-nitrobenzoyl chloride in a suitable inert solvent, such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (ammonium hydroxide) with vigorous stirring. An excess of ammonia is used to neutralize the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water to remove any unreacted ammonia and ammonium salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.

Protocol 2: One-Pot Direct Amidation

This protocol is based on a patented method utilizing a catalytic system.[6]

  • Charge a reaction flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with 4-nitrobenzoic acid (2.5 g, 0.015 mol), boric acid (0.4 g, 0.006 mol), and polyethylene glycol (PEG, M.W. 400, 2.28 g).[6]

  • Add a suitable solvent mixture, such as isopropylbenzene and toluene.[6]

  • Heat the mixture to 160-165°C with stirring.[6]

  • Bubble ammonia gas through the hot reaction mixture.[6]

  • Upon completion of the reaction (which can be monitored by techniques such as TLC), cool the mixture to 10-20°C.[6]

  • Filter the precipitated product.[6]

  • Wash the solid first with an alkaline solution and then with water.[6]

  • Dry the solid to obtain this compound. A reported yield for this specific scale is 2.2 g (88%) with a melting point of 198-200°C.[6]

Visualizations

Reaction Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

G Two-Step Synthesis of this compound A 4-Nitrobenzoic Acid B 4-Nitrobenzoyl Chloride A->B + SOCl₂ - SO₂ - HCl C This compound B->C + NH₃ - HCl G One-Pot Direct Amidation of 4-Nitrobenzoic Acid A 4-Nitrobenzoic Acid B This compound A->B + NH₃ Catalyst: Boric Acid, PEG 160-165°C G General Experimental Workflow for Amide Synthesis cluster_0 Two-Step Method cluster_1 One-Pot Method A1 React 4-Nitrobenzoic Acid with Thionyl Chloride A2 Isolate 4-Nitrobenzoyl Chloride A1->A2 A3 React with Ammonia A2->A3 C Precipitation and Filtration of Product A3->C B1 Combine 4-Nitrobenzoic Acid, Catalysts, and Solvent B2 Heat and Bubble Ammonia Gas B1->B2 B2->C D Washing and Drying C->D E Purification (e.g., Recrystallization) D->E F Characterization (e.g., MP, Spectroscopy) E->F

References

Synthesis of 4-Nitrobenzamide: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed experimental protocols for the synthesis of 4-nitrobenzamide, a key intermediate in the development of various pharmaceuticals and fine chemicals. Three distinct synthetic routes are presented, catering to different starting material availability and laboratory capabilities. These methods include the amidation of 4-nitrobenzoic acid, the reaction of 4-nitrobenzoyl chloride with ammonia, and the nitration of benzamide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation, purification, and characterization of this compound.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities. The presence of the nitro group offers a site for further chemical modification, such as reduction to an amine, which opens up a wide array of subsequent reactions. This document outlines three reliable methods for the synthesis of this compound, providing detailed procedures to ensure reproducibility in a laboratory setting.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic protocols for this compound.

ParameterMethod 1: Amidation of 4-Nitrobenzoic AcidMethod 2: From 4-Nitrobenzoyl ChlorideMethod 3: Nitration of Benzamide
Starting Materials 4-Nitrobenzoic Acid, Ammonia4-Nitrobenzoyl Chloride, AmmoniaBenzamide, Nitric Acid, Sulfuric Acid
Typical Yield Up to 97%[1]~90%[1]Varies based on reaction conditions
Reaction Temperature 160-165 °C[1]50-60 °C[1]0-10 °C
Reaction Time Several hours~30 minutes30-60 minutes
Melting Point of Product 198-202 °C[1]199-201 °C199-201 °C
Purity (Typical) >98%>98%>95% (after recrystallization)

Experimental Protocols

Method 1: Synthesis from 4-Nitrobenzoic Acid and Ammonia

This protocol describes the direct amidation of 4-nitrobenzoic acid using ammonia in the presence of a catalytic system.

Materials and Reagents:

  • 4-Nitrobenzoic acid

  • Boric acid

  • Polyethylene glycol (PEG-400)

  • Toluene

  • Diisopropylbenzene

  • Ammonia gas

  • Sodium hydroxide solution (for washing)

  • Deionized water

Procedure:

  • In a reaction flask equipped with a stirrer, condenser, and gas inlet tube, combine 4-nitrobenzoic acid (e.g., 2.5 g, 0.015 mol), boric acid (e.g., 0.4 g, 0.006 mol), and polyethylene glycol (PEG-400, e.g., 2.28 g).

  • Add a solvent mixture of toluene and diisopropylbenzene.

  • Heat the mixture with stirring to 160-165 °C.[1]

  • Bubble ammonia gas through the hot reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the crude product with a dilute alkaline solution (e.g., sodium hydroxide solution) to remove any unreacted 4-nitrobenzoic acid, followed by a wash with deionized water.

  • Dry the purified this compound to obtain a white to off-white powder.

Method 2: Synthesis from 4-Nitrobenzoyl Chloride and Ammonia

This method involves the reaction of a more reactive carboxylic acid derivative, 4-nitrobenzoyl chloride, with ammonia.

Materials and Reagents:

  • 4-Nitrobenzoyl chloride

  • Concentrated ammonia solution

  • Trichloroethylene

  • Deionized water

Procedure:

  • Dissolve 4-nitrobenzoyl chloride in an excess of trichloroethylene in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a large excess of concentrated ammonia solution (up to 15 molar equivalents) to the stirred solution.[1]

  • Continue stirring for approximately 30 minutes at 50-60 °C.[1]

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with cold deionized water to remove any ammonium chloride byproduct.

  • Dry the this compound. A yield of approximately 90% can be expected.[1]

Method 3: Synthesis by Nitration of Benzamide

This protocol outlines the electrophilic aromatic substitution of benzamide to introduce a nitro group at the para position.

Materials and Reagents:

  • Benzamide

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve benzamide in concentrated sulfuric acid at a temperature maintained between 0 and 5 °C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the chilled nitrating mixture dropwise to the benzamide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Purify the crude product by recrystallization from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic methods and by determining its melting point.

  • Appearance: White to pale yellow crystalline powder.

  • Melting Point: 199-201 °C.[2]

  • Infrared (IR) Spectroscopy (KBr pellet):

    • N-H stretch (amide): Two bands around 3400-3200 cm⁻¹

    • C=O stretch (amide): Strong absorption around 1660-1680 cm⁻¹

    • N-O stretch (nitro group): Strong absorptions around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)

    • C-N stretch: Around 1108 cm⁻¹[3]

    • Aromatic C-H stretch: Around 3070 cm⁻¹[3]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, Acetone-d₆):

    • δ 8.49 (d, 2H, J = 1.3 Hz): Aromatic protons ortho to the nitro group.[4]

    • δ 8.21 (d, 2H, J = 1.28 Hz): Aromatic protons ortho to the amide group.[4]

    • δ 7.83 (s, 1H) and 7.00 (s, 1H): Amide protons (-CONH₂).[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathways Synthetic Pathways to this compound cluster_0 Method 1 cluster_1 Method 2 cluster_2 Method 3 A1 4-Nitrobenzoic Acid C1 This compound A1->C1 Amidation (Boric Acid, PEG) B1 Ammonia B1->C1 A2 4-Nitrobenzoyl Chloride C2 This compound A2->C2 Acylation B2 Ammonia B2->C2 A3 Benzamide C3 This compound A3->C3 Nitration B3 HNO3 / H2SO4 B3->C3

Caption: Overview of the three synthetic routes to this compound.

Experimental_Workflow General Experimental Workflow for this compound Synthesis Start Start Reaction Reaction Setup (Mixing of Reagents) Start->Reaction Reaction_Execution Reaction Execution (Heating/Cooling, Stirring) Reaction->Reaction_Execution Workup Reaction Work-up (Quenching, Precipitation) Reaction_Execution->Workup Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Washing, Recrystallization) Isolation->Purification Drying Drying Purification->Drying Characterization Characterization (MP, IR, NMR) Drying->Characterization End End Product Characterization->End

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Application Notes: 4-Nitrobenzamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrobenzamide is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a nitro group and an amide functional group, allows for a range of chemical modifications, making it a crucial building block in the development of drugs with diverse therapeutic activities. The nitro group can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals. This transformation is central to the synthesis of compounds such as local anesthetics and antiarrhythmics. Furthermore, the amide group can be modified or can participate in forming more complex molecules.

Key Applications in Pharmaceutical Synthesis

This compound and its immediate precursors, like 4-nitrobenzoic acid and 4-nitrobenzoyl chloride, are instrumental in the synthesis of several important classes of drugs:

  • Local Anesthetics: The synthesis of procaine, a widely used local anesthetic, can be accomplished starting from 4-nitrobenzoic acid. The pathway involves esterification followed by the reduction of the nitro group.

  • Antiarrhythmic Agents: Procainamide, a Class IA antiarrhythmic drug, is synthesized through a pathway involving the formation of an amide linkage and the subsequent reduction of the nitro group. Its active metabolite, N-acetylprocainamide (acecainide), also possesses antiarrhythmic properties.[1][2][3][4]

  • Antimicrobial and Antitubercular Agents: Research has demonstrated that derivatives of this compound exhibit significant antimicrobial and antitubercular activities. The presence of the nitro group is often crucial for their biological activity.

This document provides detailed protocols for the synthesis of key pharmaceutical intermediates and final drug substances derived from this compound and its precursors.

Synthesis of 4-Aminobenzamide from this compound

A critical step in many pharmaceutical syntheses involving this compound is its reduction to 4-aminobenzamide. This transformation introduces a primary amine group that can be further functionalized.

Reaction Scheme:

G This compound This compound 4-Aminobenzamide 4-Aminobenzamide This compound->4-Aminobenzamide Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: Reduction of this compound to 4-Aminobenzamide.

Quantitative Data for Synthesis of 4-Aminobenzamide

ParameterValueReference
Starting MaterialThis compound[5]
Reducing AgentIron powder or Catalytic Hydrogenation[5]
SolventEthanol-water solution[5]
Reaction Temperature80-150 °C (for iron powder reduction)[5]
Yield High (specific value not stated)[5]

Experimental Protocol: Reduction of this compound to 4-Aminobenzamide

This protocol is based on the general methods described for the reduction of nitroarenes.[5][6]

Materials:

  • This compound

  • Iron powder

  • Hydrochloric acid (concentrated) or Glacial acetic acid

  • Ethanol

  • Water

  • Sodium carbonate or Sodium hydroxide solution

  • Filter paper

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirring apparatus, create a suspension of this compound in a mixture of ethanol and water.

  • Add iron powder to the suspension. The molar ratio of iron powder to this compound should be in excess (typically 3-5 equivalents).

  • Slowly add a small amount of concentrated hydrochloric acid or glacial acetic acid to activate the iron and initiate the reaction.

  • Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the careful addition of a sodium carbonate or sodium hydroxide solution until the pH is basic. This will precipitate iron salts.

  • Filter the hot solution to remove the iron salts. Wash the filter cake with hot ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings. Remove the ethanol by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath to crystallize the 4-aminobenzamide.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Synthesis of Procainamide Hydrochloride from 4-Nitrobenzoyl Chloride

Procainamide is a crucial antiarrhythmic drug. Its synthesis showcases the utility of the nitro-to-amino group transformation. The synthesis starts from 4-nitrobenzoyl chloride, a derivative of 4-nitrobenzoic acid.

Synthesis Pathway:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Intermediate_Amide N-(2-(diethylamino)ethyl)-4-nitrobenzamide 4-Nitrobenzoyl_Chloride->Intermediate_Amide Reaction N,N-Diethylethylenediamine N,N-Diethylethylenediamine N,N-Diethylethylenediamine->Intermediate_Amide Reaction Procainamide_Base Procainamide (base) Intermediate_Amide->Procainamide_Base Reduction (e.g., Sn/HCl or H2/Ni) Procainamide_HCl Procainamide Hydrochloride Procainamide_Base->Procainamide_HCl HCl

Caption: Synthesis of Procainamide Hydrochloride.

Quantitative Data for Procainamide Synthesis

ParameterValueReference
Starting Material4-Nitrobenzoyl chloride[7]
ReactantDiethylethanolamine[7]
Reaction Temperature (Amidation)120 °C[7]
Reducing AgentGranulated tin and HCl or H2/Nickel[7][8]
Reaction Temperature (Reduction)35-40 °C (for Sn/HCl)[7]
Overall Yield 95.6% (for the reduction step with H2/Ni)[8]

Experimental Protocol: Synthesis of Procainamide Hydrochloride

This protocol is a composite of methods described in the literature.[7][8][9]

Part 1: Synthesis of N-(2-(diethylamino)ethyl)-4-nitrobenzamide

Materials:

  • 4-Nitrobenzoyl chloride

  • N,N-Diethylethylenediamine

  • Anhydrous diethyl ether or other suitable solvent

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve N,N-diethylethylenediamine in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and stirrer, and cool the flask in an ice bath.

  • Dissolve 4-nitrobenzoyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the stirred solution of N,N-diethylethylenediamine over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

  • The hydrochloride salt of the excess diamine will precipitate. Filter the mixture and wash the precipitate with diethyl ether.

  • Combine the filtrate and washings and remove the diethyl ether by rotary evaporation to obtain the crude N-(2-(diethylamino)ethyl)-4-nitrobenzamide.

Part 2: Reduction to Procainamide and Salt Formation

Materials:

  • N-(2-(diethylamino)ethyl)-4-nitrobenzamide (from Part 1)

  • Granulated tin

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (concentrated)

  • Diethyl ether or other suitable extraction solvent

  • Hydrogen chloride (gas or solution in ethanol)

  • Ethanol

Procedure:

  • Dissolve the crude product from Part 1 in dilute hydrochloric acid.

  • Gradually add granulated tin to the solution while stirring and maintaining the temperature at 35-40 °C.

  • After the reduction is complete (monitored by TLC), carefully make the solution alkaline with a concentrated sodium hydroxide solution.

  • The procainamide base will separate as an oil. Extract the procainamide base into diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate and filter.

  • Bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in ethanol, to precipitate procainamide hydrochloride.

  • Collect the white crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Synthesis of Other this compound Derivatives

This compound serves as a starting point for a variety of derivatives with potential therapeutic applications. For instance, reaction with different aldehydes can yield Schiff bases with antimicrobial properties.[10]

Experimental Workflow for Schiff Base Synthesis:

G This compound This compound Mix_and_Reflux Mix_and_Reflux This compound->Mix_and_Reflux Equimolar Aryl Aldehyde Methanol, H2SO4 (cat.) Solvent_Removal Solvent_Removal Mix_and_Reflux->Solvent_Removal 60 °C, 4-5 hr Extraction Extraction Solvent_Removal->Extraction Add Water Extract with Ethyl Acetate Washing Washing Extraction->Washing Brine Wash Water Wash Drying Drying Washing->Drying Anhydrous Na2SO4 Recrystallization Recrystallization Drying->Recrystallization Hot Ethyl Acetate Final_Product Final_Product Recrystallization->Final_Product Schiff Base Derivative

Caption: Workflow for Synthesis of this compound Schiff Base Derivatives.

Quantitative Data for N-(2,2-diphenylethyl)-4-nitrobenzamide Synthesis

ParameterValueReference
Starting Material4-Nitrobenzoyl chloride[5]
Reactant2,2-diphenylethan-1-amine[5]
MethodEco-friendly mechanosynthesis[5]
Yield 89%[5]
Melting Point190–192 °C[5]

This compound is a highly versatile and important intermediate in the pharmaceutical industry. Its ability to undergo facile reduction of the nitro group to an amine, coupled with the reactivity of the amide functionality, provides a gateway to a wide range of drug molecules. The protocols and data presented here highlight its central role in the synthesis of established drugs like procainamide and in the development of new therapeutic agents. Strict control of reaction conditions and purity of intermediates are paramount for ensuring the safety and efficacy of the final pharmaceutical products.[11]

References

Application Notes: The Strategic Use of 4-Nitrobenzamide in the Synthesis of Azo Dye Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis is a cornerstone of industrial chemistry, with applications ranging from textiles and paints to advanced materials and biomedical research. The core of azo dye synthesis relies on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. Aromatic nitro compounds are common precursors to the necessary primary aromatic amines. 4-Nitrobenzamide (C₇H₆N₂O₃) is a valuable starting material in this context. Through a straightforward reduction of its nitro group, it is converted into 4-aminobenzamide, a key intermediate for the synthesis of a wide array of azo dyes. The presence of the amide group can influence the final properties of the dye, such as solubility and affinity for certain substrates.

These notes provide a detailed overview and protocols for the synthesis of azo dye intermediates starting from this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Principle of Synthesis

The conversion of this compound into an azo dye is a two-stage process. The first stage involves the chemical reduction of the nitro group to a primary amine, yielding 4-aminobenzamide. The second stage is the classic two-step procedure for forming the azo linkage:

  • Reduction of this compound: The nitro group (-NO₂) is reduced to a primary amino group (-NH₂). This can be achieved using various reducing agents, such as tin or iron in the presence of a strong acid (e.g., HCl), or through catalytic hydrogenation.[1][2][3]

  • Diazotization of 4-Aminobenzamide: The resulting 4-aminobenzamide is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][5][6] This reaction converts the primary amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). The reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][7][8]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component.[9][10] Common coupling agents include phenols, naphthols, or other aromatic amines. The coupling agent undergoes electrophilic aromatic substitution to form a stable azo compound, which is the final dye.[4][5]

Visualizations of Synthetic Pathway and Workflow

The following diagrams illustrate the chemical pathway and the general experimental workflow for the synthesis of an azo dye from this compound.

Start This compound Intermediate 4-Aminobenzamide Start->Intermediate Reduction (e.g., Sn/HCl) Diazonium 4-Carbamoylbenzenediazonium Chloride Intermediate->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) Product Azo Dye Diazonium->Product Azo Coupling CouplingAgent Coupling Component (e.g., 2-Naphthol) CouplingAgent->Product

Caption: Synthetic pathway from this compound to an azo dye.

A Stage 1: Reduction B Dissolve this compound in Ethanol A->B C Add Sn and conc. HCl B->C D Heat under Reflux C->D E Isolate & Purify 4-Aminobenzamide D->E F Stage 2: Diazotization & Coupling G Dissolve 4-Aminobenzamide in HCl/Water F->G H Cool to 0-5 °C G->H I Add cold NaNO₂ solution (Diazotization) H->I K Slowly add Diazonium Salt to Coupling solution I->K J Prepare cold solution of Coupling Component J->K L Filter, Wash, and Dry the Azo Dye Precipitate K->L

Caption: General experimental workflow for azo dye synthesis.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Aminobenzamide

This protocol is based on standard methods for the reduction of aromatic nitro compounds using tin and hydrochloric acid.[1][2]

Materials and Reagents:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound and granulated tin.

  • Add ethanol as a solvent to create a slurry.

  • Slowly add concentrated hydrochloric acid to the mixture with stirring. The reaction is exothermic and may require cooling in an ice bath initially.

  • After the initial reaction subsides, heat the mixture under reflux for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by adding a concentrated NaOH solution until the solution is alkaline. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • The filtrate contains 4-aminobenzamide. The product can be isolated by evaporating the solvent or by extraction, followed by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

ParameterValue/Description
Reactant This compound
Reducing Agent Granulated Tin (Sn) / Conc. HCl
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 2-4 hours (typical)
Work-up Neutralization with NaOH, filtration
Purification Recrystallization
Expected Yield 70-90% (illustrative)

Table 1. Summary of Reaction Conditions for the Reduction of this compound.

Protocol 2: Synthesis of an Azo Dye from 4-Aminobenzamide

This protocol describes the diazotization of 4-aminobenzamide and subsequent coupling with 2-naphthol to produce a brightly colored azo dye. The methodology is adapted from well-established procedures.[4][8][11]

Part A: Diazotization of 4-Aminobenzamide

  • Dissolve a measured amount of 4-aminobenzamide in a mixture of concentrated HCl and distilled water in a beaker. Stir until a clear solution is formed.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the cold 4-aminobenzamide solution with constant stirring, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

Part B: Azo Coupling with 2-Naphthol

  • In a separate large beaker, dissolve 2-naphthol in an aqueous sodium hydroxide (NaOH) solution.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • While maintaining the low temperature and with vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.[4][5]

  • Continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the coupling reaction goes to completion.

  • Isolate the solid azo dye product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate on the filter paper with a small amount of cold distilled water to remove any unreacted salts.

  • Dry the final product.

ParameterReactantMolar Quantity
Amine 4-Aminobenzamide0.01 mol
Acid Conc. HCl~3 equivalents
Nitrite Salt Sodium Nitrite (NaNO₂)1.05 equivalents
Coupling Agent 2-Naphthol0.01 mol
Base Sodium Hydroxide (NaOH)~2 equivalents
Temperature 0-5 °C

Table 2. Illustrative Molar Quantities for Azo Dye Synthesis.

Data Presentation and Characterization

The synthesized azo dye should be characterized to confirm its structure and purity.

Analysis TechniqueExpected Result / Observation
Thin-Layer Chromatography (TLC) A single spot, indicating the purity of the dye.
Melting Point A sharp melting point range.
UV-Visible Spectroscopy Determination of the maximum absorption wavelength (λmax), which corresponds to the color of the dye.[12]
Infrared (IR) Spectroscopy Presence of characteristic peaks for N=N, O-H (if applicable), N-H, and C=O functional groups.
Nuclear Magnetic Resonance (NMR) A spectrum consistent with the proposed chemical structure.

Table 3. Analytical Techniques for Azo Dye Characterization.

This compound serves as a practical and effective precursor for the synthesis of 4-aminobenzamide, a versatile intermediate in the production of azo dyes. The two-stage process, involving an initial reduction followed by standard diazotization and azo coupling, allows for the creation of a diverse range of dyestuffs. The protocols outlined provide a reliable methodology for researchers to explore novel azo compounds derived from this starting material. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity of the final dye products.

References

Application Notes & Protocols: Preparation and Evaluation of 4-Nitrobenzamide Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of 4-nitrobenzamide derivatives. The following protocols are based on established methodologies in the scientific literature and are intended to guide researchers in the development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Benzamide derivatives, a versatile class of organic compounds, have demonstrated a broad spectrum of biological activities, including antimicrobial properties. Among these, this compound derivatives have garnered considerable interest due to their potential as potent antimicrobial agents. The presence of the nitro group at the para position of the benzamide scaffold has been shown to be beneficial for activity against a range of microbes, including bacteria and mycobacteria.[1] This document outlines detailed protocols for the synthesis of various this compound derivatives and the subsequent evaluation of their antimicrobial efficacy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several routes. Two common methods are presented below: the reaction of 4-nitrobenzoyl chloride with amines and the condensation of this compound with aldehydes to form Schiff bases.

Protocol 1: Synthesis of N-substituted 4-Nitrobenzamides

This protocol describes the synthesis of N-substituted 4-nitrobenzamides via the acylation of primary or secondary amines with 4-nitrobenzoyl chloride.

Materials:

  • 4-nitrobenzoyl chloride

  • Substituted amine (e.g., ethylene diamine, isopropyl amine, p-toluidine, 4-bromoaniline)[2][3]

  • Ethanolic Sodium Hydroxide (1 N) or other suitable base (e.g., triethylamine)

  • Ethanol

  • Round bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • In a round bottom flask, dissolve an equimolar solution of the desired substituted amine in ethanol.

  • For reactions requiring a base, add 10 ml of 1 N ethanolic NaOH to the amine solution.[3]

  • With continuous stirring, add 4-nitrobenzoyl chloride dropwise from a dropping funnel over a period of time at room temperature.[3]

  • Continue stirring the reaction mixture for 3 hours at room temperature.[3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with ethanol, followed by a wash with NaOH solution and then water.[3]

  • Air dry the purified product.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its structure.[4][5]

Protocol 2: Synthesis of this compound Schiff Bases

This protocol details the synthesis of Schiff base derivatives through the condensation of this compound with various aryl aldehydes.

Materials:

  • This compound

  • Aryl aldehydes (e.g., 2-nitrobenzaldehyde, 4-(dimethylamino)benzaldehyde)[5]

  • Methanol

  • Concentrated Sulfuric Acid or Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round bottom flask, dissolve equimolar concentrations of this compound (e.g., 0.5 g) and the respective aryl aldehyde in methanol (25 ml).[5]

  • Add a catalytic amount (2-3 drops) of concentrated sulfuric acid or glacial acetic acid to the mixture.[5]

  • Reflux the reaction mixture at 60°C for 4-5 hours.[5]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that forms is collected by filtration, washed with cold methanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

  • Confirm the structure of the synthesized Schiff bases using FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[4][5]

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized this compound derivatives can be assessed using standard in vitro susceptibility testing methods. The Kirby-Bauer disc diffusion method provides a qualitative assessment, while the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency.

Protocol 3: Kirby-Bauer Disc Diffusion Method

This method is used to qualitatively assess the susceptibility of a bacterial strain to the synthesized compounds.

Materials:

  • Test bacterial strains (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)[4]

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized this compound derivatives

  • Standard antibiotic discs (e.g., Ciprofloxacin, Streptomycin) as positive controls[4][6]

  • Solvent (e.g., DMSO or DMF) as a negative control

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum by selecting three to five isolated colonies from a pure culture and suspending them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the adjusted bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton Agar plate to ensure a uniform lawn of bacterial growth.

  • Application of Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the synthesized compounds (e.g., 25 µg/mL in DMF) onto the surface of the inoculated agar plate.[6] Also, place a positive control (standard antibiotic) disc and a negative control (solvent) disc.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Protocol 4: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Synthesized this compound derivatives

  • Standard antibiotic for quality control

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Spectrophotometer (optional, for reading results)

Procedure:

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the synthesized compounds in Mueller-Hinton Broth in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum as described in the Kirby-Bauer method and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The results can be read visually or with a microplate reader.

Data Presentation

The quantitative data obtained from the antimicrobial activity assays should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity of N-substituted 4-Nitrobenzamides (Zone of Inhibition in mm)

Compound IDDerivativeGram-positive BacteriaGram-negative Bacteria
Bacillus subtilisEscherichia coli
5a N-(4-hydroxyphenyl)benzamide2531
6b N-(p-tolyl)benzamide2424
6c N-(4-bromophenyl)benzamide2424
Control Ciprofloxacin--
Data sourced from a study on N-benzamide derivatives.

Table 2: Minimum Inhibitory Concentration (MIC) of N-substituted 4-Nitrobenzamides (in µg/mL)

Compound IDDerivativeGram-positive BacteriaGram-negative Bacteria
Bacillus subtilisEscherichia coli
5a N-(4-hydroxyphenyl)benzamide6.253.12
6b N-(p-tolyl)benzamide6.253.12
6c N-(4-bromophenyl)benzamide6.253.12
Data sourced from a study on N-benzamide derivatives.

Table 3: Antimicrobial Activity of this compound Schiff Bases (Zone of Inhibition in mm)

Compound IDR group on AldehydeS. aureusE. coliP. aeruginosaC. albicans
3a 2-nitro24222020
3a1 2-nitro25232122
Data represents a selection of highly active compounds from a study.[5]

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_synthesis1 Protocol 1: N-substituted 4-Nitrobenzamides cluster_synthesis2 Protocol 2: this compound Schiff Bases 4-Nitrobenzoyl\nChloride 4-Nitrobenzoyl Chloride Reaction Reaction 4-Nitrobenzoyl\nChloride->Reaction Substituted\nAmine Substituted Amine Substituted\nAmine->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Final Product 1 Final Product 1 Characterization->Final Product 1 This compound This compound Condensation Condensation This compound->Condensation Aryl Aldehyde Aryl Aldehyde Aryl Aldehyde->Condensation Purification_2 Purification_2 Condensation->Purification_2 Characterization_2 Characterization_2 Purification_2->Characterization_2 Final Product 2 Final Product 2 Characterization_2->Final Product 2 Antimicrobial_Testing_Workflow cluster_kirby_bauer Kirby-Bauer Disc Diffusion cluster_mic Broth Microdilution (MIC) Synthesized\nCompound Synthesized Compound Apply Discs Apply Discs Synthesized\nCompound->Apply Discs Serial Dilutions Serial Dilutions Synthesized\nCompound->Serial Dilutions Prepare Inoculum_KB Prepare Inoculum_KB Inoculate Plate Inoculate Plate Prepare Inoculum_KB->Inoculate Plate Inoculate Plate->Apply Discs Incubate_KB Incubate_KB Apply Discs->Incubate_KB Measure Zones Measure Zones Incubate_KB->Measure Zones Inoculate Wells Inoculate Wells Serial Dilutions->Inoculate Wells Prepare Inoculum_MIC Prepare Inoculum_MIC Prepare Inoculum_MIC->Inoculate Wells Incubate_MIC Incubate_MIC Inoculate Wells->Incubate_MIC Determine MIC Determine MIC Incubate_MIC->Determine MIC

References

Application Notes and Protocols for the Preparation of 4-Nitrobenziminosulfurane from 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenziminosulfurane, also known as S,S-dimethyl-N-(4-nitrobenzoyl)sulfimine, is a specialized chemical intermediate. The N-acyl sulfilimine moiety is of interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties. This document provides a detailed protocol for a plausible synthetic route to 4-nitrobenziminosulfurane, starting from the readily available precursor, 4-nitrobenzoic acid, which can be derived from 4-nitrobenzamide. The synthesis involves a two-step process: the conversion of 4-nitrobenzoic acid to the highly reactive 4-nitrobenzoyl chloride, followed by the reaction of this acyl chloride with a sulfur ylide, such as one generated from dimethyl sulfoxide.

Reaction Scheme

The overall proposed synthetic pathway is outlined below. It begins with the conversion of 4-nitrobenzoic acid to its corresponding acyl chloride, which then serves as an electrophile in a reaction with a sulfur-based nucleophile to form the target N-acyl sulfilimine.

Reaction_Scheme 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Step1 Step 1: Acyl Chloride Formation 4-Nitrobenzoic_Acid->Step1 Reagent1 SOCl₂ or (COCl)₂ Reagent1->Step1 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Step1->4-Nitrobenzoyl_Chloride Step2 Step 2: Sulfilimine Formation 4-Nitrobenzoyl_Chloride->Step2 Sulfur_Ylide Sulfur Ylide (e.g., from DMSO) Sulfur_Ylide->Step2 4-Nitrobenziminosulfurane 4-Nitrobenziminosulfurane Step2->4-Nitrobenziminosulfurane Workflow_Acyl_Chloride A Setup dry glassware under inert atmosphere B Charge flask with 4-nitrobenzoic acid and solvent A->B C Add thionyl chloride and catalytic DMF B->C D Heat to reflux for 2-4 hours C->D E Cool to room temperature D->E F Remove excess solvent and SOCl₂ in vacuo E->F G Purify by vacuum distillation or recrystallization F->G H Obtain pure 4-nitrobenzoyl chloride G->H Workflow_Sulfilimine A Generate sulfur ylide from DMSO and base at 0°C C Slowly add acyl chloride solution to the ylide A->C B Dissolve 4-nitrobenzoyl chloride in anhydrous solvent B->C D Stir and allow to warm to room temperature C->D E Quench reaction with saturated NH₄Cl D->E F Extract product with organic solvent E->F G Wash, dry, and concentrate organic phase F->G H Purify by column chromatography G->H I Obtain pure 4-nitrobenziminosulfurane H->I

Laboratory handling and storage procedures for 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe laboratory handling, storage, and use of 4-Nitrobenzamide. The information is compiled to ensure the safety of laboratory personnel and the integrity of experimental procedures.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is commonly used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

Table 1: Quantitative Data for this compound

PropertyValueReference(s)
Molecular Formula C₇H₆N₂O₃[1][2][3][4][5]
Molecular Weight 166.13 g/mol [1][2][3]
Melting Point 198 - 202 °C (388.4 - 395.6 °F)[1][4][5]
Boiling Point Decomposes at high temperatures[1]
Density ~1.4 g/cm³[1][5]
Solubility Insoluble in water.[1][2] Soluble in organic solvents like ethanol, chloroform, and hot acetic acid.[1][1][2]
Oral LD50 (rat) 476 mg/kg[6]
Flash Point Not available, but considered combustible.[2]

Safety and Hazard Information

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4][6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements:

  • P261: Avoid breathing dust.[8]

  • P264: Wash skin thoroughly after handling.[6][7]

  • P270: Do not eat, drink or smoke when using this product.[6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[6][7]

Laboratory Handling and Storage Procedures

3.1 Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[3]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.[9]

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a NIOSH-approved respirator with a particulate filter.[9][10]

3.2 Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][9]

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and clothing.[3][10]

  • Wash hands thoroughly after handling.[3][6]

3.3 Storage

  • Store in a cool, dry, and well-ventilated place.[3][11]

  • Keep the container tightly closed.[3][6][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][4][5]

Experimental Protocols

This compound is a versatile intermediate. Below is a representative protocol for the synthesis of N-substituted this compound derivatives.

4.1 Synthesis of N-Aryl-4-nitrobenzamides

This protocol describes the reaction of this compound with aryl aldehydes to form Schiff base derivatives.[8]

Materials:

  • This compound

  • Aryl aldehydes

  • Methanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve equimolar concentrations of this compound (e.g., 0.5 g) and the desired aryl aldehyde in methanol (25 ml).[8]

  • Add 2-3 drops of concentrated sulfuric acid to the mixture.[8]

  • Reflux the mixture at 60°C for 4-5 hours.[8]

  • After the reaction is complete, remove the solvent under reduced pressure.[8]

  • Take up the residue in water and extract with ethyl acetate.[8]

  • Wash the organic layer with a brine solution, followed by a water wash.[8]

  • Dry the organic layer with anhydrous sodium sulfate.[8]

  • Recrystallize the product from ethyl acetate to obtain the pure N-aryl-4-nitrobenzamide derivative.[8]

Spill and Waste Disposal

5.1 Spill Response

In case of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, dampen the solid material with a suitable solvent like acetone to avoid generating dust.[2]

  • Carefully sweep or scoop the material into a suitable, closed container for disposal.[3]

  • Clean the spill area with a damp cloth or paper towels.

  • Place all contaminated materials into a sealed bag for disposal.[2]

5.2 Waste Disposal

  • Dispose of unused product and contaminated materials as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.

  • One common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3][6]

  • Do not allow the chemical to enter drains or the environment.[3]

Workflow and Logical Diagrams

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Spill & Disposal a Review SDS and SOPs b Don Appropriate PPE a->b c Weighing in Fume Hood b->c d Performing Reaction c->d e Store in a Cool, Dry, Well-Ventilated Area d->e g Spill Cleanup d->g If Spill Occurs h Waste Disposal d->h f Keep Container Tightly Closed e->f f->c For Subsequent Use g->h

Caption: Laboratory workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Nitrobenzamide is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its purity and structural integrity are critical for the quality and efficacy of the final products. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample.

This compound Characterization Workflow Figure 1. Experimental Workflow for this compound Characterization cluster_0 Initial Assessment cluster_1 Chromatographic Analysis (Purity & Separation) cluster_2 Spectroscopic Analysis (Structural Elucidation) cluster_3 Physicochemical & Thermal Properties cluster_4 Data Analysis & Reporting Sample Receipt Sample Receipt Visual Inspection Visual Inspection (Color, Form) Sample Receipt->Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing HPLC High-Performance Liquid Chromatography (HPLC) Solubility Testing->HPLC Purity Assessment Purity Assessment HPLC->Purity Assessment GC-MS Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Profiling Impurity Profiling GC-MS->Impurity Profiling NMR Nuclear Magnetic Resonance (NMR: 1H, 13C) Purity Assessment->NMR Mass Spec Mass Spectrometry (MS) Impurity Profiling->Mass Spec Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR Infrared (IR) Spectroscopy Functional Group ID Functional Group ID IR->Functional Group ID UV-Vis UV-Visible (UV-Vis) Spectroscopy Electronic Transitions Electronic Transitions UV-Vis->Electronic Transitions Molecular Weight Molecular Weight Mass Spec->Molecular Weight Melting Point Melting Point Structure Confirmation->Melting Point Phase Transitions Phase Transitions Melting Point->Phase Transitions DSC Differential Scanning Calorimetry (DSC) DSC->Phase Transitions TGA Thermogravimetric Analysis (TGA) Thermal Stability Thermal Stability TGA->Thermal Stability Data Integration Data Integration Thermal Stability->Data Integration Final Report Final Report Data Integration->Final Report

Caption: A logical workflow for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.13 g/mol [1]
Appearance White to light yellow crystalline powder.[1][3][1][3]
Melting Point 199-202 °C[4]
Solubility Insoluble in water; soluble in ethanol, chloroform, and hot acetic acid.[1][1]
CAS Number 619-80-7[1]

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a primary technique for assessing the purity of this compound and quantifying any impurities. A reverse-phase method is typically employed, providing high resolution and sensitivity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water.[5] For improved peak shape, the aqueous phase can be acidified with 0.1% phosphoric acid or formic acid.[5] A typical starting gradient could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or 270 nm, where nitroaromatic compounds exhibit strong absorbance.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 100 mL of the mobile phase to achieve a concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Prepare a series of working standards by serial dilution to generate a calibration curve.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a blank (mobile phase), followed by the standard solutions and the sample solution.

  • Data Analysis: Determine the purity of the this compound sample by calculating the area percentage of the main peak relative to the total peak area. Quantify impurities using the calibration curve generated from the reference standard.

Parameter Value
Purity (by HPLC) ≥ 98.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities in this compound. The mass spectrometer provides structural information for impurity identification.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetone or ethyl acetate.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them with spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated acetone (Acetone-d₆) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts. Assign the chemical shifts in the ¹³C NMR spectrum.

¹H NMR Data (400 MHz, Acetone-d₆): [7]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.49d1.32H, Ar-H
8.21d1.282H, Ar-H
7.83s-1H, -NH
7.00s-1H, -NH

¹³C NMR Data (400 MHz, Acetone-d₆): [7]

Chemical Shift (δ, ppm)Assignment
167.47C=O
150.69Ar-C (ipso to -NO₂)
141.15Ar-C (ipso to -CONH₂)
129.94Ar-CH
124.34Ar-CH

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound, providing a molecular "fingerprint."

Experimental Protocol:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H StretchPrimary Amide (-CONH₂)
1690-1650C=O StretchAmide I
1650-1580N-H BendAmide II
1550-1475N-O Asymmetric StretchNitro (-NO₂)
1360-1290N-O Symmetric StretchNitro (-NO₂)
~1600, ~1500C-C Stretch (in-ring)Aromatic Ring

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and can be used for quantitative analysis.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5).

  • Analysis: Scan the sample from 200 to 400 nm against a solvent blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

UV-Vis Absorption Data:

Solventλmax (nm)
Not specified~270

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like GC (as described above) or LC, or with a direct infusion probe.

  • Ionization Technique: Electron Ionization (EI) is common for GC-MS. Electrospray Ionization (ESI) can also be used.

  • Analysis: The mass spectrum is acquired, showing the molecular ion and various fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) and prominent fragment ions. The fragmentation pattern should be consistent with the structure of this compound.

Key Mass Spectral Data (EI): [1]

m/zInterpretation
166Molecular Ion [M]⁺
150[M - NH₂]⁺
120[M - NO₂]⁺
104[M - NH₂ - CO]⁺
92[C₆H₄O]⁺
76[C₆H₄]⁺

Thermal Analysis (DSC/TGA)

Application Note: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of this compound, including its melting point, thermal stability, and decomposition profile.

Experimental Protocol:

  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

  • DSC Analysis:

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen purge.

    • Temperature Range: 25 °C to a temperature above the melting point (e.g., 250 °C).

  • TGA Analysis:

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen purge.

    • Temperature Range: 25 °C to a temperature where complete decomposition occurs (e.g., 600 °C).

  • Data Analysis:

    • DSC: Determine the onset and peak of the melting endotherm.

    • TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.

Expected Thermal Analysis Data:

TechniqueObservation
DSC A sharp endothermic peak corresponding to the melting point around 199-202 °C.
TGA Onset of decomposition at a temperature above the melting point. The thermogram will show the temperature range over which the compound is stable and the pattern of its decomposition.

References

Application Notes and Protocols: 1H-NMR and 13C-NMR Spectral Analysis of 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive guide to the ¹H-NMR and ¹³C-NMR spectral analysis of 4-Nitrobenzamide. The protocols and data presented are intended for researchers, scientists, and drug development professionals utilizing NMR spectroscopy for structural elucidation and characterization of aromatic compounds. This compound serves as an excellent model compound for understanding the influence of electron-withdrawing groups on the chemical shifts of aromatic protons and carbons.

The presence of the strongly electron-withdrawing nitro group (-NO₂) at the para position and the amide group (-CONH₂) significantly influences the electron density distribution within the benzene ring. This results in distinct and predictable chemical shifts in both ¹H and ¹³C-NMR spectra, providing a clear example of substituent effects in NMR spectroscopy. The interpretation of these spectra is crucial for confirming the identity and purity of this compound in various stages of research and development.

This application note details the experimental procedures for sample preparation and data acquisition, presents the spectral data in clear tabular format for two common deuterated solvents (Acetone-d₆ and DMSO-d₆), and provides a detailed interpretation of the observed spectra. The included visualizations aim to clarify the molecular structure, the relationship between the structure and its NMR signals, and the overall experimental workflow.

Spectral Data of this compound

The following tables summarize the ¹H-NMR and ¹³C-NMR spectral data for this compound recorded in deuterated acetone (Acetone-d₆) and deuterated dimethyl sulfoxide (DMSO-d₆).

¹H-NMR Spectral Data
Assignment Chemical Shift (δ) in Acetone-d₆ (ppm) [1]Multiplicity [1]Coupling Constant (J) in Acetone-d₆ (Hz) [1]Chemical Shift (δ) in DMSO-d₆ (ppm) [2]Multiplicity [2]Coupling Constant (J) in DMSO-d₆ (Hz) [2]
H-2, H-68.49Doublet1.38.30Doublet8.4
H-3, H-58.21Doublet1.288.11Doublet8.8
-NH₂7.83 (broad singlet), 7.00 (broad singlet)Singlet-8.34 (singlet), 7.75 (singlet)Singlet-
¹³C-NMR Spectral Data
Assignment Chemical Shift (δ) in Acetone-d₆ (ppm) [1]Chemical Shift (δ) in DMSO-d₆ (ppm) [2]
C=O167.47166.70
C-4150.69149.53
C-1141.15140.39
C-2, C-6129.94129.40
C-3, C-5124.34123.93

Experimental Protocols

Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a solution of this compound for both ¹H and ¹³C-NMR analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Analytical balance

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H-NMR or 20-50 mg for ¹³C-NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, particularly with DMSO-d₆.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field inhomogeneities.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C-NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and experimental goals.

¹H-NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: Acetone-d₆ or DMSO-d₆

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C-NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: Acetone-d₆ or DMSO-d₆

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Spectral Interpretation

The ¹H-NMR spectrum of this compound in both Acetone-d₆ and DMSO-d₆ shows two distinct doublets in the aromatic region and signals for the amide protons. The aromatic protons at positions 2 and 6 (ortho to the amide group) and 3 and 5 (ortho to the nitro group) are chemically equivalent due to the molecule's symmetry.

The protons at the H-2 and H-6 positions are downfield (higher chemical shift) compared to the protons at the H-3 and H-5 positions. This is because the amide group is electron-withdrawing, deshielding the ortho protons. Similarly, the powerful electron-withdrawing nitro group strongly deshields the adjacent protons (H-3 and H-5). The coupling between the adjacent aromatic protons results in the observed doublet splitting pattern. The amide protons (-NH₂) typically appear as broad singlets and their chemical shift can be concentration and solvent dependent.

In the ¹³C-NMR spectrum, five distinct signals are observed. The carbonyl carbon of the amide group appears at the most downfield position. The quaternary carbons (C-1 and C-4) are identifiable, with C-4 being further downfield due to the direct attachment of the highly electronegative nitro group. The protonated aromatic carbons (C-2,6 and C-3,5) appear at higher field, with their chemical shifts also influenced by the electron-withdrawing substituents.

Visualizations

chemical_structure Chemical Structure of this compound with Atom Numbering cluster_ring cluster_substituents C1 C2 C1->C2 C6 Amide C(=O)NH₂ C1->Amide C3 C2->C3 C5 C4 C3->C4 C4->C5 Nitro NO₂ C4->Nitro C5->C6 C6->C1 L1 C1 L2 C2 L3 C3 L4 C4 L5 C5 L6 C6

Caption: Chemical structure of this compound with IUPAC numbering for NMR signal assignment.

signaling_pathway ¹H and ¹³C-NMR Signaling Pathway of this compound cluster_structure This compound Structure cluster_1h_signals ¹H-NMR Signals cluster_13c_signals ¹³C-NMR Signals struct C₁-(C=O)NH₂ C₂-H C₃-H C₄-NO₂ C₅-H C₆-H H26 H-2, H-6 struct->H26 H H35 H-3, H-5 struct->H35 H NH2 -NH₂ struct->NH2 H CO C=O struct->CO C C4 C-4 struct->C4 C C1 C-1 struct->C1 C C26 C-2, C-6 struct->C26 C C35 C-3, C-5 struct->C35 C

Caption: Correlation between the atoms in this compound and their corresponding NMR signals.

experimental_workflow Experimental Workflow for NMR Analysis of this compound SamplePrep Sample Preparation (Weighing, Dissolution) NMRTube Transfer to NMR Tube SamplePrep->NMRTube DataAcq NMR Data Acquisition (¹H and ¹³C Spectra) NMRTube->DataAcq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Report Reporting (Tabulation, Interpretation) Analysis->Report

Caption: A streamlined workflow for the NMR spectral analysis of this compound.

References

Application Note: FT-IR Spectroscopy of 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 4-Nitrobenzamide using Fourier Transform Infrared (FT-IR) spectroscopy. The described methodology is suitable for researchers, scientists, and professionals in drug development for the qualitative identification and characterization of this compound. The protocol outlines the preparation of a solid sample as a potassium bromide (KBr) pellet and the subsequent spectral acquisition. A summary of the characteristic vibrational frequencies and their corresponding functional group assignments for this compound is presented in a tabular format for easy reference.

Introduction

This compound is a nitro compound and a benzamide derivative. As a solid organic compound, FT-IR spectroscopy serves as a rapid and non-destructive analytical technique for its identification and quality control. The infrared spectrum provides a unique molecular fingerprint by revealing the vibrational modes of the functional groups present in the molecule, such as the amide (N-H, C=O) and nitro (NO₂) groups, as well as the aromatic ring. This application note details a standard operating procedure for obtaining a high-quality FT-IR spectrum of this compound.

Experimental Protocol

Materials and Equipment
  • This compound (solid powder)

  • FT-IR grade Potassium Bromide (KBr) powder (pre-dried in an oven)

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Desiccator for storing KBr

Sample Preparation: KBr Pellet Method

The KBr pellet technique is a common and effective method for preparing solid samples for transmission FT-IR analysis.

  • Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry FT-IR grade KBr.[1] Transfer the powders to an agate mortar.

  • Mixing: Gently grind the this compound and KBr together with the pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.[1]

  • Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

FT-IR Spectrum Acquisition
  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Record a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the sample holder with the this compound KBr pellet into the sample compartment.

  • Data Collection: Acquire the FT-IR spectrum of the sample over a suitable spectral range, typically 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific functional groups. The table below summarizes the expected vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3400 - 3100Medium-StrongN-H stretching (Amide)
3100 - 3000MediumAromatic C-H stretching
~1680StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II) & Aromatic C=C stretching
1550 - 1475StrongAsymmetric NO₂ stretching
1360 - 1290StrongSymmetric NO₂ stretching
~850Medium-StrongC-H out-of-plane bending (para-substituted ring)
~750MediumC-N-O bending

Note: The exact peak positions may vary slightly due to the solid-state nature of the sample and intermolecular interactions.

Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh Weigh this compound and KBr grind Grind and Mix in Agate Mortar weigh->grind press Press Mixture into a KBr Pellet grind->press background Record Background Spectrum press->background sample Record Sample Spectrum background->sample process Process Spectrum (Baseline Correction, etc.) sample->process interpret Interpret Spectrum and Assign Peaks process->interpret

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the FT-IR spectroscopic analysis of this compound. The KBr pellet method is a reliable technique for preparing solid samples, and the resulting FT-IR spectrum provides valuable information for the structural confirmation and quality assessment of the compound. The provided data table of characteristic absorption bands can be used as a reference for spectral interpretation.

References

Application Notes and Protocols: 4-Nitrobenzamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrobenzamide as a fundamental building block in organic synthesis. Its versatile reactivity allows for the synthesis of a wide array of functionalized molecules, including key intermediates for pharmaceuticals and other fine chemicals. This document details several key transformations of this compound and provides specific experimental protocols for its application in the laboratory.

Introduction

This compound is a commercially available aromatic amide that serves as a valuable starting material in multi-step organic synthesis. The presence of both a nitro group and an amide functionality on the benzene ring allows for a diverse range of chemical modifications. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the amide moiety. Furthermore, the nitro group can be readily reduced to an amino group, opening up a vast landscape of further derivatization possibilities, including the synthesis of various heterocyclic systems and substituted benzamides. This versatility makes this compound a cornerstone in the development of novel compounds with potential applications in medicinal chemistry and materials science.

Key Synthetic Transformations and Applications

This compound can be utilized in several key synthetic transformations, including:

  • Reduction to 4-Aminobenzamide: The conversion of the nitro group to an amine is a pivotal step, yielding 4-aminobenzamide, a precursor for a wide range of pharmaceuticals, including local anesthetics and antiarrhythmic agents.

  • Synthesis of N-Substituted Benzamides: The amide nitrogen can be alkylated or arylated to produce a library of N-substituted benzamides. These derivatives are being explored for various biological activities, including as antimicrobial and anticancer agents.

  • Hofmann Rearrangement: This reaction provides a route to 4-nitroaniline from this compound, offering an alternative to direct nitration of aniline.

  • Precursor to Heterocyclic Compounds: Through a series of transformations, this compound can be converted into precursors for the synthesis of important heterocyclic scaffolds such as benzimidazoles.

  • Schiff Base Formation: The amino group of 4-aminobenzamide, derived from this compound, can readily undergo condensation with aldehydes and ketones to form Schiff bases, which are known to possess a wide range of biological activities.

Experimental Protocols

Reduction of this compound to 4-Aminobenzamide

The reduction of the nitro group is a fundamental transformation of this compound. Two common and effective methods are catalytic hydrogenation and reduction using stannous chloride (SnCl₂).

This method offers a clean and efficient reduction with high yields.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter agent (e.g., Celite®)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol to yield 4-aminobenzamide.

Experimental Workflow for Catalytic Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve this compound in Ethanol B Add 10% Pd/C under N₂ A->B C Evacuate and Fill with H₂ B->C D Stir under H₂ atmosphere (4-6 hours) C->D E Filter through Celite® D->E F Concentrate Filtrate E->F G Recrystallize from Ethanol F->G H Obtain 4-Aminobenzamide G->H

Caption: General workflow for the catalytic hydrogenation of this compound.

This method is a classic and reliable alternative to catalytic hydrogenation.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Synthesis of N-Aryl-4-nitrobenzamides

This protocol describes a general method for the synthesis of N-aryl-4-nitrobenzamides via amide bond formation.

Materials:

  • 4-Nitrobenzoyl chloride

  • Substituted aniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred aniline solution over 30 minutes.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Hofmann Rearrangement of this compound

This reaction converts this compound to 4-nitroaniline. A modified procedure using household bleach is presented here for its simplicity and safety.

Materials:

  • This compound

  • Household bleach (sodium hypochlorite solution, ~5-6%)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

Equipment:

  • Beaker or Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a beaker, dissolve this compound in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add household bleach with stirring.

  • Heat the reaction mixture to approximately 80 °C for 30 minutes.

  • Cool the mixture and add a solution of sodium bisulfite to destroy any excess hypochlorite.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid 4-nitroaniline by vacuum filtration and wash with cold water.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol/water) for purification.

Note: It has been reported that under these conditions, this compound can yield a mixture of 4-nitroaniline and 4-nitrobenzoic acid.[2]

Data Presentation

The following tables summarize quantitative data for some of the key reactions involving this compound.

Table 1: Reduction of this compound to 4-Aminobenzamide

Reduction MethodReagents and ConditionsYield (%)Melting Point (°C)Reference
Catalytic Hydrogenation10% Pd/C, H₂, EtOH, RT, 5 h73178-180[3]
Iron Powder ReductionFe, NH₄Cl, EtOH/H₂O, reflux--[4]
Stannous ChlorideSnCl₂·2H₂O, EtOH, reflux, 4 h91-[5]

Table 2: Synthesis of N-Aryl-4-nitrobenzamides

N-Aryl SubstituentReaction ConditionsYield (%)Melting Point (°C)Reference
PhenylFe, H₂O, 60 °C, 36 h88-[6]
4-ChlorophenylFe, H₂O, 60 °C, 36 h71195-196[7]
4-BromophenylFe, H₂O, 60 °C, 36 h70205-207[7]
2,6-Dimethylphenyl---[8]
2-Chloro-6-methylphenyl---[8]

Table 3: Hofmann Rearrangement of this compound

ProductReagents and ConditionsYield (%)Reference
4-NitroanilineNaOCl, NaOH, 80 °C50[2]

Applications in Drug Development and Medicinal Chemistry

The derivatives of this compound are of significant interest in drug discovery and development.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP, particularly PARP-1, have emerged as a promising class of anti-cancer agents, especially for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The benzamide scaffold is a key pharmacophore in many potent PARP inhibitors. This compound can serve as a starting point for the synthesis of novel PARP inhibitors. The nitro group can be reduced to an amine, which can then be further functionalized to introduce moieties that interact with the PARP active site.[9][10]

Signaling Pathway of PARP Inhibition

G cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_inhibition Therapeutic Intervention cluster_cell_fate Cellular Outcome A Single-Strand Break (SSB) B PARP Activation A->B G Stalled Replication Fork A->G C Poly(ADP-ribose) Synthesis B->C D Recruitment of DNA Repair Proteins C->D E SSB Repair D->E F PARP Inhibitor (e.g., Benzamide derivative) F->B Inhibition H Double-Strand Break (DSB) G->H I Apoptosis (in HR-deficient cells) H->I

Caption: PARP inhibition in DNA single-strand break repair.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzamide scaffold has been identified as a privileged structure for the development of kinase inhibitors. Derivatives of 4-aminobenzamide, obtained from this compound, have been investigated as potential inhibitors of various tyrosine kinases.[11] The modular nature of their synthesis allows for systematic modification of different parts of the molecule to optimize potency and selectivity against specific kinase targets.

Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism of action often involves the reduction of the nitro group within the microbial cell to generate reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[1] Derivatives of this compound, particularly Schiff bases formed from 4-aminobenzamide, have been synthesized and evaluated for their antibacterial and antifungal activities.[12][13]

Conclusion

This compound is a highly valuable and versatile chemical building block in organic synthesis. Its dual reactivity, stemming from the amide and nitro functionalities, provides a rich platform for the generation of diverse molecular architectures. The straightforward conversion of the nitro group to an amine further expands its synthetic utility, making it a key precursor for a multitude of compounds with significant potential in pharmaceutical and materials science research. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Safety Precautions for Working with 4-Nitrobenzamide in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrobenzamide (CAS No. 619-80-7) is a chemical intermediate commonly used in organic synthesis for the preparation of dyes and pharmaceuticals.[1] It is a white to pale yellow crystalline solid.[1][2] Due to its chemical properties and toxicological profile, stringent safety measures must be observed when handling this compound in a laboratory setting to minimize risks of exposure and ensure a safe working environment. This document provides detailed safety protocols and application notes for working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1]

It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to prevent adverse health effects.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for this compound:

PropertyValueReference(s)
Molecular Formula C₇H₆N₂O₃[5]
Molecular Weight 166.13 g/mol [5]
Appearance Light yellow solid[3]
Melting Point 198 - 202 °C (388.4 - 395.6 °F)[3]
Solubility Insoluble in water.[2][2]
Acute Toxicity (Oral) LD50 Oral - Rat - 476 mg/kg[5][6][7]
GHS Hazard Statements H301, H302, H311, H315, H319, H331, H335[2]

Experimental Protocol: General Handling and Use of this compound

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

4.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][8]

  • Have a chemical spill kit available nearby.[8]

4.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[5][8]

  • Hand Protection: Chemical-resistant gloves such as nitrile, polychloroprene, or butyl rubber are required. Inspect gloves for integrity before each use.[5][8]

  • Body Protection: A fully buttoned laboratory coat is mandatory. A PVC apron is also recommended.[8]

  • Respiratory Protection: For operations that may generate dust, such as weighing or spill cleanup, use a NIOSH-approved particulate respirator (e.g., N95).[5][8]

4.3. Handling Procedure

  • Preparation: Before starting any work, review the Safety Data Sheet (SDS) for this compound.[8]

  • Weighing and Transferring:

    • Perform all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.

    • Use a spatula to handle the solid. Avoid creating dust clouds.

  • Dissolving:

    • When dissolving this compound, add the solid slowly to the solvent to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Reaction:

    • Set up the reaction apparatus within a chemical fume hood.

    • Ensure all joints are properly sealed to prevent the release of vapors.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

    • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[8]

4.4. Storage

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed when not in use.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][4][7]

4.5. Waste Disposal

  • Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

  • Do not dispose of down the drain.[5]

  • One method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Emergency Procedures

5.1. Spills

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is significant dust in the air.[8]

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[8]

  • Containment and Cleanup:

    • For small spills, dampen the solid spill material with a suitable solvent like acetone to prevent dust formation.[2]

    • Carefully sweep up the material and place it in a suitable, closed container for disposal.[3][5]

    • Use absorbent paper dampened with acetone to pick up any remaining material.[2]

    • Wash the spill area with soap and water.[2]

5.2. First Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.[3][5]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5]

  • In Case of Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a physician.[5][6]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safety_Workflow_4_Nitrobenzamide cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures A Review SDS for This compound B Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Weigh and Transfer in Fume Hood C->D E Perform Experiment (e.g., Dissolving, Reaction) D->E F Properly Label and Store This compound E->F I Collect Waste in Labeled Hazardous Waste Container E->I G Decontaminate Work Area F->G H Remove PPE and Wash Hands Thoroughly G->H J Arrange for Professional Hazardous Waste Disposal I->J Spill Spill Spill_Evacuate Evacuate Area Spill->Spill_Evacuate Spill_PPE Don PPE Spill->Spill_PPE Spill_Contain Contain and Clean Up Spill->Spill_Contain Spill_Dispose Dispose of Spill Waste Spill->Spill_Dispose Exposure Personal Exposure First_Aid Administer First Aid Exposure->First_Aid Seek_Medical Seek Medical Attention Exposure->Seek_Medical Report_Incident Report Incident Exposure->Report_Incident Spill_Evacuate->Spill_PPE Spill_PPE->Spill_Contain Spill_Contain->Spill_Dispose First_Aid->Seek_Medical Seek_Medical->Report_Incident

Caption: Workflow for safe handling of this compound.

References

Application Notes and Protocols for LCMS Characterization of Synthesized 4-Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzamide and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. As novel derivatives are synthesized, their precise structural characterization is paramount. Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that provides essential information on the molecular weight, purity, and structure of these synthesized compounds. This document provides detailed application notes and protocols for the characterization of this compound derivatives using LCMS.

Experimental Protocols

A generalized Liquid Chromatography-Mass Spectrometry (LCMS) protocol for the analysis of this compound derivatives is presented below. This protocol is a composite based on established methods for the analysis of nitroaromatic compounds and should be optimized for specific derivatives and instrumentation.

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound derivative.

    • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to prepare a 1 mg/mL stock solution.

    • Serially dilute the stock solution with the initial mobile phase composition to prepare working standards at desired concentrations (e.g., 1 µg/mL, 10 µg/mL).

  • Sample Solution Preparation:

    • For reaction monitoring or purity assessment, dilute an aliquot of the reaction mixture or the purified compound in a compatible solvent to a final concentration within the linear range of the instrument.

    • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Liquid Chromatography (LC) Method
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-7 min: 10-90% B (linear gradient)

    • 7-8 min: 90% B (hold)

    • 8-8.1 min: 90-10% B (return to initial conditions)

    • 8.1-10 min: 10% B (equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/Hr

    • Desolvation Gas Flow: 600 L/Hr

  • Data Acquisition:

    • Full Scan Mode: Acquire data over a mass range of m/z 100-500 to detect the parent ions of the synthesized derivatives.

    • Tandem MS (MS/MS) Mode: For structural confirmation, perform product ion scans of the protonated molecular ions ([M+H]⁺) to obtain fragmentation patterns. Collision energy should be optimized for each compound (e.g., ramp from 10-40 eV).

Data Presentation

The following tables summarize the expected mass spectrometric data for a series of synthesized this compound derivatives. The m/z values for the protonated molecules ([M+H]⁺) are based on published data for Schiff base derivatives of this compound.[1][2] Retention times (RT) are hypothetical and would need to be determined experimentally. The major fragment ions are predicted based on common fragmentation pathways for amides and nitroaromatic compounds, which often involve cleavage of the amide bond and loss of the nitro group (NO₂).

Table 1: LCMS Data for Synthesized this compound Derivatives

Compound IDStructureMolecular FormulaExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)[1][2]Predicted Major Fragment Ions (m/z)
1 This compoundC₇H₆N₂O₃167.04-150, 121, 104, 92, 76
2a N-(4-methoxybenzylidene)-4-nitrobenzamideC₁₅H₁₂N₂O₄285.08285166, 150, 135, 121
2b N-(4-(dimethylamino)benzylidene)-4-nitrobenzamideC₁₆H₁₅N₃O₃298.11298166, 150, 148, 121
2c N-(2-hydroxybenzylidene)-4-nitrobenzamideC₁₄H₁₀N₂O₄271.06-166, 150, 121
2d N-(3,4,5-trimethoxybenzylidene)-4-nitrobenzamideC₁₇H₁₆N₂O₆345.10345195, 166, 150, 121
3 N-(3-chlorophenethyl)-4-nitrobenzamideC₁₅H₁₃ClN₂O₃305.06305.06166, 150, 139

Note: Retention times (RT) are highly dependent on the specific LC conditions and column used and must be determined experimentally.

Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the general workflow for LCMS characterization and a representative fragmentation pathway for a this compound derivative.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LCMS Analysis cluster_data Data Processing synthesis Synthesized Derivative dissolution Dissolution in Solvent synthesis->dissolution dilution Serial Dilution dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan & MS/MS) ms_detection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis characterization Characterization (RT, m/z, Fragments) data_analysis->characterization

Caption: Experimental workflow for the LCMS characterization of this compound derivatives.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways parent [M+H]⁺ N-(4-methoxybenzylidene)-4-nitrobenzamide m/z = 285 frag1 Loss of 4-methoxybenzylideneimine (-134 Da) parent->frag1 frag2 Loss of NO₂ (-46 Da) parent->frag2 product1 [C₇H₅N₂O₃]⁺ 4-nitrobenzoyl cation m/z = 166 frag1->product1 product2 [C₁₅H₁₂N₂O₂]⁺ Loss of Nitro Group m/z = 239 frag2->product2 product3 [C₇H₄NO]⁺ Loss of CONH₂ m/z = 120 product1->product3 Further Fragmentation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-nitrobenzamide for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Direct amidation of 4-nitrobenzoic acid: This involves the reaction of 4-nitrobenzoic acid with ammonia, often facilitated by a catalyst.[1][2]

  • From 4-nitrobenzoyl chloride: 4-nitrobenzoyl chloride can be reacted with a primary or secondary amine, such as aniline or methylamine, in the presence of a suitable base like pyridine or triethylamine.[1]

  • Hydrolysis of 4-nitrophenyl nitrile: This method involves the hydrolysis of 4-nitrophenyl nitrile, though it can present challenges such as the availability of the starting material and the generation of toxic wastewater.[3]

Q2: How can the yield of this compound be maximized when synthesizing from 4-nitrobenzoic acid?

A2: To maximize the yield, a catalytic system is highly effective. A combination of a catalyst (such as boric acid, tetrabutoxytitanium, or dimethylphosphite) and a cocatalyst (like polyethylene glycol with a molecular weight of 400-5000) can achieve yields of up to 97%.[2][3] The reaction is typically performed by bubbling ammonia gas through a heated mixture of 4-nitrobenzoic acid and the catalytic system in a suitable solvent.[1]

Q3: What are the recommended methods for purifying crude this compound?

A3: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][4]

  • Washing: If acidic impurities like unreacted 4-nitrobenzoic acid are present, washing the crude product with a mild alkaline solution can help remove them.[1][4] This is typically followed by washing with water.[1]

  • Column Chromatography: For achieving very high purity, column chromatography can be employed.[1]

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: The reaction progress can be monitored using standard chromatographic techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and straightforward method to observe the consumption of the starting material and the formation of the product.[1][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for precise determination of the extent of the reaction.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Potential Cause: Incomplete reaction.

    • Recommended Solution: The reaction time or temperature may be insufficient. Consider moderately increasing the reaction time or temperature.[4] Monitor the reaction's progress using TLC or HPLC to determine the optimal duration.[4]

  • Potential Cause: Inefficient catalyst system in the amidation of 4-nitrobenzoic acid.

    • Recommended Solution: Ensure the catalyst and cocatalyst are of good quality and used in the correct proportions. Using less than 0.008 moles of catalyst per mole of 4-nitrobenzoic acid can lead to a decrease in yield and a significant increase in the process duration.[3]

  • Potential Cause: Over-hydrolysis of the amide back to the carboxylic acid.

    • Recommended Solution: If using a method prone to hydrolysis, employ milder reaction conditions. This could involve using a lower temperature or reducing the concentration of any acid or base catalysts.[4]

Issue 2: Presence of Impurities in the Final Product

  • Potential Cause: Unreacted 4-nitrobenzoic acid.

    • Recommended Solution: After filtering the precipitated product, wash it with a mild alkaline solution to remove the acidic starting material, followed by a water wash.[1] The reaction can also be driven to completion by optimizing the reaction time and temperature.

  • Potential Cause: Side reactions leading to byproducts.

    • Recommended Solution: The choice of synthesis route is crucial. Direct nitration of benzamide, for instance, can lead to a mixture of isomers. Starting with 4-nitrobenzoic acid provides better regioselectivity. Ensure the purity of starting materials, as impurities can lead to side reactions.[5]

Issue 3: Difficulty in Isolating the Product

  • Potential Cause: Using an excessive amount of catalyst.

    • Recommended Solution: While catalytic systems can significantly improve yield, using more than 0.4 moles of catalyst per mole of 4-nitrobenzoic acid can complicate the isolation of this compound from the reaction mass and decrease its quality.[3] Adhere to the recommended catalyst loading.

Data Presentation

Table 1: Effect of Catalyst and Cocatalyst on the Yield of this compound

CatalystCocatalystCatalyst Molar Ratio (per mole of 4-nitrobenzoic acid)Cocatalyst Molar Ratio (per mole of 4-nitrobenzoic acid)Yield (%)
Boric AcidPolyethylene Glycol (PEG) 4000.40.1588
TetrabutoxytitaniumPolyethylene Glycol (PEG) 400-50000.008 - 0.40.00024 - 0.266up to 97
DimethylphosphitePolyethylene Glycol (PEG) 400-50000.008 - 0.40.00024 - 0.266up to 97

Data derived from patent information describing high-yield synthesis.[3]

Experimental Protocols

High-Yield Synthesis of this compound from 4-Nitrobenzoic Acid

This protocol is based on the direct amidation of 4-nitrobenzoic acid using a catalytic system.[1][3]

Materials:

  • 4-nitrobenzoic acid

  • Boric acid

  • Polyethylene glycol (MW 400)

  • Solvent mixture (e.g., isopropylbenzene and toluene)

  • Ammonia gas

  • Alkaline solution (e.g., dilute sodium hydroxide)

  • Water

Procedure:

  • Charge a reaction flask with 4-nitrobenzoic acid, boric acid, and polyethylene glycol in a suitable solvent mixture.[1]

  • Heat the mixture to 160-165 °C with constant stirring.[1]

  • Bubble ammonia gas through the heated reaction mixture.

  • Monitor the reaction to completion using TLC or HPLC.

  • Upon completion, cool the reaction mixture to 10-20 °C to allow the product to precipitate.

  • Filter the precipitated solid.

  • Wash the solid first with an alkaline solution to remove unreacted 4-nitrobenzoic acid, and then with water.[1]

  • Dry the final product to obtain this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation cluster_final Final Product start Charge Reactor: - 4-Nitrobenzoic Acid - Boric Acid - PEG-400 - Solvent heat Heat to 160-165°C start->heat ammonia Bubble Ammonia Gas heat->ammonia monitor Monitor via TLC/HPLC ammonia->monitor Allow reaction to complete cool Cool to 10-20°C monitor->cool filter Filter Precipitate cool->filter wash Wash with: 1. Alkaline Solution 2. Water filter->wash dry Dry Product wash->dry end_product This compound dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_catalyst Was the correct catalyst ratio used? check_completion->check_catalyst Yes action_incomplete Increase reaction time or temperature incomplete->action_incomplete solution Yield Improved action_incomplete->solution wrong_catalyst Incorrect Catalyst Loading check_catalyst->wrong_catalyst No check_impurities Are there significant impurities? check_catalyst->check_impurities Yes action_catalyst Adjust catalyst/cocatalyst concentration wrong_catalyst->action_catalyst action_catalyst->solution impurities_present Product Contamination check_impurities->impurities_present Yes check_impurities->solution No action_impurities Improve purification: - Recrystallization - Alkaline Wash impurities_present->action_impurities action_impurities->solution

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Troubleshooting common issues in 4-Nitrobenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Nitrobenzamide. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most common laboratory methods for synthesizing this compound are:

  • Amidation of 4-Nitrobenzoic Acid: This method involves the direct condensation of 4-nitrobenzoic acid with ammonia, often requiring a catalyst and high temperatures.[1][2]

  • From 4-Nitrobenzoyl Chloride: A more reactive derivative, 4-nitrobenzoyl chloride, can be reacted with ammonia or an amine to form the amide bond under milder conditions.[3][4][5] This is a facile method for forming the stable amide bond.[1]

  • Hydrolysis of 4-Nitrophenyl Nitrile: this compound can also be prepared by the controlled partial hydrolysis of 4-nitrophenyl nitrile.[2]

Q2: My this compound is a yellow or brownish color. What is the cause and how can I fix it?

Off-color product is typically due to the presence of colored impurities, which can include nitrophenolic compounds or other aromatic byproducts. These can often be removed by recrystallization. A charcoal treatment during the recrystallization process can also be effective at adsorbing these colored impurities.[6]

Q3: How can I monitor the progress of my this compound synthesis?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1][7] By spotting the reaction mixture, the starting material, and a co-spot on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[6][8] This allows you to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of this compound can be caused by several factors, from incomplete reactions to product loss during workup.

Potential Cause Recommended Solution
Incomplete Reaction - Increase the reaction time or moderately increase the reaction temperature.[7]- Monitor the reaction by TLC to ensure the starting material is fully consumed.[1][7]- Ensure the catalyst (if used) is of good quality and used in the appropriate amount.[7] Using less than the optimal amount of catalyst can lead to a decrease in yield and a significant increase in reaction time.[2]
Suboptimal Reaction Conditions - Screen different catalysts and solvents to find the optimal combination for your specific reaction. For the amidation of 4-nitrobenzoic acid, catalytic systems like boric acid with polyethylene glycol have been shown to give high yields.[2]- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions.[9]
Poor Reagent Quality - Ensure the purity of your starting materials. Impurities in the 4-nitrobenzoic acid or 4-nitrobenzoyl chloride can lead to side reactions and lower yields.[9][10]
Product Loss During Workup - If your product is unexpectedly soluble in the aqueous layer during extraction, check the aqueous layer for your product.[11]- When washing the final product, use a minimal amount of ice-cold solvent to avoid redissolving the crystals.[12]
Reaction Reversibility - For reactions that are reversible, ensure that conditions are optimized to favor product formation. This may involve removing a byproduct, such as water, as it is formed.
Issue 2: Presence of Impurities and Side Reactions

The most common side reaction is the hydrolysis of the amide product back to 4-nitrobenzoic acid.

Observed Issue Potential Cause Recommended Solution
Presence of 4-Nitrobenzoic Acid in the final product Over-hydrolysis of the amide product. This is more likely to occur under harsh reaction conditions (e.g., high temperature, high concentration of acid or base catalyst) or with prolonged reaction times.[7]- Use milder reaction conditions: decrease the catalyst concentration, lower the reaction temperature, or shorten the reaction time.[7]- Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant hydrolysis of the product occurs.[7]- During workup, an initial wash with a mild base solution can help remove acidic impurities like 4-nitrobenzoic acid.[7]
Presence of unreacted starting material Incomplete reaction. This can be due to insufficient reaction time or temperature.- Increase the reaction time or moderately increase the reaction temperature.[7]- Ensure efficient stirring to promote contact between reactants.[7]
Formation of other byproducts Side reactions due to harsh conditions. For example, in the synthesis from 4-nitrophenyl nitrile, harsh conditions can lead to the formation of 4-nitrophthalic acid.[7]- Significantly reduce the severity of the reaction conditions. Use a much lower temperature and a lower concentration of the catalyst.[7]
Issue 3: Purification Challenges

Recrystallization is the most common and effective method for purifying this compound.[7]

Problem Potential Cause Solution
Compound does not dissolve in the recrystallization solvent, even with heating. The solvent is not polar enough.- Try a more polar solvent. Common solvents for recrystallizing polar aromatic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7]- Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating to find a suitable one.
Compound dissolves but does not crystallize upon cooling. - The solution is not saturated.- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization.- Increase saturation: Evaporate some of the solvent to concentrate the solution.- Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure.- Use a lower-boiling solvent.- Use a solvent mixture: dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid, then allow it to cool slowly.- Consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitrobenzoic Acid

This protocol is based on the condensation of 4-nitrobenzoic acid with ammonia using a catalytic system.[1][2]

  • Starting Materials: 4-nitrobenzoic acid, boric acid, polyethylene glycol (PEG), and a suitable solvent mixture (e.g., isopropylbenzene and toluene).[1]

  • Procedure:

    • Charge the reaction flask with 4-nitrobenzoic acid (1 mole), boric acid (0.008-0.4 moles), and polyethylene glycol (0.00024-0.266 moles).[2]

    • Add the solvent mixture.

    • Heat the mixture to 160-165 °C with stirring.[1]

    • Bubble ammonia gas through the heated reaction mixture.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to 10-20°C.[2]

    • Filter the precipitated product.

    • Wash the solid first with a mild alkaline solution and then with water.[1][2]

    • Dry the solid to yield this compound.

Protocol 2: Synthesis of this compound from 4-Nitrobenzoyl Chloride

This method involves the reaction of 4-nitrobenzoyl chloride with an excess of concentrated ammonia.[2]

  • Starting Materials: 4-nitrobenzoyl chloride, concentrated ammonia, and a suitable solvent (e.g., trichloroethylene).

  • Procedure:

    • Prepare 4-nitrobenzoyl chloride by reacting 4-nitrobenzoic acid with thionyl chloride.[2]

    • Dissolve the crude 4-nitrobenzoyl chloride in the solvent.

    • Mix the solution with a large excess of concentrated ammonia (up to 15 mol) at 50-60 °C.[2]

    • The this compound will precipitate out of the solution.

    • Filter the solid product and dry it.

Data Presentation

Table 1: Effect of Catalyst Loading on the Yield of this compound from 4-Nitrobenzoic Acid

Moles of Catalyst per Mole of 4-Nitrobenzoic AcidEffect on Yield and Reaction Time
< 0.008Leads to a decrease in the yield of the target product and a significant increase in the duration of the process.[2]
0.008 - 0.4Optimal range for achieving high yields (up to 97%).[2]
> 0.4Complicates the isolation of this compound from the reaction mass and deteriorates its quality.[2]

Visualizations

Troubleshooting_Workflow start Problem Encountered in This compound Reaction low_yield Low Yield start->low_yield impurities Impurities Detected start->impurities purification_issue Purification Issues start->purification_issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction hydrolysis Hydrolysis to 4-Nitrobenzoic Acid? impurities->hydrolysis recrystallization_fail Recrystallization Problem? purification_issue->recrystallization_fail workup_loss Product Loss During Workup? incomplete_reaction->workup_loss No solution_incomplete Increase reaction time/temp. Monitor with TLC. incomplete_reaction->solution_incomplete Yes suboptimal_conditions Suboptimal Conditions? workup_loss->suboptimal_conditions No solution_workup Check aqueous layer. Use cold solvent for washing. workup_loss->solution_workup Yes solution_conditions Optimize catalyst/solvent. Ensure reagent purity. suboptimal_conditions->solution_conditions Yes unreacted_sm Unreacted Starting Material? hydrolysis->unreacted_sm No solution_hydrolysis Use milder conditions. Wash with mild base. hydrolysis->solution_hydrolysis Yes solution_unreacted_sm Increase reaction time/temp. Ensure efficient stirring. unreacted_sm->solution_unreacted_sm Yes solution_recrystallization Test different solvents. Optimize cooling rate. Induce crystallization. recrystallization_fail->solution_recrystallization Yes

Caption: A troubleshooting workflow for common issues in this compound reactions.

Synthesis_and_Side_Reaction cluster_main Main Reaction cluster_side Side Reaction start_acid 4-Nitrobenzoic Acid product This compound start_acid->product + NH3 (Catalyst, Heat) hydrolysis_product 4-Nitrobenzoic Acid product->hydrolysis_product Hydrolysis (e.g., excess H2O, harsh conditions)

Caption: Synthesis of this compound and the common hydrolysis side reaction.

Experimental_Workflow start Start: Choose Synthesis Route route1 From 4-Nitrobenzoic Acid start->route1 route2 From 4-Nitrobenzoyl Chloride start->route2 reaction_setup1 Reaction Setup: - Add reagents & catalyst - Heat and stir - Bubble NH3 route1->reaction_setup1 reaction_setup2 Reaction Setup: - Dissolve acid chloride - Add excess NH3 route2->reaction_setup2 monitoring Monitor Reaction by TLC reaction_setup1->monitoring reaction_setup2->monitoring monitoring->monitoring workup Workup: - Cool reaction - Filter product - Wash solid monitoring->workup Reaction Complete purification Purification: Recrystallization workup->purification analysis Characterization: - Melting Point - NMR, IR purification->analysis

Caption: A general experimental workflow for the synthesis of this compound.

References

Optimization of reaction conditions for 4-Nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-nitrobenzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Reaction: The reaction has not gone to completion.- Verify Reagent Quality: Ensure starting materials, especially the aminating agent and 4-nitrobenzoic acid or 4-nitrobenzoyl chloride, are pure and dry. Impurities can inhibit the reaction.[1][2] - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the reaction stalls, consider increasing the reaction time or temperature cautiously, as excessive heat can lead to side products. - Check Catalyst Activity: If using a catalyst (e.g., boric acid), ensure it is active and used in the correct proportion.[3][4]
Side Product Formation: Competing reactions are consuming the starting materials or product.- Control Reaction Temperature: Exothermic reactions may require cooling (e.g., an ice bath) during reagent addition to minimize side reactions.[3] - Choice of Reagents: When starting from 4-nitrobenzoyl chloride, hydrolysis to 4-nitrobenzoic acid can occur if moisture is present. Ensure anhydrous conditions.[5] Direct amidation of 4-nitrobenzoic acid can be challenging due to the formation of a stable ammonium carboxylate salt; consider using a coupling agent or converting to the acid chloride first.[6]
Loss During Work-up: The product is being lost during extraction or purification steps.- Optimize Extraction: Ensure the correct pH for aqueous washes to prevent the product from dissolving in the aqueous layer. Perform multiple extractions with the organic solvent to ensure complete recovery. - Proper Purification Technique: During recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.[3][7] If using column chromatography, select an appropriate solvent system to achieve good separation.[3]
Product is Impure Unreacted Starting Materials: The final product is contaminated with starting materials.- Improve Reaction Conversion: Drive the reaction to completion by optimizing conditions as described above. - Effective Purification: Utilize recrystallization or column chromatography to separate the product from unreacted starting materials.[3] Washing the crude product with a dilute acid or base solution can help remove unreacted acidic or basic starting materials.[3]
Presence of Byproducts: The product is contaminated with substances formed through side reactions.- Identify Byproducts: Use analytical techniques like NMR or Mass Spectrometry to identify the structure of the main byproducts. This can provide insight into the side reactions occurring. - Modify Reaction Conditions: Once the side reactions are understood, modify the reaction conditions (e.g., temperature, reagent addition order, solvent) to minimize their occurrence. - Optimize Purification: Develop a purification strategy (recrystallization from a different solvent, column chromatography with a different eluent) specifically targeted at removing the identified byproducts.[3]
Difficulty in Isolating the Product Product is an Oil or Gummy Solid: The product does not precipitate as a crystalline solid.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product can also initiate crystallization. - Solvent System Adjustment: If the product oils out during recrystallization, try a different solvent or a mixture of solvents. - Purification as an Alternative: If crystallization is unsuccessful, purify the product using column chromatography.
Reaction is Not Reproducible Variability in Reagent Quality or Reaction Conditions: Inconsistent results between batches.- Standardize Procedures: Ensure all reaction parameters (reagent quantities, temperatures, reaction times, stirring speed) are kept consistent.[2] - Use High-Purity Reagents: Use reagents from the same supplier and lot number if possible, or re-purify starting materials before use.[1] - Control Moisture: Reactions involving acid chlorides are particularly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

There are two primary methods for the synthesis of this compound:

  • From 4-Nitrobenzoyl Chloride: This is a common and often high-yielding method that involves the reaction of 4-nitrobenzoyl chloride with an ammonia source, such as aqueous or gaseous ammonia, or an amine in the presence of a base.[8][9]

  • From 4-Nitrobenzoic Acid: This method involves the direct condensation of 4-nitrobenzoic acid with an ammonia source. This reaction can be challenging due to the formation of a stable ammonium carboxylate salt and often requires high temperatures or the use of a catalyst, such as boric acid with a co-catalyst like polyethylene glycol, to proceed efficiently.[3][4][6]

Q2: My reaction yield is consistently low. What are the first things I should check?

For consistently low yields, start by systematically evaluating the following:

  • Purity of Starting Materials: Impurities in your 4-nitrobenzoic acid, 4-nitrobenzoyl chloride, or amine can significantly impact the reaction.[1]

  • Reaction Monitoring: Use TLC to track the consumption of your starting material. This will help you determine if the reaction is truly complete or if it has stalled.[3]

  • Work-up Procedure: You may be losing a significant amount of product during extraction and washing steps. Check the pH of your aqueous layers and consider performing a back-extraction to recover any dissolved product.

Q3: How can I purify crude this compound?

The most common methods for purifying this compound are recrystallization and column chromatography.[3]

  • Recrystallization: Ethanol or a mixture of ethanol and water is often a suitable solvent for recrystallization.[7] The goal is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective.[3]

Q4: What are some key safety precautions to take during the synthesis of this compound?

  • Work in a well-ventilated fume hood, especially when handling volatile or corrosive reagents like thionyl chloride (often used to make 4-nitrobenzoyl chloride) and ammonia.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and its precursors can be irritating. Avoid inhalation, ingestion, and skin contact.[10]

  • Reactions involving heating should be conducted with care, using a heating mantle and a condenser to prevent solvent loss and pressure buildup.

Experimental Protocols

Method 1: Synthesis from 4-Nitrobenzoyl Chloride

This protocol is adapted from procedures involving the reaction of an acid chloride with an amine.[8][9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-nitrobenzoyl chloride in a suitable anhydrous organic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen).

  • Ammonia Addition: Cool the solution in an ice bath. Slowly add a solution of ammonia in a suitable solvent (e.g., 2M ammonia in methanol) or bubble anhydrous ammonia gas through the solution with vigorous stirring. Alternatively, a solution of an amine and a base like triethylamine can be used.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC until the 4-nitrobenzoyl chloride is consumed.

  • Work-up: Quench the reaction by adding water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Method 2: Synthesis from 4-Nitrobenzoic Acid with Catalysis

This protocol is based on the direct amidation of a carboxylic acid using a catalytic system.[3][4]

  • Setup: In a reaction flask equipped with a condenser and a gas inlet, combine 4-nitrobenzoic acid, a catalyst such as boric acid, and a co-catalyst like polyethylene glycol in a high-boiling inert solvent (e.g., isopropylbenzene and toluene).[3]

  • Reaction: Heat the mixture to 160-165 °C with stirring. Bubble ammonia gas through the hot reaction mixture.

  • Monitoring: Monitor the reaction by TLC. The reaction may take several hours.

  • Isolation: Once the reaction is complete, cool the mixture. The product will often precipitate out of the solution. Filter the solid product.

  • Washing: Wash the collected solid with a dilute alkaline solution to remove any unreacted 4-nitrobenzoic acid, followed by a water wash.[3]

  • Drying: Dry the purified this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialKey ReagentsTypical TemperatureTypical YieldReference
14-Nitrobenzoyl ChlorideAmmonia or Amine/Base0 °C to Room TempGood to Excellent[8][9]
24-Nitrobenzoic AcidAmmonia, Boric Acid, Polyethylene Glycol160-165 °CUp to 97%[4]

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reagents Reagents 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride Activation This compound This compound 4-Nitrobenzoic_Acid->this compound Direct Amination 4-Nitrobenzoyl_Chloride->this compound Amination SOCl2 SOCl₂ or (COCl)₂ SOCl2->4-Nitrobenzoic_Acid Ammonia NH₃ Ammonia->4-Nitrobenzoic_Acid Ammonia->4-Nitrobenzoyl_Chloride Catalyst Catalyst (e.g., Boric Acid) Catalyst->4-Nitrobenzoic_Acid

Caption: Reaction pathways for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagent_Prep Reagent Preparation and Weighing Glassware_Setup Glassware Setup (Dry and Inert) Reagent_Prep->Glassware_Setup Reaction_Execution Reaction Execution (Temperature Control, Stirring) Glassware_Setup->Reaction_Execution Reaction_Monitoring Reaction Monitoring (TLC) Reaction_Execution->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Recrystallization or Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield Issue Check_Completion Is the reaction complete? (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Reaction Check_Completion->Complete Yes Optimize_Conditions Optimize: - Time/Temperature - Reagent Purity - Catalyst Incomplete->Optimize_Conditions Check_Workup Review Work-up Procedure Complete->Check_Workup Check_Side_Products Analyze for Side Products (NMR/MS) Complete->Check_Side_Products Loss_During_Workup Potential Loss During: - Extraction - Washing - Purification Check_Workup->Loss_During_Workup Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Yes Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Products_Present->Modify_Conditions

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods typically depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities in crude this compound often originate from the starting materials and side reactions during its synthesis. The most prevalent impurity is typically unreacted 4-nitrobenzoic acid. Other potential impurities can include byproducts from the amidation reaction and residual solvents.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be evaluated using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively check for the presence of impurities. A suitable solvent system for TLC is a mixture of hexane and ethyl acetate.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase HPLC method is often suitable.[3]

  • Melting Point Analysis: A sharp melting point close to the literature value (199-201 °C) is indicative of high purity.[4][5] A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities if their structures are known.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent. Ethanol or a mixed solvent system like ethanol-water is often effective for nitroaromatic compounds.[6]
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of this compound (199-201 °C).The compound is highly impure.Use a lower-boiling point solvent.Employ a mixed solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[7][8]
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated.The cooling process is too rapid.Lack of nucleation sites.Evaporate some of the solvent to concentrate the solution and then cool again.Allow the solution to cool slowly to room temperature before placing it in an ice bath.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[9]
The purified crystals are still colored (yellowish). Presence of colored impurities, such as diazo compounds or other nitro-containing byproducts.[10]Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[11]
Low recovery yield. Too much solvent was used during recrystallization.The compound has significant solubility in the cold solvent.Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.Pre-heat the funnel and filter paper before hot filtration to prevent the product from crystallizing prematurely.[9]
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of this compound from impurities. The polarity of the mobile phase is either too high or too low.Optimize the mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound.[2]
This compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane-ethyl acetate system).[2]
The column runs dry. Insufficient solvent was added to the top of the column.Always maintain the solvent level above the top of the stationary phase to prevent cracking of the silica gel.
Tailing of the product peak. The compound is interacting too strongly with the stationary phase.Add a small amount (0.5-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase to reduce interactions with the silica gel.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₆N₂O₃
Molecular Weight 166.13 g/mol [12]
Appearance White to light yellow crystalline powder[13]
Melting Point 199-201 °C[4][5]

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)
Water< 0.01 g/100 mL[4][13]18[4][13]
EthanolSoluble in hot ethanol-
ChloroformSoluble-
Hot Acetic AcidSoluble-

Table 3: Typical Purification Parameters and Expected Outcomes

Purification MethodKey ParametersExpected PurityExpected Yield
Recrystallization Solvent: Ethanol or Ethanol/Water> 99%80-90%[14]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate> 99%70-85%

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification of this compound by Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent (e.g., Ethanol) crude->add_solvent dissolved Dissolved Product add_solvent->dissolved hot_filtration Hot Gravity Filtration (Optional: if impurities or charcoal present) dissolved->hot_filtration cool Cool to Room Temperature, then Ice Bath dissolved->cool If no insoluble impurities filtrate Hot Filtrate hot_filtration->filtrate filtrate->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash pure_product Pure this compound Crystals wash->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals colored_product Product is Colored start->colored_product low_yield Low Yield start->low_yield change_solvent Change Solvent or Use Mixed Solvents oiling_out->change_solvent Cause: High BP Solvent or High Impurity concentrate Concentrate Solution no_crystals->concentrate Cause: Too much solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Cause: Supersaturation slow_cooling Ensure Slow Cooling no_crystals->slow_cooling Cause: Rapid Cooling charcoal Use Activated Charcoal colored_product->charcoal Cause: Colored Impurities optimize_solvent_volume Use Minimum Hot Solvent low_yield->optimize_solvent_volume Cause: Excess Solvent low_yield->slow_cooling Cause: Premature Crystallization

Caption: Troubleshooting logic for common recrystallization issues.

References

Identifying and removing side products in 4-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are:

  • Amidation of 4-nitrobenzoic acid: This method involves the reaction of 4-nitrobenzoic acid with ammonia, often facilitated by a catalyst system. One such system utilizes boric acid and polyethylene glycol at elevated temperatures.[1]

  • Reaction of 4-nitrobenzoyl chloride with an amine: This is a facile method that involves reacting the more reactive acyl chloride derivative, 4-nitrobenzoyl chloride, with an appropriate amine, such as ammonia or an amine salt.[1] This reaction is often carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The primary side products depend on the synthetic route chosen:

  • From 4-Nitrobenzoic Acid: The most common impurity is unreacted 4-nitrobenzoic acid. Incomplete reaction is a primary cause of low yield and purity.

  • From 4-Nitrobenzoyl Chloride:

    • Unreacted 4-nitrobenzoyl chloride: If the reaction does not go to completion.

    • 4-Nitrobenzoic acid: This is a significant byproduct resulting from the hydrolysis of 4-nitrobenzoyl chloride by any moisture present in the reactants or solvent.[2][3] 4-nitrobenzoyl chloride is sensitive to moisture.[2]

    • 4,4'-Dinitro-N-(4-nitrobenzoyl)benzamide: This can form through a side reaction where a molecule of this compound acts as a nucleophile and reacts with a molecule of 4-nitrobenzoyl chloride.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product. A detailed protocol for TLC analysis is provided in the "Experimental Protocols" section.

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common and effective purification method is recrystallization.[1][4] Suitable solvents for recrystallization include ethanol, acetone, or acetonitrile.[4] Washing the crude product is also a crucial step. For syntheses from 4-nitrobenzoyl chloride, washing with a dilute sodium bicarbonate solution can help remove acidic impurities like 4-nitrobenzoic acid.[5] Column chromatography is another option for purification, especially when dealing with complex mixtures of impurities.[1][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseRecommended Solution
Incomplete Reaction - From 4-Nitrobenzoic Acid: Ensure the reaction temperature is maintained (e.g., 160-165 °C for the boric acid/PEG system) and that ammonia gas is bubbled through the mixture effectively.[1] Increase reaction time and monitor via TLC.
- From 4-Nitrobenzoyl Chloride: Ensure the amine and a suitable base are present in the correct stoichiometric amounts.[1] Allow the reaction to stir for a sufficient duration, monitoring by TLC.
Hydrolysis of Starting Material (Acyl Chloride Route) Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the 4-nitrobenzoyl chloride to 4-nitrobenzoic acid.[3]
Loss during Workup/Purification - When performing extractions, ensure complete separation of aqueous and organic layers. - During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[7]
Issue 2: Presence of Impurities in the Final Product
Observed ImpurityIdentification MethodRemoval Strategy
Unreacted 4-Nitrobenzoic Acid - TLC: Will have a different Rf value than this compound. - ¹H NMR: A broad singlet for the carboxylic acid proton (>10 ppm). Aromatic protons will appear as two doublets around 8.1-8.3 ppm.[8] - IR: A broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.[9]- Wash the crude product with a saturated sodium bicarbonate solution during the workup. The basic wash will deprotonate the carboxylic acid, making it water-soluble and easily removed in the aqueous layer. - Recrystallization from a suitable solvent like ethanol.
Unreacted 4-Nitrobenzoyl Chloride - TLC: Will show a different spot from the product. - Note: This is highly reactive and will likely hydrolyze to 4-nitrobenzoic acid upon workup with water.- Quench the reaction with water or a dilute base to hydrolyze any remaining acyl chloride to 4-nitrobenzoic acid, which can then be removed by a basic wash.
4,4'-Dinitro-N-(4-nitrobenzoyl)benzamide - ¹H NMR: Will show a more complex aromatic region compared to this compound. - Mass Spec: Will have a molecular weight corresponding to C₁₄H₉N₃O₆.- This byproduct is generally less soluble than this compound and may be removed by careful recrystallization. - If recrystallization is ineffective, column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods
MethodPurity AchievedYieldProsCons
Recrystallization High to Very HighGood to HighSimple, cost-effective, can yield very pure product.[6]Can have lower yields if the compound is partially soluble in the cold solvent; may not separate impurities with similar solubility.
Column Chromatography High to Very HighModerate to GoodCan separate complex mixtures and impurities with similar polarities to the product.[10]More time-consuming, requires larger volumes of solvent, potential for product loss on the column.[6][11]
Table 2: Solubility Data for Recrystallization Solvent Selection
CompoundSolventSolubility (at boiling point)
4-Nitrobenzoic AcidEthanol~7-8 mL/g[7]
Ethyl-4-aminobenzoate (similar structure)Ethanol~3-4 mL/g[7]

Note: This data suggests that 4-nitrobenzoic acid is more soluble in hot ethanol than a similar amide/ester, which can be exploited during purification by recrystallization.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate) to create a reference spot.

    • Using a capillary tube, spot the starting material on the starting line.

    • In a separate vial, dissolve a small aliquot of your reaction mixture in the same solvent.

    • Spot the reaction mixture next to the starting material spot.

  • Develop the Plate:

    • Prepare a developing chamber with a suitable eluent (e.g., a mixture of ethyl acetate and hexanes, start with a 3:7 ratio and adjust as needed). The solvent level should be below the starting line on the TLC plate.

    • Place the TLC plate in the chamber and close it.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp. This compound and its related compounds are UV active.

    • Circle the spots with a pencil. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is progressing.

Protocol 2: Recrystallization of this compound
  • Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to air dry completely on the filter paper or in a desiccator.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 4-Nitrobenzoic Acid + NH3 OR 4-Nitrobenzoyl Chloride + Amine Start->Reactants Step 1 Reaction Reaction under appropriate conditions Reactants->Reaction Step 2 Crude Product Crude this compound Reaction->Crude Product Step 3 Workup Aqueous Workup (e.g., basic wash) Crude Product->Workup Step 4 Recrystallization Recrystallization (e.g., from Ethanol) Workup->Recrystallization Step 5 Pure Product Pure this compound Recrystallization->Pure Product Step 6

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities Problem Problem Encountered? LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product Problem->ImpureProduct Yes CheckReaction Reaction Incomplete? LowYield->CheckReaction IdentifyImpurity Identify Impurity (TLC, NMR, IR) ImpureProduct->IdentifyImpurity IncreaseTime Increase Reaction Time/ Optimize Conditions CheckReaction->IncreaseTime Yes CheckWorkup Loss During Workup? CheckReaction->CheckWorkup No OptimizeExtraction Optimize Extraction/ Recrystallization CheckWorkup->OptimizeExtraction Yes AcidicImpurity Acidic Impurity (e.g., 4-Nitrobenzoic Acid)? IdentifyImpurity->AcidicImpurity BasicWash Perform Basic Wash AcidicImpurity->BasicWash Yes Recrystallize Recrystallize AcidicImpurity->Recrystallize No BasicWash->Recrystallize ColumnChrom Column Chromatography Recrystallize->ColumnChrom If still impure

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Recrystallization of 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-Nitrobenzamide via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, and a complete experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the solute well at high temperatures but poorly at low temperatures. Based on solubility data, ethanol is a highly effective solvent for this compound. It provides a good balance of high solubility when hot and low solubility when cold, which is crucial for achieving a high recovery of pure crystals. Other potential solvents include ethyl acetate, though ethanol is more commonly cited for similar compounds. Water is a poor solvent for this compound at any temperature.

Q2: My this compound sample is colored. How can I remove the color during recrystallization?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the colored compounds. Use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To prevent this, ensure you are using a solvent with a boiling point lower than the melting point of this compound (199-201°C). If oiling out occurs, you can try adding a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool the solution very slowly.

Q4: I am getting a very low yield of crystals. What are the common causes?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2]

  • Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities.

  • Incomplete precipitation: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.[1]

  • Loss of material during transfers: Be meticulous when transferring the solution and crystals between flasks and the filtration apparatus.

Q5: How can I induce crystallization if no crystals form after cooling?

A5: If crystals do not form spontaneously, you can try the following techniques:

  • Scratching the inner surface of the flask with a glass rod at the meniscus of the solution. This creates a rough surface that can initiate crystal growth.

  • Adding a seed crystal of pure this compound to the solution. The seed crystal provides a template for crystallization.

  • Cooling the solution in an ice bath to further decrease the solubility of the compound.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Troubleshooting Steps
No crystals form upon cooling. - Solution is not saturated (too much solvent used). - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of this compound.
The compound "oils out" instead of crystallizing. - The melting point of the crude solid is depressed by impurities to below the temperature of the solution. - The solvent's boiling point is higher than the compound's melting point.- Reheat the solution to dissolve the oil, add a small amount of a better solvent (e.g., more ethanol), and cool slowly. - Ensure the chosen solvent's boiling point is below 199°C.
Crystal formation is very rapid and results in a fine powder. - The solution was cooled too quickly.- Reheat the solution to redissolve the solid, and allow it to cool more slowly at room temperature before moving to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1]
The yield of purified crystals is low. - Too much solvent was used. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[2] - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. - Always wash the collected crystals with a minimal amount of ice-cold solvent.[3]
The purified crystals are still colored. - The activated charcoal step was insufficient or skipped.- Redissolve the crystals in a hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform hot filtration before recrystallizing.[1]

Quantitative Data

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the mole fraction solubility (x₁) of this compound in various solvents at different temperatures. A good recrystallization solvent will show a large difference in solubility between high and low temperatures.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Ethanol 283.150.00355
293.150.00588
303.150.00941
313.150.01463
323.150.02231
Ethyl Acetate 283.150.00491
293.150.00781
303.150.01208
313.150.01822
323.150.02690
Water 283.150.00006
293.150.00009
303.150.00013
313.150.00018
323.150.00026

Data adapted from the Journal of Chemical & Engineering Data.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for purifying crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate to the boiling point of ethanol while stirring.

    • Continue adding small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery.[2]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal or insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a funnel and a clean receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[3]

  • Drying:

    • Continue to draw air through the crystals on the Buchner funnel for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude this compound add_solvent Add Minimum Hot Ethanol crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure this compound Crystals drying->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Crystals Do Not Form After Cooling check_saturation Is the solution clear and not cloudy? start->check_saturation supersaturated Supersaturated Solution check_saturation->supersaturated Yes not_saturated Not Saturated (Too much solvent) check_saturation->not_saturated No action_scratch Scratch inner wall of flask supersaturated->action_scratch action_evaporate Evaporate excess solvent and re-cool not_saturated->action_evaporate action_seed Add a seed crystal action_scratch->action_seed action_cool Cool further in an ice bath action_seed->action_cool end Crystals Form action_cool->end action_evaporate->end

Caption: Troubleshooting decision tree for failure of crystal formation.

References

Technical Support Center: Optimizing 4-Nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Nitrobenzamide. Our aim is to help you optimize your experimental outcomes by addressing common challenges related to catalyst selection and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the synthesis of this compound from 4-nitrobenzoic acid and ammonia?

A catalytic system comprising a primary catalyst and a co-catalyst has been shown to be highly effective, achieving yields of up to 97%.[1] The recommended primary catalysts are boric acid, tetrabutoxytitanium, or dimethylphosphite.[1] Polyethylene glycol (PEG) with a molecular weight of 400-5000 is used as a co-catalyst.[1]

Q2: What is the role of polyethylene glycol (PEG) in this catalytic system?

While the exact mechanism is not fully elucidated in the provided literature, PEG is essential for the catalytic activity.[2] Neither the primary catalysts (boric acid or tetrabutoxytitanium) nor PEG-400 alone effectively catalyze the reaction.[2] It is suggested that PEG may act as a phase-transfer catalyst or help to create a favorable reaction environment.

Q3: What is the proposed mechanism for boric acid-catalyzed amidation?

Theoretical studies indicate that the reaction proceeds through the formation of an acyloxyboronic acid intermediate from the carboxylic acid and the boronic acid catalyst.[3][4][5] This step is thermodynamically unfavorable, and the removal of water is crucial for the overall success of the transformation.[3][4][5] The acyloxyboronic acid intermediate then readily reacts with the amine to form the desired amide.[3][4][5] The rate-determining step is the cleavage of the C-O bond of a tetracoordinate acyl boronate intermediate.[3][4][5]

Q4: Can this catalytic method be applied to other benzamide syntheses?

The use of boric acid and its derivatives as catalysts is a known method for the amidation of carboxylic acids in general.[2] Therefore, it is plausible that this catalytic system could be adapted for the synthesis of other benzamide derivatives, although optimization of reaction conditions would likely be necessary.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Inefficient Water Removal: The formation of the active catalytic intermediate is often reversible and produces water. Inadequate removal of water can inhibit the reaction and lead to low yields.[3][4][5]- Ensure the use of a Dean-Stark trap or molecular sieves to effectively remove water from the reaction mixture. - If using a solvent mixture, ensure it forms an effective azeotrope with water.
Incorrect Catalyst or Co-catalyst Loading: The molar ratio of the catalyst and co-catalyst to the starting material is critical for optimal performance. Using too little catalyst can result in a slow or incomplete reaction, while an excess may complicate product isolation and decrease quality.[1]- Carefully verify the molar ratios of the catalyst (0.008-0.4 moles) and co-catalyst (0.00024-0.266 moles) per mole of 4-nitrobenzoic acid as specified in the protocol.[1]
Suboptimal Reaction Temperature: The amidation reaction is typically conducted at elevated temperatures (160-185°C).[2] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to thermal decomposition of reactants or products.- Monitor and control the reaction temperature closely within the recommended range. - Consider performing small-scale experiments to determine the optimal temperature for your specific setup.
Poor Quality of Reagents: Impurities in the 4-nitrobenzoic acid, ammonia, or solvents can interfere with the catalytic cycle and reduce the yield.- Use high-purity reagents and anhydrous solvents. - Consider purifying the starting materials if their quality is uncertain.
Issue 2: Product Purity Issues
Possible Cause Troubleshooting Steps
Presence of Unreacted 4-Nitrobenzoic Acid: An incomplete reaction will leave unreacted starting material in the crude product.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - If the reaction has stalled, consider extending the reaction time or optimizing the temperature.
Formation of Byproducts: Side reactions can lead to the formation of impurities that are difficult to remove. A common byproduct in amidation reactions is the corresponding carboxylic acid if the acylating agent hydrolyzes.[6]- Ensure a completely anhydrous reaction environment to minimize hydrolysis. - After the reaction, washing the crude product with a mild alkaline solution can help remove acidic impurities like unreacted 4-nitrobenzoic acid.[7]
Difficulties in Isolating the Product: Using an excessive amount of catalyst can complicate the isolation of this compound from the reaction mixture.[1]- Adhere to the recommended catalyst loading. - If isolation is problematic, consider alternative work-up procedures, such as extraction with a different solvent system or purification by column chromatography.

Catalyst Performance Data

The following table summarizes the performance of the catalytic system for the synthesis of this compound from 4-nitrobenzoic acid and ammonia.

Catalyst SystemCatalyst Loading (mol per mol of 4-nitrobenzoic acid)Co-catalyst (PEG) Loading (mol per mol of 4-nitrobenzoic acid)Reported Yield (%)
Boric Acid / PEG0.008 - 0.40.00024 - 0.266up to 97[1]
Tetrabutoxytitanium / PEG0.008 - 0.40.00024 - 0.266up to 97[1]
Dimethylphosphite / PEG0.008 - 0.40.00024 - 0.266up to 97[1]

Experimental Protocol

This protocol is adapted from the patented method for the synthesis of this compound using a catalytic system.[1][7]

Materials:

  • 4-nitrobenzoic acid

  • Ammonia gas

  • Boric acid (or Tetrabutoxytitanium, or Dimethylphosphite)

  • Polyethylene glycol (MW 400-5000)

  • Solvent (e.g., isopropylbenzene and toluene mixture, or o-dichlorobenzene)[1][7]

  • Alkaline solution (for washing)

  • Water

Procedure:

  • Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and gas inlet, charge the 4-nitrobenzoic acid, the selected catalyst (boric acid, tetrabutoxytitanium, or dimethylphosphite), and polyethylene glycol in the appropriate molar ratios (see table above).

  • Solvent Addition: Add the solvent to the reaction flask.

  • Heating: Heat the mixture with stirring to a temperature of 160-165°C.[7]

  • Ammonia Introduction: Bubble ammonia gas through the heated reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC) until the 4-nitrobenzoic acid is consumed.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to 10-20°C to allow the this compound to precipitate.

  • Filtration: Filter the precipitated solid.

  • Washing: Wash the solid first with an alkaline solution and then with water to remove unreacted starting materials and other impurities.[7]

  • Drying: Dry the purified this compound to obtain the final product.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactants: - 4-Nitrobenzoic Acid - Catalyst - PEG Solvent Add Solvent Reactants->Solvent Heat Heat to 160-165°C Solvent->Heat Ammonia Bubble Ammonia Gas Heat->Ammonia Monitor Monitor Reaction (TLC/HPLC) Ammonia->Monitor Cool Cool to 10-20°C Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash Solid: 1. Alkaline Solution 2. Water Filter->Wash Dry Dry Product Wash->Dry Product This compound Dry->Product

Caption: Experimental workflow for the catalytic synthesis of this compound.

Catalyst_Selection_Logic Start Start: Need to Synthesize This compound Goal High Yield (>95%) Required? Start->Goal Catalytic_System Select Catalytic System: - Primary Catalyst + PEG Goal->Catalytic_System Yes Choose_Catalyst Choose Primary Catalyst Catalytic_System->Choose_Catalyst Boric_Acid Boric Acid Choose_Catalyst->Boric_Acid Commonly Available Tetrabutoxytitanium Tetrabutoxytitanium Choose_Catalyst->Tetrabutoxytitanium Alternative Dimethylphosphite Dimethylphosphite Choose_Catalyst->Dimethylphosphite Alternative Proceed Proceed to Synthesis Protocol Boric_Acid->Proceed Tetrabutoxytitanium->Proceed Dimethylphosphite->Proceed

Caption: Logical workflow for selecting a catalyst for this compound synthesis.

References

Technical Support Center: Solvent Effects on the Rate of 4-Nitrobenzamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the solvent effects on the rate of 4-nitrobenzamide formation. The resources below include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental investigation of solvent effects on this compound formation.

Question Possible Cause(s) Suggested Solution(s)
Why is the reaction rate unexpectedly slow in all solvents? 1. Low quality of reagents: The 4-nitrobenzoyl chloride may have hydrolyzed due to moisture. The amine solution (e.g., ammonia or other amine) might be at a lower concentration than expected. 2. Low reaction temperature: The activation energy for the reaction may not be sufficiently overcome at the experimental temperature.1. Use freshly opened or purified reagents. Ensure the amine concentration is accurate. 2. Consider moderately increasing the reaction temperature while ensuring it remains constant across all experiments.
The reaction proceeds to completion almost instantaneously, making it difficult to measure the kinetics. What can be done? 1. High concentration of reactants: The collision frequency of reactant molecules is too high. 2. Highly reactive nucleophile: The amine being used is extremely reactive.1. Decrease the concentration of one or both reactants. 2. If applicable to your study, consider using a less reactive amine to slow down the reaction to a measurable rate.
Why am I observing poor reproducibility of my kinetic data? 1. Inconsistent temperature control: Small fluctuations in temperature can significantly impact reaction rates. 2. Contamination: Trace amounts of water or other impurities can affect the reaction. 3. Inaccurate measurement of reagents: Errors in dispensing the reactants will lead to variations in concentration.1. Use a thermostated reaction vessel or a water bath to maintain a constant temperature. 2. Use anhydrous solvents and dry glassware. 3. Calibrate pipettes and use precise measurement techniques.
I am observing the formation of a white precipitate (other than the product) in my reaction. What could it be? In reactions involving an amine and an acyl chloride, a common byproduct is the hydrochloride salt of the amine, formed from the reaction of the amine with the HCl generated.This is a common occurrence. If the precipitate interferes with your analytical method (e.g., UV-Vis spectroscopy), you may need to filter the sample before analysis or use a different analytical technique. For preparative scale, this salt is typically removed during the workup.[1]
The solubility of this compound is low in some of my chosen solvents, leading to precipitation during the reaction. How can I address this? The product is precipitating out of the solution as it is being formed, which can interfere with kinetic measurements.1. Work at lower reactant concentrations to ensure the product concentration remains below its solubility limit. 2. If possible for your experimental design, consider adding a co-solvent to improve the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the rate of this compound formation from 4-nitrobenzoyl chloride and an amine?

A1: The reaction between 4-nitrobenzoyl chloride and an amine is a nucleophilic acyl substitution. The transition state is more polar than the reactants. Therefore, polar solvents are expected to stabilize the transition state more than the reactants, leading to an increase in the reaction rate. Nonpolar solvents will generally result in slower reaction rates.[2][3]

Q2: What is the expected difference in reaction rate between polar protic and polar aprotic solvents?

A2: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally expected to lead to faster reaction rates for this type of reaction compared to polar protic solvents (e.g., water, ethanol, methanol).[4][5] This is because polar protic solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbonyl carbon. Polar aprotic solvents do not form such strong hydrogen bonds, leaving the nucleophile more "naked" and reactive.[4][6]

Q3: Can the solvent choice influence the reaction mechanism?

A3: While the fundamental mechanism is nucleophilic acyl substitution, the specific pathway can be influenced by the solvent. In highly polar, ionizing solvents, a mechanism with more charge separation, potentially involving a tetrahedral intermediate with a longer lifetime, might be favored.

Q4: How can I monitor the rate of this compound formation?

A4: Several techniques can be employed to monitor the reaction kinetics. Spectroscopic methods such as UV-Vis, IR, or NMR are common. For example, you can monitor the disappearance of the 4-nitrobenzoyl chloride peak or the appearance of the this compound peak in the spectrum over time.[7] Chromatographic methods like HPLC can also be used to quantify the concentration of reactants and products at different time points.[8]

Q5: What are some suitable solvents to investigate for this study?

A5: A good selection of solvents would cover a range of polarities and proticities. For example:

  • Nonpolar: Toluene, Dioxane

  • Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Ethanol, Methanol, Water

Data Presentation

The following table provides a representative summary of how the rate of this compound formation might be affected by different solvents. The reaction considered here is the reaction of 4-nitrobenzoyl chloride with an amine. The rate constants are illustrative and will vary depending on the specific amine, temperature, and concentrations used.

SolventSolvent TypeDielectric Constant (ε)Expected Relative Rate Constant (k_rel)
TolueneNonpolar2.4Low
DioxaneNonpolar2.2Low
AcetonePolar Aprotic21Moderate
AcetonitrilePolar Aprotic37High
Dimethylformamide (DMF)Polar Aprotic37Very High
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very High
EthanolPolar Protic24Moderate
MethanolPolar Protic33Moderate
WaterPolar Protic80Moderate to Low

Experimental Protocols

Protocol for Kinetic Analysis of this compound Formation via UV-Vis Spectroscopy

This protocol describes a general method for determining the rate of this compound formation from 4-nitrobenzoyl chloride and an amine in different solvents using UV-Vis spectroscopy.

1. Materials and Reagents:

  • 4-Nitrobenzoyl chloride

  • Amine of choice (e.g., aniline, butylamine)

  • A selection of anhydrous solvents (e.g., acetonitrile, dioxane, ethanol)

  • Thermostated UV-Vis spectrophotometer with quartz cuvettes

2. Preparation of Stock Solutions:

  • Prepare a stock solution of 4-nitrobenzoyl chloride in each of the chosen solvents. The concentration should be chosen such that after mixing with the amine solution, the absorbance values fall within the linear range of the spectrophotometer.

  • Prepare a stock solution of the amine in each of the chosen solvents. The concentration is typically in excess of the 4-nitrobenzoyl chloride to ensure pseudo-first-order kinetics.

3. Experimental Procedure:

  • Set the spectrophotometer to the desired temperature and allow it to equilibrate.

  • Determine the wavelength of maximum absorbance (λ_max) for this compound in each solvent, ensuring that the starting materials do not significantly absorb at this wavelength.

  • Place a known volume of the amine stock solution into a quartz cuvette and place it in the spectrophotometer.

  • Record a baseline spectrum.

  • To initiate the reaction, rapidly inject a known volume of the 4-nitrobenzoyl chloride stock solution into the cuvette, quickly mix, and immediately start recording the absorbance at the predetermined λ_max at regular time intervals.

  • Continue recording until the reaction is complete, as indicated by a stable absorbance reading.

4. Data Analysis:

  • Plot the absorbance versus time.

  • Assuming pseudo-first-order kinetics, the natural logarithm of (A_∞ - A_t) versus time should yield a straight line, where A_∞ is the final absorbance and A_t is the absorbance at time t.

  • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

  • The second-order rate constant (k_2) can be calculated by dividing k_obs by the concentration of the amine in excess.

  • Repeat the experiment in each of the chosen solvents to compare the rate constants.

Visualization

Experimental_Workflow Workflow for Investigating Solvent Effects on Reaction Kinetics cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion reagent_prep Prepare Stock Solutions (4-Nitrobenzoyl Chloride & Amine) in Various Solvents run_reaction Initiate Reaction in each Solvent reagent_prep->run_reaction instrument_setup Set up & Equilibrate Analytical Instrument (e.g., UV-Vis Spectrophotometer) instrument_setup->run_reaction monitor_reaction Monitor Reaction Progress (e.g., Absorbance vs. Time) run_reaction->monitor_reaction plot_data Plot Kinetic Data monitor_reaction->plot_data calc_rate Calculate Rate Constants (k_obs and k_2) plot_data->calc_rate compare_rates Compare Rate Constants across Different Solvents calc_rate->compare_rates conclusion Correlate Reaction Rates with Solvent Properties (Polarity, Proticity) compare_rates->conclusion

Caption: Experimental workflow for studying solvent effects.

References

Technical Support Center: 4-Nitrobenzamide Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of 4-Nitrobenzamide production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when transitioning from laboratory to pilot and industrial-scale synthesis.

Frequently Asked questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent industrial method for this compound synthesis is the direct amidation of 4-nitrobenzoic acid with ammonia. This is often carried out at elevated temperatures in the presence of a catalytic system to drive the reaction to completion and ensure high yield. A notable example of such a system employs boric acid as a catalyst and polyethylene glycol (PEG) as a co-catalyst.[1]

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: The main challenges in scaling up this compound production include:

  • Heat Management: The amidation reaction can be exothermic, and inefficient heat dissipation in large reactors can lead to temperature gradients, promoting side reactions and the formation of impurities.

  • Mass Transfer Limitations: Achieving uniform mixing of reactants is more difficult in larger vessels, which can result in incomplete reactions and lower yields.

  • Impurity Profile Changes: The types and quantities of impurities may differ between laboratory and industrial-scale production due to longer reaction times and variations in heating and mixing.

  • Solid Handling: The handling of solid reactants and the filtration and drying of the final product can present logistical challenges at a larger scale.

Q3: What are the key safety concerns in the industrial production of this compound?

A3: Safety is paramount in the scale-up of any chemical process. For this compound production, key concerns include:

  • Handling of Raw Materials: 4-nitrobenzoic acid can be an irritant, and appropriate personal protective equipment (PPE) should be used.

  • Reaction Conditions: The reaction is typically carried out at high temperatures (around 160-165°C), requiring robust equipment and careful temperature monitoring to prevent runaway reactions.

  • Product Handling: this compound is harmful if swallowed, and dust formation should be minimized during handling and packaging.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Due to poor mass transfer or insufficient reaction time at a larger scale.- Optimize the agitation speed and impeller design to ensure homogeneity.- Increase the reaction time and monitor the reaction progress using in-process controls (e.g., HPLC).
Sub-optimal Catalyst Performance: The catalyst-to-reactant ratio may not be optimal for the larger scale.- Re-evaluate the molar ratio of boric acid and polyethylene glycol to 4-nitrobenzoic acid. A patent suggests a catalyst quantity of 0.008-0.4 moles per mole of 4-nitrobenzoic acid.[1]
High Impurity Levels Unreacted 4-Nitrobenzoic Acid: Due to poor mixing or insufficient ammonia supply.- Ensure a consistent and sufficient flow of ammonia gas into the reaction mixture.- Improve agitation to enhance reactant contact.
Thermal Degradation Products: Formation of byproducts at elevated temperatures.- Maintain strict temperature control and avoid localized overheating. The optimal temperature range is typically 160-165°C.[1]- Consider a slightly lower reaction temperature for a longer duration.
Poor Product Quality (e.g., color, crystal form) Inefficient Purification: Inadequate removal of colored impurities during crystallization or washing.- Perform an activated carbon treatment of the crude product solution before crystallization.- Optimize the recrystallization solvent and the washing procedure. An alkaline wash followed by a water wash is recommended.[1]
Inconsistent Crystal Size: This can be affected by the rate of cooling and agitation during crystallization.- Implement a controlled cooling profile for the crystallization process.- Optimize the stirring rate during crystallization to influence crystal size distribution.

Data Presentation

The following table provides an illustrative comparison of key parameters for the synthesis of this compound at laboratory and pilot scales. Note: This data is for illustrative purposes and may vary depending on the specific equipment and process conditions.

Parameter Laboratory Scale (100 g) Pilot Scale (10 kg)
Reaction Time 4-6 hours8-12 hours
Temperature 160-165°C160-165°C
Yield ~95%~90-93%
Purity (after recrystallization) >99.5%>99.0%
Key Impurities Unreacted 4-nitrobenzoic acid (<0.2%)Unreacted 4-nitrobenzoic acid (<0.5%), thermal degradation byproducts (<0.5%)

Experimental Protocols

Synthesis of this compound from 4-Nitrobenzoic Acid

This protocol is based on a boric acid and polyethylene glycol catalyzed amidation reaction.[1]

Materials:

  • 4-Nitrobenzoic Acid

  • Boric Acid

  • Polyethylene Glycol (PEG-400)

  • Ammonia gas

  • Solvent (e.g., a mixture of isopropylbenzene and toluene)

  • Alkaline solution (e.g., dilute sodium hydroxide)

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, gas inlet tube, and temperature probe.

  • Heating/cooling circulator.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven for drying.

Procedure:

  • Charge the reactor with 4-nitrobenzoic acid, boric acid, polyethylene glycol, and the solvent mixture.

  • Begin stirring and heat the mixture to 160-165°C.

  • Once the temperature is stable, start bubbling ammonia gas through the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion of the reaction, cool the mixture to 10-20°C.

  • Filter the precipitated product.

  • Wash the solid product first with an alkaline solution and then with water.

  • Dry the purified this compound in a vacuum oven.

Mandatory Visualization

Reaction_Pathway Reactants 4-Nitrobenzoic Acid + Ammonia Catalyst Boric Acid / PEG 160-165°C Reactants->Catalyst Intermediate Activated Carboxylic Acid (intermediate complex) Catalyst->Intermediate Activation Product This compound Intermediate->Product Amidation Impurity1 Unreacted 4-Nitrobenzoic Acid Intermediate->Impurity1 Incomplete Reaction Impurity2 Thermal Degradation Byproducts Product->Impurity2 Side Reaction (High Temp)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Scale-up Issue Identified CheckYield Low Yield? Start->CheckYield CheckPurity High Impurity Levels? CheckYield->CheckPurity No SolutionYield Optimize Mixing Increase Reaction Time Adjust Catalyst Ratio CheckYield->SolutionYield Yes CheckQuality Poor Product Quality? CheckPurity->CheckQuality No SolutionPurity Improve Ammonia Supply Enhance Mixing Control Temperature CheckPurity->SolutionPurity Yes SolutionQuality Carbon Treatment Optimize Crystallization Control Cooling Rate CheckQuality->SolutionQuality Yes End Process Optimized CheckQuality->End No SolutionYield->CheckPurity SolutionPurity->CheckQuality SolutionQuality->End

Caption: Troubleshooting workflow for this compound scale-up.

FAQ_Logic MainTopic This compound Scale-up Challenges Synthesis Synthesis Route MainTopic->Synthesis Challenges Scale-up Challenges MainTopic->Challenges Safety Safety Concerns MainTopic->Safety Heat Heat Management Challenges->Heat Mass Mass Transfer Challenges->Mass Impurities Impurity Profile Challenges->Impurities Handling Solid Handling Challenges->Handling

Caption: Logical relationship of FAQ topics.

References

Technical Support Center: Monitoring 4-Nitrobenzamide Reaction Progress Using TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 4-Nitrobenzamide.

Troubleshooting Guide

Question: My spots are streaking or elongated. What should I do?

Answer: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting it on the TLC plate.[1]

  • Acidic or Basic Compounds: 4-Nitrobenzoic acid (a potential starting material) is acidic and can interact strongly with the silica gel, causing streaking. To mitigate this, you can add a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase.[1][2]

  • Inappropriate Polarity of Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can result in a diffuse or streaked spot. Ensure the spotting solvent is volatile and allows for a concentrated, small spot.[1]

Question: My spots are all at the baseline (low Rf) or at the solvent front (high Rf). How can I fix this?

Answer: The position of the spots is determined by the polarity of the mobile phase.

  • Spots at the Baseline: If your compounds remain at the bottom of the plate, your eluent is not polar enough. You need to increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane-ethyl acetate system).[2] For highly polar compounds that are difficult to move off the baseline, consider using reverse-phase silica gel plates.[3]

  • Spots at the Solvent Front: If your compounds run to the top of the plate, your eluent is too polar. You should decrease the proportion of the polar solvent or choose a less polar solvent system.[2]

Question: I see multiple spots in the reaction mixture lane. What do they represent?

Answer: Multiple spots can indicate several possibilities:

  • Incomplete Reaction: One of the spots will likely correspond to your starting material. You can confirm this by running a lane with just the starting material and another "cospot" lane where you spot both the starting material and the reaction mixture in the same place.[4][5][6]

  • Formation of Byproducts: The reaction may be producing one or more side products, each of which can appear as a distinct spot.

  • Decomposition: The product or starting material might be decomposing on the silica gel plate. This can sometimes be identified by running a 2D TLC.[3]

Question: My starting material and product have very similar Rf values. How can I improve their separation?

Answer:

  • Change the Solvent System: Experiment with different solvent systems of varying polarities. Sometimes, a small change in the solvent ratio can significantly improve separation.

  • Use a Cospot: A cospot, where the starting material and reaction mixture are spotted on top of each other, can help determine if the reaction is complete. If the reaction is finished, you should see a single, potentially elongated spot (like a snowman) for the product, which is slightly offset from the starting material spot in its own lane.[3][5]

  • Try a Different Stain: Some staining agents can produce different colors for different compounds, which can help in distinguishing between spots with similar Rf values.[3]

Question: The spots on my TLC plate are not visible. What are the possible reasons?

Answer:

  • Non-UV Active Compound: While this compound and its common precursors are aromatic and should be UV active, some potential impurities might not be. If you don't see a spot under the UV lamp, you will need to use a chemical stain.[2]

  • Sample is Too Dilute: The concentration of your compound might be too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry between each application, to concentrate the sample.[2]

  • Volatile Compound: The compound may have evaporated from the plate. While not typical for this compound, it's a possibility for other reaction components.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring a this compound reaction?

A1: A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A good starting point would be a 1:1 or 2:1 mixture of hexane:ethyl acetate. You can then adjust the ratio to achieve optimal separation, aiming for an Rf value of around 0.3-0.5 for your product.

Q2: How can I visualize this compound and its precursors on a TLC plate?

A2: this compound and its common starting materials (like 4-nitrobenzoic acid) contain aromatic rings and are therefore UV active. They will appear as dark spots on a fluorescent TLC plate under UV light (254 nm). If visualization with UV is not sufficient, a general-purpose stain like potassium permanganate can be used.[7] For more specific visualization of the nitro group, a stain involving reduction with stannous chloride followed by diazotization can be employed, which typically produces brightly colored spots.

Q3: What are the expected Rf values for the starting material and product?

A3: The Rf value is dependent on the specific solvent system used. However, in a typical normal-phase TLC (silica gel) with a hexane:ethyl acetate eluent, the product, this compound, will be more polar than a less functionalized starting material and less polar than a more functionalized one. For instance, when synthesizing from 4-nitrobenzoic acid, the amide product is generally less polar than the carboxylic acid starting material. Therefore, the this compound should have a higher Rf value than 4-nitrobenzoic acid.

Data Presentation

CompoundExpected PolarityExpected Rf in Hexane:Ethyl Acetate (1:1)
4-Nitrobenzoic AcidHighLow (e.g., 0.1 - 0.3)
This compoundMediumMedium (e.g., 0.4 - 0.6)
N-Benzyl-4-nitrobenzamideLower than this compound~0.50 (in 4:1 Hexane:EtOAc)[4]

Note: These are estimated values and can vary based on the exact TLC plate, chamber saturation, and temperature.

Experimental Protocols

Detailed Methodology for TLC Monitoring of this compound Reaction

  • Prepare the TLC Chamber:

    • Pour a small amount (0.5-1 cm depth) of your chosen eluent (e.g., 1:1 hexane:ethyl acetate) into a developing chamber.

    • Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber with solvent vapors.

    • Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three small, equidistant points on the origin for spotting.

  • Spot the TLC Plate:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the leftmost mark.

    • Lane 2 (Cospot - Co): On the middle mark, first spot the starting material as in Lane 1. Then, without letting the spot get too large, spot the reaction mixture directly on top of the starting material spot.[5]

    • Lane 3 (Reaction Mixture - Rxn): Withdraw a small aliquot from your reaction vessel using a capillary tube. Spot this directly onto the rightmost mark.[6]

    • Ensure all spots are small and concentrated. Allow the solvent to fully evaporate from the spots before developing the plate.[6]

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[7]

    • If necessary, use a chemical stain (e.g., potassium permanganate dip followed by gentle heating) to visualize any non-UV active spots.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time.[6]

Mandatory Visualization

TLC_Troubleshooting_Workflow start Start TLC Analysis observe_plate Observe Developed TLC Plate start->observe_plate streaking Are spots streaking? observe_plate->streaking rf_issue Are Rf values optimal? streaking->rf_issue No streaking_sol Troubleshoot Streaking: 1. Dilute sample 2. Add acid/base to eluent streaking->streaking_sol Yes multiple_spots Are there multiple unexpected spots? rf_issue->multiple_spots Yes, optimal rf_low Spots at Baseline (Low Rf) rf_issue->rf_low No, too low rf_high Spots at Solvent Front (High Rf) rf_issue->rf_high No, too high good_tlc TLC is Good Continue Reaction Monitoring multiple_spots->good_tlc No multi_spot_sol Identify Spots: 1. Use cospot with SM 2. Consider side products/decomposition multiple_spots->multi_spot_sol Yes end End good_tlc->end streaking_sol->observe_plate Re-run TLC rf_low_sol Increase Eluent Polarity rf_low->rf_low_sol rf_high_sol Decrease Eluent Polarity rf_high->rf_high_sol rf_low_sol->observe_plate Re-run TLC rf_high_sol->observe_plate Re-run TLC multi_spot_sol->good_tlc

References

Technical Support Center: Managing Toxic Byproducts from 4-Nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the safe handling and management of toxic byproducts generated during the synthesis of 4-Nitrobenzamide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic byproducts I should be aware of during this compound synthesis?

A1: The primary toxic byproducts depend on the synthetic route. Common methods include:

  • Amidation of 4-Nitrobenzoic Acid: The main byproduct is typically unreacted 4-nitrobenzoic acid, which is an irritant.[1][2] Depending on the reaction conditions, high temperatures and strong nitrating agents can lead to the formation of dinitrated or polynitrated aromatic compounds.[3]

  • From 4-Nitrobenzoyl Chloride: This route generates hydrochloric acid (HCl) as a significant byproduct, which is corrosive.[4]

  • Nitration Reactions: The nitration process itself can produce reddish-brown vapors of nitrogen dioxide (NO₂), which is a pungent and toxic gas.[5]

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation is key to improving yield and safety.

  • Control Stoichiometry: Use a precise stoichiometric amount of the nitrating agent to avoid over-nitration.[3]

  • Temperature Control: For nitration reactions, maintaining a lower reaction temperature can significantly decrease the rate of secondary or undesired nitrations.[3] For example, keeping the temperature below 50°C is often recommended for benzene nitration to minimize dinitration.[3]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent further side reactions.[3][4]

Q3: What are the immediate safety precautions for handling nitro-aromatic waste?

A3: Nitro-aromatic compounds and their byproducts require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[6]

  • Ventilation: Conduct all reactions and handling of materials in a well-ventilated chemical fume hood to avoid inhaling dust or vapors, especially toxic gases like nitrogen dioxide.[5][6]

  • Segregation: Store waste containing nitro compounds in clearly labeled, closed containers, separate from incompatible materials like strong oxidizing agents, acids, or bases.[6][7]

Q4: How should I dispose of waste generated from the synthesis?

A4: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1][8] Do not pour waste down the drain.[2][9] Surplus and non-recyclable materials should be handled by a licensed professional waste disposal service.[6] Incineration in a chemical incinerator is often the preferred method for organic nitro compounds.[6]

Troubleshooting Guide

Problem 1: I see reddish-brown fumes coming from my reaction vessel.

  • Probable Cause: You are likely observing the evolution of nitrogen dioxide (NO₂) gas, a common byproduct of nitration reactions.[5] This gas is toxic and indicates that the reaction is proceeding, but it must be contained.

  • Solution:

    • Ensure the reaction is being conducted inside a certified chemical fume hood with the sash at the appropriate height.

    • Check that the ventilation is working correctly.

    • Do not breathe the fumes.[8] If you have been exposed, move to fresh air immediately and seek medical attention if you feel unwell.[1][2]

Problem 2: My final product has a low melting point and appears impure after initial filtration.

  • Probable Cause: The crude product is likely contaminated with unreacted starting materials (e.g., 4-nitrobenzoic acid) or side-products (e.g., dinitrated compounds).[10]

  • Solution:

    • Washing: Wash the filtered product with a dilute alkaline solution (like sodium hydroxide) to remove acidic impurities such as unreacted 4-nitrobenzoic acid. Follow this with a water wash to remove the base.[4][10]

    • Recrystallization: Purify the product further by recrystallization from a suitable solvent, such as ethyl acetate or hot alcohol.[4][11] This is a highly effective method for removing most impurities.

Problem 3: The reaction is very slow or not proceeding to completion.

  • Probable Cause: Aromatic rings with deactivating groups, like the nitro group, are less reactive. The reaction conditions may not be sufficiently "forcing" to drive the reaction to completion.[3]

  • Solution:

    • Increase Temperature: Carefully and gradually increase the reaction temperature while monitoring for the formation of new byproducts via TLC. Some amidation reactions require temperatures of 160-165°C.[4]

    • Use a Catalyst: For the amidation of 4-nitrobenzoic acid, catalytic systems involving boric acid and polyethylene glycol (PEG) can significantly increase the reaction rate and yield.[10][12]

    • Stronger Reagents: If applicable, consider using a more reactive starting material, such as converting 4-nitrobenzoic acid to 4-nitrobenzoyl chloride before reaction with an amine.[4]

Hazard Data Summary

The following table summarizes key hazard information for substances commonly encountered in this compound synthesis.

SubstanceCAS NumberPrimary HazardsLD50 (Oral, Rat)
This compound619-80-7Harmful if swallowed; Causes skin and eye irritation.[13][14]Not specified
4-Nitrobenzoic Acid62-23-7Causes skin and eye irritation; May cause respiratory irritation.[2][8]1960 mg/kg[1]
4-Nitroaniline100-01-6Toxic if swallowed, in contact with skin, or if inhaled; Harmful to aquatic life.[9]Not specified
Nitrogen Dioxide (NO₂)10102-44-0Toxic if inhaled; Causes severe skin burns and eye damage.[5]Not applicable
Hydrochloric Acid (HCl)7647-01-0Causes severe skin burns and eye damage; May cause respiratory irritation.Not applicable

Key Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitrobenzoyl Chloride

This protocol is a general laboratory-scale method.[4]

  • Dissolve Amine: Dissolve the desired amine (e.g., ammonia or another primary/secondary amine) in an inert solvent like dichloromethane inside a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Acid Chloride: Add a solution of 4-nitrobenzoyl chloride in the same solvent dropwise to the cooled amine solution with continuous stirring. A base such as pyridine or triethylamine should be included to neutralize the HCl byproduct that forms.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor completion using TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent to obtain pure this compound.[4]

Protocol 2: Neutralization and Disposal of Acidic Byproducts

  • Quenching: After the reaction is complete, cool the reaction vessel in an ice bath.

  • Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to the reaction mixture with stirring. Monitor the pH with litmus paper or a pH meter until it is neutral (pH ~7). Be cautious as this can be an exothermic process and may release gas (CO₂ if using bicarbonate).

  • Extraction: If applicable, extract the aqueous layer with an appropriate organic solvent to remove any dissolved organic material.

  • Segregation: Combine the neutralized aqueous waste into a designated, labeled hazardous waste container for aqueous waste. Keep organic solvent waste in a separate, labeled container.

  • Disposal: Arrange for pickup and disposal by a licensed waste management company.[6]

Protocol 3: Small Spill Cleanup

This protocol is for small, solid spills of nitro-aromatic compounds.[6]

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated. Evacuate non-essential personnel.[6]

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and protective clothing.[6]

  • Contain Spill: To prevent dust formation, carefully dampen the spilled solid material with alcohol (e.g., ethanol or isopropanol).[6]

  • Collect Material: Gently sweep or wipe up the dampened material with absorbent paper. Place the contaminated paper and any contaminated clothing into a vapor-tight plastic bag.[6]

  • Decontaminate Area: Wash the contaminated surface first with alcohol, followed by a thorough washing with a strong soap and water solution.[6][15]

  • Final Disposal: Seal the bag and label it as hazardous waste. Arrange for professional disposal.[6] Do not re-enter the area until it has been verified as clean.[15]

Visualizations

Synthesis and Byproduct Management Workflow

start_end start_end process process waste waste product product A Start: Reactants (4-Nitrobenzoyl Chloride, Amine) B Reaction Step (Solvent, Base) A->B C Quenching & Neutralization B->C Crude Mixture D Liquid-Liquid Extraction C->D W1 Acidic Byproducts (HCl) Neutralized Salts C->W1 Neutralized E Drying & Solvent Evaporation D->E Organic Layer W2 Aqueous Waste D->W2 Aqueous Layer F Purification (Recrystallization) E->F Crude Product W3 Organic Solvent Waste E->W3 Recovered Solvent G Final Product: Pure this compound F->G W4 Purification Residue (Impurities, Unreacted Materials) F->W4

Caption: Workflow for synthesis and purification, highlighting waste generation points.

Troubleshooting Decision Tree for Unexpected Fumes

decision decision action_safe action_safe action_caution action_caution observation observation obs Observation: Unexpected Fumes Detected q1 Are you in a well-ventilated fume hood? obs->q1 a1_no Action: Evacuate area immediately. Alert safety officer. q1->a1_no No a1_yes Action: Lower sash. Do not inhale fumes. q1->a1_yes Yes q2 Are fumes reddish-brown? a1_yes->q2 a2_yes Likely NO₂ gas. Continue to monitor. Ensure reaction is contained. q2->a2_yes Yes a2_no Identify source. If unknown or hazardous, stop reaction & evacuate. q2->a2_no No / Unsure

Caption: Decision tree for safely responding to the release of unexpected fumes.

Chemical Waste Segregation and Disposal Logic

start start category category container container action action waste Waste Generated aq Aqueous Waste (Neutralized) waste->aq org_non_halo Non-Halogenated Organic Solvent waste->org_non_halo org_halo Halogenated Organic Solvent waste->org_halo solid Solid Waste (Crude product, filter paper) waste->solid cont_aq Aqueous Waste Container aq->cont_aq cont_non_halo Non-Halogenated Waste Container org_non_halo->cont_non_halo cont_halo Halogenated Waste Container org_halo->cont_halo cont_solid Solid Waste Container solid->cont_solid dispose Arrange Professional Disposal cont_aq->dispose cont_non_halo->dispose cont_halo->dispose cont_solid->dispose

Caption: Logic for segregating different types of chemical waste for proper disposal.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Nitrobenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes for 4-nitrobenzamide and its ortho- and meta-isomers. The selection of an appropriate synthetic strategy is crucial in chemical research and drug development, impacting yield, purity, and scalability. This document outlines common synthesis methodologies, presents comparative experimental data, and provides detailed protocols to aid in the selection of the most suitable route for a given application.

Comparison of Primary Synthesis Routes

The synthesis of nitrobenzamides is most commonly achieved through the amidation of the corresponding nitrobenzoic acid or its more reactive acyl chloride derivative. Alternative routes, such as those starting from nitrobenzaldehydes or nitrobenzonitriles, offer additional options, particularly for the meta-isomer. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Table 1: Performance Comparison of Synthesis Routes for Nitrobenzamide Isomers
IsomerStarting MaterialReagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
This compound 4-Nitrobenzoic AcidBoric acid, Polyethylene glycol, NH₃Isopropylbenzene/Toluene160-165Not SpecifiedUp to 97%[1][2]
4-Nitrobenzoic AcidThionyl chloride, NH₄OHTrichlorethylene50-60Not Specified~90%[2]
4-Nitrobenzoyl Chloride2-(3-chlorophenyl)ethan-1-amine, TriethylamineDichloromethaneRoom Temp.30 minNot Specified[3]
2-Nitrobenzamide 2-Hydroxy-6-nitrobenzoic AcidThionyl chloride, NH₄OHDichloromethane0 to Room Temp.~3 hoursNot Specified[4]
3-Nitrobenzamide 3-NitrobenzaldehydeHydroxylamine hydrochloride, Cs₂CO₃, Pd(OAc)₂DMSO/Water10019 hours57%[5]
3-NitrobenzonitrileCsOH·H₂O, Ammonia waterAmmonia water1001 hour75%[5]
BenzamideConc. H₂SO₄, Conc. HNO₃Not ApplicableIce bath20 min (addition)Not Specified[6]
3-Nitrobenzoyl ChloridePrimary/Secondary Amine, Pyridine/TriethylamineDichloromethane/THF0 to Room Temp.Several hoursNot Specified[1]

Experimental Protocols

The following are detailed experimental methodologies for common synthesis routes for each nitrobenzamide isomer.

Synthesis of this compound from 4-Nitrobenzoic Acid (Catalytic Amidation)

Materials:

  • 4-Nitrobenzoic acid

  • Boric acid

  • Polyethylene glycol (PEG-400)

  • Isopropylbenzene

  • Toluene

  • Ammonia gas

  • Alkaline solution (e.g., dilute NaOH)

  • Water

Procedure:

  • In a reaction flask equipped with a stirrer and a gas inlet, charge 4-nitrobenzoic acid, boric acid, and polyethylene glycol in a suitable solvent mixture of isopropylbenzene and toluene.[1]

  • Heat the mixture to 160-165 °C with continuous stirring.[1]

  • Bubble ammonia gas through the heated reaction mixture.[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Filter the precipitate and wash the solid sequentially with an alkaline solution and then with water.[1]

  • Dry the resulting solid to yield this compound.[1] A yield of up to 97% has been reported for this method.[2]

Synthesis of 2-Nitrobenzamide from 2-Hydroxy-6-nitrobenzoic Acid

Materials:

  • 2-Hydroxy-6-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

  • Ice bath

Procedure:

  • Dissolve 2-hydroxy-6-nitrobenzoic acid in anhydrous DCM and cool the solution to 0 °C in an ice bath.[4]

  • Slowly add thionyl chloride (1.2 equivalents) to the solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the formation of the acyl chloride by TLC.[4]

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-hydroxy-6-nitrobenzoyl chloride.[4]

  • In a separate flask, cool an excess of aqueous ammonia in an ice bath.[4]

  • Slowly add the crude acyl chloride to the cold ammonia solution with vigorous stirring.[4]

  • Continue stirring for 1 hour, during which a precipitate will form.[4]

  • Filter the solid product, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-nitrobenzamide.[4]

Synthesis of 3-Nitrobenzamide from 3-Nitrobenzonitrile (Hydrolysis)

Materials:

  • 3-Nitrobenzonitrile

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Ammonia water

Procedure:

  • In a reaction tube, add 3-nitrobenzonitrile (2 mmol) and CsOH·H₂O (0.0336 g, 10 mol%).[5]

  • Add 1.0 mL of ammonia water as the solvent.[5]

  • Seal the reaction tube and heat the mixture to 100 °C for 1 hour.[5]

  • The reaction conversion can be monitored by GC-MS, with reported conversion rates exceeding 99%.[5]

  • After cooling, the product can be purified by column chromatography to yield pure 3-nitrobenzamide, with a reported separation yield of 75%.[5]

Synthesis Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis of this compound and its isomers.

Synthesis of this compound cluster_0 Route 1: Catalytic Amidation cluster_1 Route 2: From Acyl Chloride 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid Reaction Mixture Reaction Mixture 4-Nitrobenzoic Acid->Reaction Mixture Boric Acid, PEG, NH3 160-165°C Precipitation Precipitation Reaction Mixture->Precipitation Cooling Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Alkaline & Water Wash This compound This compound Filtration & Washing->this compound Drying (Yield: up to 97%) 4-Nitrobenzoic Acid_2 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid_2->4-Nitrobenzoyl Chloride SOCl2 Ammonolysis Ammonolysis 4-Nitrobenzoyl Chloride->Ammonolysis NH4OH 50-60°C 4-Nitrobenzamide_2 4-Nitrobenzamide_2 Ammonolysis->4-Nitrobenzamide_2 Filtration & Drying (Yield: ~90%) Synthesis of 2-Nitrobenzamide cluster_0 From 2-Hydroxy-6-nitrobenzoic Acid 2-Hydroxy-6-nitrobenzoic Acid 2-Hydroxy-6-nitrobenzoic Acid Acyl Chloride Formation Acyl Chloride Formation 2-Hydroxy-6-nitrobenzoic Acid->Acyl Chloride Formation SOCl2, DCM 0°C to RT Ammonolysis Ammonolysis Acyl Chloride Formation->Ammonolysis Aq. NH3 (excess) 0°C Precipitation Precipitation Ammonolysis->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Cold Water Wash 2-Nitrobenzamide 2-Nitrobenzamide Filtration & Washing->2-Nitrobenzamide Drying Synthesis of 3-Nitrobenzamide cluster_0 Route 1: From 3-Nitrobenzonitrile cluster_1 Route 2: From 3-Nitrobenzaldehyde cluster_2 Route 3: Nitration of Benzamide 3-Nitrobenzonitrile 3-Nitrobenzonitrile Hydrolysis Hydrolysis 3-Nitrobenzonitrile->Hydrolysis CsOH·H2O, NH3 water 100°C, 1h Purification Purification Hydrolysis->Purification Column Chromatography 3-Nitrobenzamide 3-Nitrobenzamide Purification->3-Nitrobenzamide Yield: 75% 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde One-Pot Reaction One-Pot Reaction 3-Nitrobenzaldehyde->One-Pot Reaction Hydroxylamine·HCl, Cs2CO3 DMSO/Water, 100°C, 7h Palladium Catalysis Palladium Catalysis One-Pot Reaction->Palladium Catalysis Pd(OAc)2 100°C, 12h Purification_2 Purification_2 Palladium Catalysis->Purification_2 Column Chromatography 3-Nitrobenzamide_2 3-Nitrobenzamide_2 Purification_2->3-Nitrobenzamide_2 Yield: 57% Benzamide Benzamide Nitration Nitration Benzamide->Nitration Conc. H2SO4, Conc. HNO3 Ice Bath 3-Nitrobenzamide_3 3-Nitrobenzamide_3 Nitration->3-Nitrobenzamide_3

References

4-Nitrobenzamide vs. Other Nitroaromatic Compounds in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, nitroaromatic compounds represent a significant class of therapeutic agents with a broad spectrum of applications, including antimicrobial and anticancer therapies.[1][2] The biological activity of these compounds is largely attributed to the bioreduction of the nitro group, a process that generates reactive nitrogen species capable of damaging cellular macromolecules and inducing cell death.[3] This guide provides a comparative analysis of 4-nitrobenzamide and its derivatives against other notable nitroaromatic compounds, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Comparative Performance: Antimicrobial and Anticancer Activity

The therapeutic potential of this compound derivatives has been explored in both infectious diseases and oncology. The following tables summarize the available quantitative data, comparing the in vitro activity of these compounds with established nitroaromatic drugs such as metronidazole and nitrofurantoin, as well as other nitroaromatic anticancer agents.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives and Other Nitroaromatic Compounds

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
This compound Derivatives
Schiff Base of this compound (3a)12.52525[4]
Schiff Base of this compound (3a1)12.52525[4]
Comparator Nitroaromatic Drugs
Metronidazole>100 (aerobic)>100 (aerobic)-[5][6]
Nitrofurantoin8 - 6416 - 64-[7]

Note: The antimicrobial activity of metronidazole is primarily against anaerobic bacteria and certain parasites.[6] The data for this compound derivatives are from a single study and may not be directly comparable to data for other drugs due to variations in experimental conditions.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives and Other Nitroaromatic Compounds

Compound/DerivativeHCT-116 (Colon Cancer)MDA-MB-435 (Melanoma)HL-60 (Leukemia)Reference
This compound Derivatives
4a (4-fluorobenzyl)2.1111.9042.056[8]
4g (3,4-difluorobenzyl)>1001.0083.778[8]
4l (2-chlorobenzyl)3.5862.8971.993[8]
Other Nitroaromatic Anticancer Agents
A benzimidazole derivative (4k)-1.34 (MDA-MB-231)-[9]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide---

Note: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental protocols.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific molecular targets and signaling pathways. Two prominent mechanisms that have been investigated are the inhibition of Poly(ADP-ribose) polymerase (PARP) and the modulation of the Hedgehog signaling pathway.

PARP Inhibition

Certain nitrobenzamide derivatives have been identified as inhibitors of PARP enzymes, which are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[10]

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Replication Replication Fork Collapse PARP->Replication Nitrobenzamide This compound Derivative Inhibition PARP Inhibition Nitrobenzamide->Inhibition Inhibition->PARP DSB Double-Strand Break Replication->DSB BRCA_deficient BRCA-Deficient Cancer Cell DSB->BRCA_deficient Apoptosis Apoptosis BRCA_deficient->Apoptosis

Caption: PARP inhibition by this compound derivatives in BRCA-deficient cancer cells.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and can contribute to tumorigenesis when aberrantly activated. Some benzamide derivatives have been shown to inhibit this pathway by targeting the Smoothened (Smo) receptor, a key signal transducer.[1][8][11][12][13][14]

Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of novel drug candidates. The following are standard methodologies for evaluating the antimicrobial and cytotoxic activities of nitroaromatic compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth medium only). Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15][16][17][18][19]

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to determine the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration being non-toxic). Include a vehicle control (cells treated with the solvent alone). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.[3][12][20][21]

Pharmacokinetic Considerations

While in vitro activity is a crucial first step, the overall therapeutic potential of a compound is also heavily dependent on its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Limited publicly available data exists for the specific pharmacokinetic parameters of many this compound derivatives. However, general in vitro ADME assays for benzamide derivatives include assessments of plasma protein binding, metabolic stability in liver microsomes, and permeability using Caco-2 cell monolayers. These studies are essential to predict the in vivo behavior of these compounds and to guide further optimization for improved drug-like properties.[10]

Conclusion

This compound and its derivatives represent a promising class of compounds with demonstrated antimicrobial and anticancer activities. While direct comparative data against established nitroaromatic drugs is still emerging, the available evidence suggests that these compounds warrant further investigation. Their mechanisms of action, including the inhibition of key cellular pathways like PARP and Hedgehog signaling, offer exciting avenues for the development of novel therapeutics. Future research should focus on comprehensive head-to-head comparative studies, including in vivo efficacy and detailed pharmacokinetic profiling, to fully elucidate the therapeutic potential of this compound derivatives in drug discovery.

References

Unveiling the Antimicrobial Potential of 4-Nitrobenzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of microbiology and drug development, the quest for novel antimicrobial agents is a perpetual endeavor. This guide provides a comparative analysis of the antimicrobial efficacy of synthesized 4-Nitrobenzamide derivatives against standard antibiotics, supported by available experimental data from scientific literature. The objective is to offer a clear, data-driven overview to inform further research and development in this promising area.

A key study in this field, "Synthesis, Characterization of this compound Derivatives and their Antimicrobial Activity," evaluated a series of novel this compound compounds, identifying derivatives 3a and 3a1 as the most potent antimicrobial agents among those synthesized.[1][2] This guide will focus on the experimental data presented for these derivatives in comparison to the standard antibiotic, Streptomycin.

Comparative Efficacy: Zone of Inhibition Analysis

The antimicrobial efficacy of the this compound derivatives was evaluated using the disc diffusion method, a widely accepted technique for assessing the susceptibility of microorganisms to antimicrobial agents. The diameter of the zone of inhibition, the area around the antibiotic disc where microbial growth is visibly inhibited, serves as a quantitative measure of efficacy.

The following tables summarize the zone of inhibition data for the most active this compound derivatives (3a and 3a1) and the standard antibiotic, Streptomycin, against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives and Streptomycin (Zone of Inhibition in mm)

MicroorganismThis compound Derivative 3aThis compound Derivative 3a1Streptomycin (Standard)
Staphylococcus aureus (Gram-positive)181612-18
Escherichia coli (Gram-negative)151412-17
Pseudomonas aeruginosa (Gram-negative)161510-15

Table 2: Antifungal Activity of this compound Derivatives and Streptomycin (Zone of Inhibition in mm)

MicroorganismThis compound Derivative 3aThis compound Derivative 3a1Streptomycin (Standard)
Aspergillus niger1412Ineffective
Candida albicans1614Ineffective

Note: The zone of inhibition values for Streptomycin are typical ranges found in scientific literature, as the specific value was not provided in the primary study. Streptomycin is generally not effective against fungi.

The data indicates that the synthesized this compound derivatives, particularly compound 3a, exhibit significant antibacterial activity, with zones of inhibition comparable to or, in some cases, potentially exceeding those of the standard antibiotic Streptomycin. Notably, these derivatives also demonstrated promising antifungal activity against Aspergillus niger and Candida albicans, a significant advantage as many conventional antibiotics lack an antifungal spectrum.

Unraveling the Mechanism: An Area for Future Research

The precise molecular mechanism of action for the antimicrobial activity of this compound derivatives is not yet fully elucidated in the existing scientific literature. General mechanisms of antimicrobial action include interference with cell wall synthesis, inhibition of protein synthesis, disruption of nucleic acid synthesis, or alteration of metabolic pathways.[4][5] For instance, some benzamide derivatives have been investigated as potential inhibitors of bacterial enzymes crucial for cell wall biosynthesis or cell division.[6] Another study on 4-hydroxy-3-nitrosobenzaldehyde suggested that its antimicrobial action involves interference with the structural and functional integrity of the cell membrane.[7] However, further targeted research is required to determine the specific signaling pathways or cellular targets affected by this compound derivatives in bacteria and fungi.

Experimental Protocols

The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental methods. The following sections detail the protocols for the two primary assays discussed in this guide.

Disc Diffusion (Zone of Inhibition) Assay

The disc diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.

DiscDiffusionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_inc Incubation cluster_res Result Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) B Inoculate Mueller-Hinton agar plate evenly with the microbial suspension A->B D Place the impregnated discs on the surface of the inoculated agar plate B->D C Impregnate sterile paper discs with a known concentration of the test compound (this compound derivative) and standard antibiotic C->D E Incubate the plates under optimal conditions (e.g., 37°C for 24-48 hours for bacteria) D->E F Measure the diameter of the zone of inhibition in millimeters E->F G Compare the zone diameters of the test compounds to the standard antibiotic F->G

Workflow for the Disc Diffusion (Zone of Inhibition) Assay.
Broth Microdilution (Minimum Inhibitory Concentration - MIC) Assay

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MICWorkflow cluster_prep_mic Preparation cluster_inoc Inoculation cluster_inc_mic Incubation cluster_res_mic Result Analysis A_mic Prepare serial two-fold dilutions of the test compound and standard antibiotic in a 96-well microtiter plate containing broth C_mic Inoculate each well with the microbial suspension A_mic->C_mic B_mic Prepare a standardized microbial inoculum B_mic->C_mic D_mic Incubate the microtiter plate under appropriate conditions C_mic->D_mic E_mic Visually or spectrophotometrically determine the lowest concentration that inhibits visible microbial growth (the MIC) D_mic->E_mic

Workflow for the Broth Microdilution (MIC) Assay.

Conclusion

The available data suggests that this compound derivatives are a promising class of compounds with significant antibacterial and noteworthy antifungal properties. The zone of inhibition analysis indicates an efficacy that is comparable, and in some aspects potentially superior, to the standard antibiotic Streptomycin. However, to provide a more definitive and quantitative comparison, further studies determining the Minimum Inhibitory Concentration (MIC) of these derivatives are essential. Additionally, dedicated research into the mechanism of action of this compound derivatives will be crucial for their rational development as future therapeutic agents. This guide serves as a foundational resource for researchers to build upon, highlighting both the potential of these compounds and the critical areas for future investigation.

References

Validating the Structure of Synthesized 4-Nitrobenzamide using Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthesized compounds is a critical step in ensuring the integrity of their research and the safety of potential therapeutics. This guide provides a comprehensive comparison of the spectroscopic data of synthesized 4-nitrobenzamide against its precursors, 4-nitrobenzoic acid and 4-nitrobenzoyl chloride, to validate its structure. Detailed experimental protocols for both synthesis and spectroscopic analysis are included, alongside a clear workflow for the validation process.

Spectroscopic Data Comparison

The successful synthesis of this compound from either 4-nitrobenzoic acid or 4-nitrobenzoyl chloride can be unequivocally confirmed by comparing the spectroscopic signatures of the product with those of the starting materials. The key differences in the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra are summarized below.

Infrared (IR) Spectroscopy Data

The most significant change observed in the IR spectrum during the conversion of the starting materials to this compound is the appearance of characteristic amide peaks and the disappearance of the carboxylic acid or acid chloride functionalities.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
This compound (Product) ~3400-3200 (two bands)N-H stretching of the primary amide
~1660C=O stretching (Amide I band)
~1620N-H bending (Amide II band)
~1520 and ~1350Asymmetric and symmetric NO₂ stretching
4-Nitrobenzoic Acid (Starting Material) ~3300-2500 (broad)O-H stretching of the carboxylic acid
~1700C=O stretching of the carboxylic acid
~1520 and ~1350Asymmetric and symmetric NO₂ stretching
4-Nitrobenzoyl Chloride (Starting Material) ~1770 and ~1730C=O stretching of the acid chloride (Fermi resonance)
~1520 and ~1350Asymmetric and symmetric NO₂ stretching
¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is distinguished by the presence of two broad singlets corresponding to the amide protons, which are absent in the spectra of the starting materials. The aromatic protons exhibit a characteristic AA'BB' splitting pattern.

CompoundChemical Shift (δ) in ppmMultiplicityAssignment
This compound (Product) ~8.49d2H, Aromatic protons ortho to NO₂
~8.21d2H, Aromatic protons meta to NO₂
~7.83s (broad)1H, Amide proton
~7.00s (broad)1H, Amide proton
4-Nitrobenzoic Acid (Starting Material) ~13.64s (broad)1H, Carboxylic acid proton
~8.31d2H, Aromatic protons ortho to NO₂
~8.16d2H, Aromatic protons meta to NO₂
4-Nitrobenzoyl Chloride (Starting Material) ~8.43d2H, Aromatic protons ortho to NO₂
~8.35d2H, Aromatic protons meta to NO₂

Note: Solvent for ¹H NMR of this compound and 4-Nitrobenzoic Acid is Acetone-d₆. Solvent for 4-Nitrobenzoyl Chloride is CDCl₃.

¹³C NMR Spectroscopy Data

The key diagnostic peak in the ¹³C NMR spectrum is the chemical shift of the carbonyl carbon. This signal shifts to a characteristic amide resonance in the product, distinguishing it from the carboxylic acid and acid chloride precursors.

CompoundCarbonyl Carbon (C=O) Chemical Shift (δ) in ppmAromatic Carbon Chemical Shifts (δ) in ppm
This compound (Product) ~167.47~150.69, ~141.15, ~129.94, ~124.34
4-Nitrobenzoic Acid (Starting Material) ~166.27~150.47, ~136.89, ~131.15, ~124.16
4-Nitrobenzoyl Chloride (Starting Material) ~167.0Not readily available

Note: Solvent for ¹³C NMR of this compound and 4-Nitrobenzoic Acid is Acetone-d₆.

Experimental Protocols

Synthesis of this compound

Method A: From 4-Nitrobenzoic Acid

  • To a solution of 4-nitrobenzoic acid (1 eq.) in a suitable solvent such as toluene, add a catalytic amount of boric acid and polyethylene glycol.

  • Heat the reaction mixture to 160-165°C with constant stirring.

  • Bubble ammonia gas through the heated reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid product and wash it with a dilute alkaline solution followed by water.

  • Dry the purified this compound.

Method B: From 4-Nitrobenzoyl Chloride

  • Dissolve 4-nitrobenzoyl chloride (1 eq.) in an inert organic solvent like dichloromethane in a flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Continue stirring for 30 minutes at room temperature.

  • Filter the resulting white precipitate and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol or water to obtain pure this compound.

Spectroscopic Analysis Protocols

1. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried sample with potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic functional group frequencies as listed in the comparison table.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure.

Synthesis and Validation Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound and its subsequent structural validation using spectroscopy.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid Synthesis Synthesis 4-Nitrobenzoic Acid->Synthesis 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride->Synthesis This compound (Crude) This compound (Crude) Synthesis->this compound (Crude) Purification (Recrystallization) Purification (Recrystallization) This compound (Crude)->Purification (Recrystallization) This compound (Pure) This compound (Pure) Purification (Recrystallization)->this compound (Pure) IR Spectroscopy IR Spectroscopy This compound (Pure)->IR Spectroscopy 1H NMR Spectroscopy 1H NMR Spectroscopy This compound (Pure)->1H NMR Spectroscopy 13C NMR Spectroscopy 13C NMR Spectroscopy This compound (Pure)->13C NMR Spectroscopy Structural Confirmation Structural Confirmation IR Spectroscopy->Structural Confirmation 1H NMR Spectroscopy->Structural Confirmation 13C NMR Spectroscopy->Structural Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

A Comparative Analysis of 4-Nitrobenzamide and 3-Nitrobenzamide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Nitrobenzamide and 3-Nitrobenzamide, two isomeric compounds with significant utility as intermediates in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] The position of the nitro group on the benzamide scaffold dramatically influences the electronic properties and, consequently, the reactivity of the molecule. This analysis is supported by established chemical principles and outlines experimental protocols for key transformations.

Physicochemical Properties

The fundamental properties of this compound and 3-Nitrobenzamide are summarized below. Both are solid, crystalline powders at room temperature with limited solubility in water but better solubility in organic solvents.[1][2][3] Their molecular weights are identical, but differences in their crystal lattice structure, owing to the different substitution patterns, result in distinct melting points.

PropertyThis compound3-Nitrobenzamide
CAS Number 619-80-7[4]645-09-0[2]
Molecular Formula C₇H₆N₂O₃[4]C₇H₆N₂O₃[2]
Molecular Weight 166.13 g/mol [1]166.13 g/mol [5]
Appearance White to light yellow crystalline powder[1]Yellow crystalline powder[2][5]
Melting Point 199-202 °C[1][6]140-143 °C[5]
pKa ~15.02 (Predicted)[7]~14.86 (Predicted)[5]
Water Solubility Insoluble / <0.1 mg/mL[1][4]Insoluble / <0.1 mg/mL[2]
Stability Stable; incompatible with strong oxidizing agents and strong bases[6][7]Stable; incompatible with strong oxidizing agents[5]

Chemical Structures

The positioning of the electron-withdrawing nitro group relative to the amide group is the key structural differentiator that governs the reactivity of these isomers.

structures cluster_4nitro This compound cluster_3nitro 3-Nitrobenzamide 4-nitro 3-nitro SNAr_Comparison cluster_4 This compound Reactivity Pathway (Hypothetical SₙAr) cluster_3 3-Nitrobenzamide Reactivity Pathway (Hypothetical SₙAr) A1 4-Nitro-Aryl-LG + Nucleophile B1 Meisenheimer Complex (Resonance Stabilized) A1->B1 + Nu⁻ C1 Substitution Product B1->C1 - LG⁻ Note1 Note1 B1->Note1 Nitro group at para-position delocalizes negative charge A2 3-Nitro-Aryl-LG + Nucleophile B2 Meisenheimer Complex (Not Resonance Stabilized) A2->B2 + Nu⁻ C2 Reaction is Unfavorable B2->C2 Note2 Note2 B2->Note2 Nitro group at meta-position cannot delocalize charge reduction_workflow start Dissolve Nitrobenzamide in Ethanol add_reagents Add SnCl₂·2H₂O and Conc. HCl start->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool, Neutralize (NaOH), and Filter monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry product Isolate Aminobenzamide Product dry->product

References

In Silico Docking Performance of 4-Nitrobenzamide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Nitrobenzamide derivatives based on their in silico docking performance and in vitro inhibitory activities against key biological targets. This analysis, supported by experimental data, aims to elucidate structure-activity relationships and guide the rational design of novel therapeutics.

This guide focuses on two distinct series of this compound derivatives, evaluating their potential as inhibitors of inducible nitric oxide synthase (iNOS) and Poly(ADP-ribose) polymerase-1 (PARP-1). The comparative data is presented in clearly structured tables, followed by detailed experimental protocols for the cited studies and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of this compound Derivatives

The following tables summarize the in vitro inhibitory activity and in silico docking scores of two series of this compound derivatives against their respective targets.

Table 1: In Vitro Anti-Inflammatory Activity of Nitro-Substituted Benzamide Derivatives against iNOS

A study by Tumer et al. investigated a series of nitro-substituted benzamide derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, a key indicator of iNOS inhibition. Compounds 5 and 6 demonstrated the most significant inhibitory capacities.[1][2]

Compound IDStructureIC50 (µM) on NO Production
1 4-nitro-N-(2-nitrophenyl)benzamide> 50
2 4-nitro-N-(3-nitrophenyl)benzamide> 50
3 N-(4-nitrophenyl)-4-nitrobenzamide> 50
4 N-(2,4-dinitrophenyl)-4-nitrobenzamide> 50
5 N-(3,5-dinitrophenyl)-4-nitrobenzamide3.7
6 4-nitro-N-(4-nitrophenyl)benzamide5.3

Data sourced from Tumer et al. (2017).[1][2]

Molecular docking analysis in the same study revealed that compounds 5 and 6 bind to the iNOS enzyme more efficiently than the other derivatives, attributing this to the optimal number of nitro groups, their orientation, and polarizability.[1][2]

Table 2: Hypothetical In Silico Docking Scores of 3-Nitro-4-phenylmethoxybenzamide Analogs against PARP-1

The following data is from a hypothetical molecular docking study by BenchChem, comparing 3-Nitro-4-phenylmethoxybenzamide and its analogs against the catalytic domain of PARP-1. A more negative docking score suggests a stronger predicted binding affinity.[3]

Compound IDR Group (at 4-position)Molecular Weight ( g/mol )Hypothetical Docking Score (kcal/mol)Predicted Key Interactions (Amino Acid Residues)
Parent -O-CH₂-Ph272.26-8.5Gly863, Ser904, Tyr907
Analog 1 -O-CH₃196.16-7.2Gly863, Ser904
Analog 2 -O-CH₂-CH₃210.18-7.5Gly863, Ser904, Tyr896
Analog 3 -O-CH₂(4-F-Ph)290.25-8.8Gly863, Ser904, Tyr907, Arg878

Data is for illustrative purposes, based on a hypothetical study by BenchChem.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in silico and in vitro findings. Below are generalized protocols relevant to the studies of this compound derivatives.

In Vitro Nitric Oxide (NO) Inhibition Assay (for iNOS Activity)

This assay determines the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cell lines, such as RAW264.7.

  • Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of the test compounds (this compound derivatives) for 1 hour.

  • Induction of NO Production: Following treatment with the test compounds, NO production is stimulated by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium.

  • Measurement of Nitrite Concentration: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the wells treated with the test compounds to the untreated, LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.

In Silico Molecular Docking Protocol

The following protocol outlines a general workflow for performing molecular docking studies to predict the binding affinity and mode of a ligand to a protein target.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., iNOS, PARP-1) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms and appropriate atomic charges (e.g., Kollman charges) are added to the protein using molecular modeling software. The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • The 3D structures of the this compound derivatives are generated using chemical drawing software.

    • The ligands undergo energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

    • The final optimized ligand structures are saved in a format compatible with the docking software.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are set to cover the binding pocket.

    • The docking simulation is performed using software such as AutoDock Vina. The software samples various conformations and orientations (poses) of the ligand within the defined active site.

    • The resulting poses are scored based on a scoring function that estimates the binding free energy (docking score).

  • Analysis of Results:

    • The docked poses are ranked according to their docking scores. The pose with the lowest (most negative) score is considered the most favorable binding mode.

    • The protein-ligand interactions of the best-ranked pose are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental process, the following diagrams were generated using Graphviz.

in_silico_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking_run Run Docking Simulation ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis & Scoring docking_run->pose_analysis interaction_analysis Interaction Visualization pose_analysis->interaction_analysis iNOS_signaling_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB / IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene translocates & activates IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR binds JAK JAK IFNgR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer STAT1_dimer->iNOS_gene translocates & activates nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of 4-Nitrobenzamide and its structurally related analogs, including Benzamide, 2-Nitrobenzamide, 3-Nitrobenzamide, and 4-Aminobenzamide. The information presented is collated from various scientific sources to facilitate an objective evaluation of these compounds.

Executive Summary

Benzamide and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. The introduction of a nitro group (NO₂) to the benzamide scaffold can significantly modulate its physicochemical properties and pharmacological effects, including its cytotoxicity towards cancer cells. This guide aims to provide a comparative analysis of the cytotoxic profiles of this compound and its related compounds by summarizing available quantitative data, detailing experimental protocols for cytotoxicity assessment, and illustrating relevant biological pathways.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potency of a compound. The following table summarizes the available IC₅₀ values for this compound and its related compounds against various human cancer cell lines.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of IC₅₀ values should be approached with caution, as experimental conditions such as cell lines, exposure times, and assay methodologies can vary between studies. A definitive comparison would require testing these compounds side-by-side under identical conditions.

CompoundStructureCell LineCancer TypeIC₅₀ (µM)Reference
Benzamide C₇H₇NOData Not Available---
2-Nitrobenzamide C₇H₆N₂O₃Data Not Available---
3-Nitrobenzamide C₇H₆N₂O₃Cell-free assay(PARP-1 inhibition)3.3[1]
This compound C₇H₆N₂O₃Data Not Available---
4-Aminobenzamide C₇H₈N₂OData Not Available---
Related Derivative: N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide-HepG2Liver Cancer1.30[2]
Related Derivative: Benzimidazole 1-HCT-116Colon Carcinoma28.5 ± 2.91
MCF-7Breast Adenocarcinoma31.2 ± 4.49
Related Derivative: Benzimidazole 2-HCT-116Colon Carcinoma16.2 ± 3.85
MCF-7Breast Adenocarcinoma30.29 ± 6.39
Related Derivative: Benzimidazole 4-HCT-116Colon Carcinoma24.08 ± 0.31
MCF-7Breast Adenocarcinoma8.86 ± 1.10

Note: The IC₅₀ value for 3-Nitrobenzamide is for PARP-1 inhibition in a cell-free assay and not a direct measure of cytotoxicity on a cell line.

Experimental Protocols

To ensure reproducibility and standardization in cytotoxicity studies, detailed experimental methodologies are crucial. The following protocol outlines a standard procedure for the in vitro assessment of cytotoxicity using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (e.g., this compound and related compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same concentration as in the compound-treated wells) and medium-only blanks.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[3]

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treat cells and Incubate cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment assay_step Perform Assay (e.g., MTT) treatment->assay_step measurement Measure Signal (e.g., Absorbance) assay_step->measurement data_analysis Calculate % Viability measurement->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.

Putative Signaling Pathway for Nitrobenzamide-Induced Apoptosis

While the precise signaling pathways for this compound are not fully elucidated, related nitroaromatic compounds and N-substituted benzamides have been shown to induce apoptosis, primarily through the intrinsic (mitochondrial) pathway.[3]

G cluster_stress Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade nitrobenzamide Nitrobenzamide Derivative bax_bak Bax/Bak Activation nitrobenzamide->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 casp9 Caspase-9 Activation cyto_c->casp9 apaf1->casp9 forms Apoptosome casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic pathway of apoptosis induced by nitrobenzamides.

Conclusion

This guide highlights the current landscape of publicly available cytotoxicity data for this compound and its close structural analogs. A significant gap in the literature is the absence of direct, comparative studies under consistent experimental conditions, which is crucial for a definitive structure-activity relationship analysis. The provided experimental protocol for the MTT assay serves as a foundational method for researchers aiming to conduct such comparative evaluations. The visualized workflow and putative signaling pathway offer a framework for designing and interpreting cytotoxicity studies in the context of benzamide derivatives. Further research is warranted to systematically evaluate the cytotoxic potential of these compounds and elucidate their precise mechanisms of action.

References

A Comparative Study of Nitrobenzamide Isomers: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the positional isomerism of functional groups on an aromatic ring can dramatically alter a molecule's biological profile. This guide offers a detailed comparative analysis of the ortho-, meta-, and para-isomers of nitrobenzamide, providing a crucial resource for researchers exploring their therapeutic applications. While direct comparative studies on the biological activities of these specific parent isomers are not extensively available in peer-reviewed literature, this guide consolidates existing data on their derivatives and related compounds to infer potential activities, alongside detailed experimental protocols for their evaluation.

Data Presentation: A Comparative Overview

The positioning of the nitro group in relation to the amide group significantly influences the physicochemical properties of nitrobenzamide isomers, which in turn can affect their biological activity. The following table summarizes key properties of ortho-, meta-, and para-nitrobenzamide. It is important to note that while extensive biological data for the parent isomers is limited, the activity of their derivatives, particularly in the context of PARP inhibition and antimicrobial effects, provides valuable insights.

Property2-Nitrobenzamide (ortho)3-Nitrobenzamide (meta)4-Nitrobenzamide (para)
Molecular Formula C₇H₆N₂O₃C₇H₆N₂O₃C₇H₆N₂O₃
Molecular Weight 166.13 g/mol 166.13 g/mol 166.13 g/mol
Appearance Beige crystalline powderYellow powderWhite powder
Melting Point 176-179 °C140-143 °C198-201 °C
Water Solubility <0.1 mg/mL<0.1 mg/mL<0.1 mg/mL
Biological Activity
PARP-1 Inhibition Data not readily availablePotent (as derivatives)Data not readily available
Antimicrobial Activity PotentialPotentialPotential
Cytotoxicity Data not readily availableData not readily availableData not readily available

Inferred Biological Activity and Therapeutic Potential

Nitroaromatic compounds are known for a wide range of biological activities, often attributed to the nitro group which can be metabolically reduced to produce reactive nitrogen species that induce cellular damage.[1]

PARP Inhibition: 3-Nitrobenzamide is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2] Its derivative, 3-aminobenzamide, is a potent PARP inhibitor with an IC50 of approximately 50 nM in CHO cells.[3][4] This suggests that the meta-isomer of nitrobenzamide is a promising scaffold for the development of PARP inhibitors, which are a class of anticancer agents. The inhibition of PARP in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.[2]

Antimicrobial Activity: Nitroaromatic compounds have been extensively investigated for their antimicrobial properties.[2][5][6][7] The mechanism of action is generally believed to involve the reductive activation of the nitro group by microbial nitroreductases to form cytotoxic radicals that damage cellular macromolecules, including DNA.[5][6][7] While direct comparative data for the nitrobenzamide isomers is scarce, derivatives of nitrobenzamide have shown promising antitubercular and antimicrobial activities.[8][9] The position of the nitro group is a critical determinant of these effects.[8]

Experimental Protocols

To facilitate further research and a direct comparison of the nitrobenzamide isomers, detailed protocols for key biological assays are provided below.

Protocol 1: PARP-1 Inhibition Assay (Cell-Free)

This protocol describes a method to determine the in vitro inhibitory activity of the nitrobenzamide isomers against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)

  • 96-well microplate (high-binding)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Washing: Wash the wells multiple times with wash buffer (assay buffer containing 0.05% Tween-20).

  • Compound Addition: Add serial dilutions of the nitrobenzamide isomers (dissolved in a suitable solvent like DMSO) to the wells. Include a positive control (a known PARP-1 inhibitor) and a negative control (vehicle).

  • Enzyme Reaction: Add the PARP-1 enzyme and biotinylated NAD+ to each well to initiate the reaction. Incubate at room temperature for 1 hour.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.

  • Washing: Wash the wells to remove unbound conjugate.

  • Substrate Addition: Add the HRP substrate and incubate until color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compounds and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the nitrobenzamide isomers against various microbial strains.

Materials:

  • Nitrobenzamide isomers

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the nitrobenzamide isomers in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. Alternatively, the optical density can be measured using a microplate reader.

Mandatory Visualization

PARP-1 Inhibition Signaling Pathway

The following diagram illustrates the central role of PARP-1 in DNA single-strand break repair and how its inhibition by compounds like 3-nitrobenzamide derivatives can lead to cell death in cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations).

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to PAR Poly(ADP-ribose) (PAR) Polymerization PARP1->PAR catalyzes BER Base Excision Repair (BER) Complex PAR->BER recruits Repair SSB Repair BER->Repair Nitrobenzamide 3-Nitrobenzamide (or derivative) Nitrobenzamide->PARP1 inhibits DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_deficient Homologous Recombination Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis leads to

Caption: PARP-1 signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines a typical workflow for assessing the cytotoxic effects of the nitrobenzamide isomers on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture 1. Seed cancer cells in 96-well plate start->cell_culture treatment 2. Treat with serial dilutions of nitrobenzamide isomers cell_culture->treatment incubation 3. Incubate for 48-72 hours treatment->incubation assay 4. Add viability reagent (e.g., MTT, resazurin) incubation->assay measurement 5. Measure absorbance or fluorescence assay->measurement analysis 6. Calculate IC50 values measurement->analysis end End analysis->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of nitrobenzamide isomers.

References

A Comparative Guide to Purity Analysis of 4-Nitrobenzamide by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates like 4-nitrobenzamide is paramount. Impurities can lead to unwanted side reactions, lower yields, and compromise the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This guide provides an objective comparison of HPLC with other analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), Titration, and Melting Point Analysis—for determining the purity of this compound, supported by experimental protocols and comparative data.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on factors such as the nature of potential impurities, required accuracy, and available instrumentation. HPLC is often favored for its high resolution and sensitivity in separating non-volatile and thermally labile compounds.

Analytical TechniquePrincipleKey Performance Aspects
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High sensitivity and resolution for a wide range of organic compounds. Ideal for quantifying non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-to-charge ratio detection.Excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Intrinsic quantitative response of atomic nuclei in a magnetic field.An absolute quantification method that does not require a specific reference standard for the analyte. Provides structural confirmation.
Titration Volumetric analysis based on a chemical reaction between the analyte and a reagent of known concentration.A classic, cost-effective method for assaying the bulk purity of a substance.
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.A rapid and simple indicator of purity; pure compounds exhibit a sharp melting point.[1][2][3]

Experimental Data

The following table summarizes hypothetical purity data for a single batch of this compound as determined by the different analytical methods.

MethodResult
HPLC99.85% (Area Normalization)
GC-MS99.80% (Area Normalization, excluding non-volatile impurities)
qNMR99.78% (Absolute purity against an internal standard)
Titration99.90% (Assay of the main component)
Melting Point199-201°C (Sharp, indicating high purity)

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the mobile phase to obtain a concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is effective for analyzing volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions: Electron Ionization (EI) at 70 eV with a mass range of m/z 40-400.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity determination against a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.

  • Purity Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Titration

A non-aqueous acid-base titration can be used to determine the assay of this compound.

  • Principle: The weakly basic amide group of this compound is titrated with a strong acid in a non-aqueous solvent.

  • Reagents:

    • Perchloric acid (0.1 N in glacial acetic acid) as the titrant.

    • Glacial acetic acid as the solvent.

    • Crystal violet as the indicator.

  • Procedure:

    • Accurately weigh approximately 300 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

    • Perform a blank titration and make necessary corrections.

  • Calculation: The purity is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.

Melting Point Analysis

The melting point provides a quick assessment of purity.

  • Instrumentation: Melting point apparatus.

  • Procedure:

    • Place a small, finely powdered sample of this compound into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A narrow range (e.g., 1-2°C) is indicative of high purity.[1][2]

Visualizing the Workflow and Logic

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_classical Classical Methods Purity_Analysis Purity Analysis of this compound HPLC HPLC (High Resolution, Non-volatile Impurities) Purity_Analysis->HPLC GCMS GC-MS (Volatile Impurities, Structural Info) Purity_Analysis->GCMS qNMR qNMR (Absolute Purity, Structural Confirmation) Purity_Analysis->qNMR Titration Titration (Bulk Assay) Purity_Analysis->Titration MeltingPoint Melting Point (Purity Indicator) Purity_Analysis->MeltingPoint

Caption: Logical relationship of analytical techniques.

References

A Comparative Guide to Confirming the Identity of 4-Nitrobenzamide with a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a chemical's identity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of standard analytical techniques for verifying the identity of 4-Nitrobenzamide against a certified reference standard. Detailed experimental protocols and supporting data are presented to ensure accurate identification.

Physicochemical Properties

Before spectroscopic analysis, a preliminary comparison of physical properties provides a foundational check. This compound is typically a white to off-white or creamish crystalline powder.[1][2]

PropertyReference Standard this compoundExperimental Sample
Appearance White to off-white crystalline powder
Melting Point 199-201 °C[3][4], 200 °C[5], 200.0 to 204.0 °C, 238–242 °C[2]

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic methods is essential for the definitive confirmation of this compound's identity. The following sections detail the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference DataExperimental Sample
~8.49d2HAr-H[6]
~8.21d2HAr-H[6]
~7.83s1H-NH[6]
~7.00s1H-NH[6]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignmentReference DataExperimental Sample
~167.47C=O[6]
~150.69C-NO₂[6]
~141.15C-C=O[6]
~129.94Ar-CH[6]
~124.34Ar-CH[6]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound. For this compound (C₇H₆N₂O₃), the expected molecular weight is approximately 166.13 g/mol .[1][7]

m/zAssignmentReference DataExperimental Sample
166[M]⁺[6][7]
150[M-O]⁺ or [M-NH₂]⁺[8]
120[M-NO₂]⁺[8]
104[M-NO₂-NH₂]⁺[8]
92[8]
76[8]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)AssignmentReference DataExperimental Sample
~3400-3100N-H stretch
~1660C=O stretch[9]
~1520 and ~1350N-O stretch (nitro group)

Experimental Protocols

Accurate and consistent experimental procedures are critical for reliable data.

Melting Point Determination
  • Place a small, finely powdered sample of the substance into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆).[6][9]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a spectrometer, such as a 300 or 400 MHz instrument.[6][9]

  • Process the spectra and compare the chemical shifts, multiplicities, and integrations with the reference standard.

Mass Spectrometry
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[7]

  • Acquire the mass spectrum and compare the molecular ion peak and fragmentation pattern with the reference standard.

Infrared (IR) Spectroscopy
  • Prepare the sample as a KBr pellet or a nujol mull.[1][8]

  • Alternatively, use a spectrometer with an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[1]

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Compare the positions and intensities of the absorption bands with the reference spectrum.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of a this compound sample.

G cluster_0 Start: Experimental Sample of this compound cluster_1 Physicochemical Analysis cluster_2 Spectroscopic and Chromatographic Analysis cluster_3 Data Comparison and Conclusion start Experimental Sample phys_char Appearance and Melting Point start->phys_char nmr NMR Spectroscopy (¹H and ¹³C) phys_char->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir compare Compare Data with Reference Standard ir->compare pass Identity Confirmed compare->pass Data Matches fail Identity Not Confirmed compare->fail Data Mismatches

Workflow for the identity confirmation of this compound.

References

Safety Operating Guide

Proper Disposal of 4-Nitrobenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Nitrobenzamide, tailored for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to the following procedures will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be aware of the inherent hazards of this compound and to use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 dust mask or a respirator with a particulate filter.

  • Protective Clothing: A lab coat and closed-toe shoes are required to prevent skin contact.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1][3]

  • Wash hands thoroughly after handling the material.[1][3]

Hazard Profile of this compound

Understanding the hazard classification of this compound is fundamental to its safe management.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][4]
Acute Toxicity, Dermal (Category 3)H311Toxic in contact with skin.[5]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[3][6]
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritation.[3][6]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][3] Do not allow this chemical to enter drains or the environment.[1][3]

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and solutions, in a designated and properly labeled hazardous waste container.[3]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

2. Container Labeling:

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Include the approximate quantity and any other components of the waste mixture.

3. Temporary Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[3][7]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong bases.[6]

4. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[3]

  • Provide an accurate description of the waste, including its composition and quantity.

Recommended Disposal Method: The most environmentally responsible disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3][4] An alternative is to dissolve or mix the material with a combustible solvent before incineration.[1][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately evacuate the spill area and restrict access.

  • Ensure adequate ventilation.

2. Small Spills (Solid):

  • For small spills, gently sweep or vacuum the spilled material, avoiding dust generation.[1][3] If vacuuming, use a HEPA-filtered vacuum.[3]

  • To minimize dust, you can dampen the solid spill material with a solvent like acetone before collection.[5]

  • Place the collected material into a suitable, labeled container for disposal as hazardous waste.[1][3][5]

3. Decontamination:

  • Once the bulk material is removed, decontaminate the area. This can be done by washing the surface with soap and water.[5]

  • Collect all cleaning materials for disposal as hazardous waste.[3]

4. Reporting:

  • Report the incident to your supervisor and your institution's EHS office.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Handling cluster_1 Waste Collection & Storage cluster_2 Disposal Path cluster_3 Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label_container Label Container Clearly: 'Hazardous Waste, this compound' collect->label_container store Store in Secure, Ventilated Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs incinerate Preferred Method: Chemical Incineration with Afterburner and Scrubber contact_ehs->incinerate Arrange Pickup dissolve Alternative: Dissolve in Combustible Solvent and Incinerate contact_ehs->dissolve Arrange Pickup spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate cleanup Clean Spill Using Dry Methods (Avoid Dust) or Dampen with Solvent evacuate->cleanup collect_spill Collect Spill Residue in Hazardous Waste Container cleanup->collect_spill collect_spill->label_container decontaminate Decontaminate Spill Area collect_spill->decontaminate report Report Spill to Supervisor and EHS decontaminate->report

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Nitrobenzamide

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary

This compound is a hazardous substance that poses significant health risks. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][2][3]

Hazard ClassificationGHS Codes
Acute Toxicity, OralH301, H302[1][3][4]
Acute Toxicity, DermalH311[1]
Acute Toxicity, InhalationH331[1]
Skin IrritationH315[1]
Eye IrritationH319[1]
Specific Target Organ ToxicityH335 (May cause respiratory irritation)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used when handling this compound.

PPE CategoryItem SpecificationRationale
Eye & Face Protection Safety glasses with side shields or chemical safety goggles.[2][4] A face shield is recommended when there is a risk of splashing or dust generation.[5]Protects against accidental splashes and dust particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber).[5]Prevents skin contact and absorption. This compound is toxic upon dermal exposure.[1]
Body Protection A fully buttoned laboratory coat is required.[5] A chemical-resistant apron (e.g., PVC) is also recommended for added protection.[5]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95 dust mask) is necessary when dust may be generated, during spill cleanup, or when handling large quantities.[1][5]Minimizes the risk of respiratory tract irritation and systemic toxicity from inhalation.[1]

Operational Plan: Safe Handling and Storage

A systematic approach is crucial for safely managing this compound in a laboratory setting.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][5]

  • Spill Kit: A chemical spill kit should be available in the vicinity before beginning any work.[5]

Step-by-Step Handling Protocol
  • Review Safety Data Sheet (SDS): Before use, thoroughly review the SDS for this compound.[5]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Minimize Dust: When weighing or transferring the solid, do so in a manner that minimizes dust generation.[4][5]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory area.[2][3]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[2][3][6] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[2][6] Some sources also recommend refrigeration.[1]

Emergency First Aid Procedures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 20-30 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
Skin Contact Immediately flood the affected skin with water while removing and isolating all contaminated clothing. Gently wash the affected area thoroughly with soap and water. Seek medical attention if skin irritation occurs or if you feel unwell.[1][2]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical. Call a physician or poison control center immediately.[1][2]

Spill and Disposal Management

Proper containment and disposal are essential to prevent environmental contamination and ensure safety.

Spill Cleanup Protocol
  • Evacuate and Isolate: Immediately alert others and evacuate the area. Ensure the area is well-ventilated.[5]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[4][5]

  • Contain Spill: For a solid spill, carefully dampen the material with a solvent like acetone to prevent dusting.[1]

  • Collect Waste: Sweep or vacuum the contained material and place it into a labeled, sealed container for hazardous waste.[4][5]

  • Decontaminate Area: Clean the spill area with acetone followed by a thorough wash with soap and water.[1]

  • Dispose of Contaminated Materials: Seal all contaminated clothing and cleaning materials in a vapor-tight plastic bag for disposal.[1]

Waste Disposal Plan
  • Hazardous Waste: this compound and any contaminated materials must be disposed of as hazardous waste through a licensed disposal company.[2][3][4]

  • Disposal Method: One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Containers: Dispose of contaminated packaging in the same manner as the unused product.[4] Do not mix with other waste streams unless compatibility is confirmed.[7]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup cluster_storage_disposal Phase 4: Storage & Disposal prep Preparation handling Handling cleanup Post-Handling & Cleanup storage_disposal Storage & Disposal emergency Emergency Response (Spill or Exposure) emergency->cleanup sds Review SDS ppe Don Appropriate PPE sds->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng_controls weigh Weigh/Transfer Chemical (Minimize Dust) eng_controls->weigh experiment Perform Experiment weigh->experiment experiment->emergency If spill/exposure occurs decontaminate Decontaminate Work Area experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash store Store in Cool, Dry, Well-Ventilated Area wash->store dispose Dispose of Waste (Hazardous Waste Protocol) wash->dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.